3-Chloro-2-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378660 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-22-1 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-fluorophenol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2-fluorophenol chemical properties
An In-Depth Technical Guide to 3-Chloro-2-fluorophenol: Synthesis, Properties, and Applications
Introduction
This compound is a halogenated aromatic compound that serves as a valuable and highly functionalized building block in organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a fluorine atom, and a chlorine atom on a benzene ring—offers a versatile scaffold for the synthesis of complex molecules. The presence of both fluorine and chlorine atoms can profoundly influence the physicochemical and biological properties of derivative compounds, making this intermediate of particular interest to researchers in medicinal chemistry and materials science.[1][2]
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers its core chemical properties, outlines a robust synthetic protocol, predicts its spectral characteristics, discusses its reactivity, and explores its potential applications as a strategic intermediate in the development of novel chemical entities.
Physicochemical and Core Properties
The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and for understanding the compound's physical behavior.
| Property | Value | Source(s) |
| CAS Number | 2613-22-1 | [3][4] |
| Molecular Formula | C₆H₄ClFO | [3][4] |
| Molecular Weight | 146.55 g/mol | [3][4] |
| Appearance | Pale yellow or white solid | [5] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 190-191.1 °C (at 760 mmHg) | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Water Solubility | Insoluble | [3][5] |
| pKa (Predicted) | 7.74 ± 0.10 | [5] |
| LogP (Predicted) | 2.3 | [6] |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a highly plausible and standard route involves the diazotization of the corresponding aniline, 3-chloro-2-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable method for converting aromatic amines to phenols.[7][8]
Synthetic Workflow
The overall transformation can be visualized as a two-step, one-pot process.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Diazotization-Hydrolysis
This protocol is based on well-established procedures for the conversion of aromatic amines to phenols.[7][8] Causality: The process begins with the conversion of the primary amine to a diazonium salt, an excellent leaving group (N₂). This is achieved by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent heating in an aqueous environment allows for nucleophilic substitution by water, displacing the nitrogen gas and forming the desired phenol.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid to a mixture of water and 3-chloro-2-fluoroaniline (1.0 eq) while cooling in an ice-salt bath to maintain a temperature below 10 °C. Once a fine slurry of the amine salt is formed, cool the mixture to 0-5 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the amine slurry via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Hydrolysis: In a separate flask equipped for steam distillation, bring a volume of water containing a small amount of sulfuric acid to a boil.
-
Slowly add the cold diazonium salt solution to the boiling acidic water. A vigorous evolution of nitrogen gas will occur. The product phenol will co-distill with the steam.
-
Work-up and Purification: Collect the distillate until it is no longer cloudy. The organic layer of the distillate is separated. The aqueous layer is extracted twice with diethyl ether or dichloromethane.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Structural Characterization
While experimental spectral data are not widely published, the structure of this compound allows for a robust prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the ring.
-
H4 (proton para to -OH): Expected to be a triplet around 7.0-7.2 ppm. The splitting is primarily due to coupling with H5 (J ≈ 8 Hz) and a smaller coupling with the ortho-fluorine (J ≈ 8-10 Hz), which coincidentally may result in a triplet-like appearance.
-
H5 (proton meta to -OH): Expected to be a triplet of doublets around 6.8-7.0 ppm. It will be split by H4 (J ≈ 8 Hz), H6 (J ≈ 8 Hz), and a smaller meta-coupling to fluorine.
-
H6 (proton ortho to -OH): Expected to be a doublet of doublets around 7.1-7.3 ppm, split by H5 (J ≈ 8 Hz) and a smaller para-coupling to fluorine.
-
-OH Proton: A broad singlet, chemical shift highly dependent on concentration and solvent (typically 5-6 ppm in CDCl₃).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with characteristic splitting for carbons coupled to the fluorine atom.
-
C1 (bearing -OH): ~145-150 ppm, doublet due to coupling with fluorine (²JCF).
-
C2 (bearing -F): ~150-155 ppm, large doublet (¹JCF ≈ 240-250 Hz).
-
C3 (bearing -Cl): ~120-125 ppm, doublet due to coupling with fluorine (²JCF).
-
C4, C5, C6: Signals expected between 115-130 ppm, with smaller C-F couplings observable.
Infrared (IR) Spectroscopy
Key characteristic peaks are expected at:
-
~3200-3600 cm⁻¹: Broad peak, characteristic of the O-H stretching of the phenolic group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1300 cm⁻¹: C-O stretching.
-
~1000-1100 cm⁻¹: C-F stretching.
-
~700-850 cm⁻¹: C-Cl stretching.
Mass Spectrometry
The mass spectrum under electron ionization (EI) would show a distinct molecular ion peak [M]⁺. A characteristic feature will be the [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Chemical Reactivity and Applications
The reactivity of this compound is governed by the interplay of its three functional groups.
Acidity
The phenolic proton is acidic, with a predicted pKa of approximately 7.74.[5] This is significantly more acidic than phenol (pKa ≈ 10) due to the strong electron-withdrawing inductive effects of both the chlorine and fluorine atoms, which stabilize the resulting phenoxide anion. For comparison, the experimental pKa of 3-chlorophenol is 9.12.[11] The additional fluorine atom in the ortho position in this compound is expected to further increase acidity.
Reactivity Profile
Caption: Key reaction pathways for this compound.
-
Reactions at the Hydroxyl Group: The phenolic -OH can be readily deprotonated by a base and undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The combined effect strongly directs incoming electrophiles to the C4 and C6 positions, which are ortho and para to the powerful hydroxyl activator.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the substituents makes the ring moderately susceptible to SNAr, though less so than dinitro-substituted aromatics.
-
Cross-Coupling Reactions: The phenolic hydroxyl can be converted into a triflate (-OTf) group, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.
Applications in Drug Discovery
Halogen atoms, particularly chlorine and fluorine, are ubiquitous in modern pharmaceuticals.[1][2] Their incorporation can dramatically improve a drug candidate's profile by:
-
Enhancing Metabolic Stability: Fluorine can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the drug's half-life.
-
Improving Binding Affinity: The high electronegativity of halogens allows them to form crucial interactions (e.g., halogen bonds, dipole interactions) with protein targets.
-
Modulating Lipophilicity: Halogens increase a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.
This compound is an ideal starting material or intermediate for introducing a specific 3-chloro-2-fluoro-hydroxyphenyl moiety into a larger molecule, providing a strategic tool for lead optimization in drug discovery programs.[][13] It serves as a key precursor for building more complex scaffolds used in the synthesis of active pharmaceutical ingredients (APIs).[14][][16]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Information | Details |
| GHS Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[6][17]H315: Causes skin irritation.[17]H319: Causes serious eye irritation.[17]H335: May cause respiratory irritation.[17] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]P280: Wear protective gloves/eye protection/face protection.[17]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Stack Exchange. (2017). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?. Chemistry Stack Exchange. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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ZETAI. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
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Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 3-fluorophenol. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
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PubMed. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. Retrieved from [Link]
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Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
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An In-depth Technical Guide to 3-Chloro-2-fluorophenol (CAS No. 2613-22-1)
Foreword: The Strategic Utility of Halogenated Phenols
In the landscape of modern chemical synthesis and drug discovery, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenation profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. 3-Chloro-2-fluorophenol is a prime exemplar of such a strategically substituted building block. The vicinal chloro and fluoro groups, combined with the reactive phenolic hydroxyl, create a unique electronic and steric environment. This guide provides an in-depth examination of its properties, synthesis, spectral characteristics, and applications, offering researchers the foundational knowledge required to effectively leverage this versatile intermediate in their work.
Core Molecular Profile and Physicochemical Properties
This compound is a halogenated aromatic compound that presents as a solid at room temperature. Its structure is foundational to its reactivity and utility.
Caption: Chemical Structure of this compound.
The physical and chemical properties of a compound are paramount for its application in experimental settings, dictating solubility, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 2613-22-1 | [1] |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 34-38 °C | [3][4] |
| Boiling Point | 190 °C; 60-62 °C @ 1 mmHg | [3][5] |
| Density | ~1.4 g/cm³ | [3][5] |
| Water Solubility | Insoluble | [3][6] |
| XLogP3 | 2.3 | [3] |
Spectroscopic Signature: A Guide to Structural Verification
Accurate structural confirmation is non-negotiable in research. The following provides an interpretive guide to the expected spectroscopic data for this compound, which is essential for quality control and reaction monitoring.
| Technique | Key Features and Expected Observations |
| ¹H NMR | The spectrum will display signals for the three aromatic protons and the phenolic proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative F, Cl, and O atoms will be significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, resulting in splitting of the carbon signals. |
| ¹⁹F NMR | A single resonance is expected. Its chemical shift is a sensitive probe of the electronic environment around the fluorine atom. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Several sharp bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1300 cm⁻¹. - C-F Stretch: A strong, characteristic band typically in the 1100-1300 cm⁻¹ region. - C-Cl Stretch: A band in the 600-800 cm⁻¹ region. |
| Mass Spec. (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 146. A prominent M+2 peak at m/z ≈ 148, with an intensity of about one-third of the M⁺ peak, is a characteristic isotopic signature of a monochlorinated compound. Fragmentation will likely involve the loss of CO, HCl, and other small fragments. |
Note: While specific spectral data for this exact isomer is not widely published in peer-reviewed journals, spectral databases like ChemicalBook provide reference spectra.[7] Researchers should always acquire their own analytical data for definitive characterization.
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of this compound is key to its effective use as a chemical intermediate.
Synthetic Pathways
While multiple synthetic strategies for fluorophenols exist, a common and reliable method for producing substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt. This method is adaptable for various substituted anilines. A plausible synthetic route is outlined below.
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physical properties of 3-Chloro-2-fluorophenol
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenol
This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 2613-22-1), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both established data and the scientific context behind these properties.
Introduction: Understanding the Molecule
This compound is a disubstituted phenol containing both a chlorine and a fluorine atom on the aromatic ring. Its chemical structure, with the halogen substituents positioned ortho and meta to the hydroxyl group, creates a unique electronic and steric environment that dictates its physical behavior, reactivity, and potential applications. The interplay between the inductive electron-withdrawing effects of the halogens and the potential for hydrogen bonding from the hydroxyl group is fundamental to understanding the data presented in this guide.
Molecular Structure:
Core Physicochemical Properties
The physical properties of a compound are critical for determining its handling, storage, and application requirements. The data below has been consolidated from various sources to provide a reliable reference.
| Property | Value | Source(s) |
| Appearance | Pale yellow fused solid | [5] |
| Melting Point | 34-38 °C | [1][5] |
| Boiling Point | 190 °C (at 760 Torr) | [1][5] |
| 96 °C (at 31 Torr) | [2] | |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Water Solubility | Insoluble | [1][5] |
| Vapor Pressure | 0.377 mmHg at 25°C | [1] |
| Flash Point | 190 °C | [1][5] |
| Refractive Index | 1.548 | [1] |
Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or a liquid just above room temperature, simplifying transfer operations. Its insolubility in water is expected for a halogenated aromatic compound and necessitates the use of organic solvents for reactions and analyses. The high boiling point is characteristic of phenols, which can exhibit intermolecular hydrogen bonding.
Acidity and Electronic Effects (pKa)
The acidity of the phenolic proton is a crucial parameter, influencing its reactivity in base-catalyzed reactions.
-
Predicted pKa: 7.74 ± 0.10[5]
Mechanistic Discussion: The pKa of a phenol is heavily influenced by the electronic effects of its substituents. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting phenoxide anion and increases acidity compared to unsubstituted phenol (pKa ≈ 10).
The position of these halogens is key. The fluorine at position 2 (ortho) and chlorine at position 3 (meta) primarily influence the acidity through their inductive effects. While halogens can also have a resonance-donating effect (+R), this is generally weaker than their inductive pull and is most pronounced from the ortho and para positions. The predicted pKa of ~7.74 suggests a significantly more acidic compound than phenol, which is a direct consequence of the stabilization of the conjugate base by these electron-withdrawing groups.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, the methodologies for obtaining them are standardized. A recent study has also delved into its detailed molecular shape using microwave spectroscopy.
Microwave Spectrum Analysis: The microwave spectrum of this compound has been measured and analyzed in the 8-18 GHz range.[6] This advanced technique allows for the determination of the molecule's rotational constants, distortion constants, and nuclear quadrupole coupling constants.[6] Such data provides precise information on its unique three-dimensional shape and the electronic environment around the chlorine nucleus.[6]
Experimental Workflow: Compound Characterization
The following diagram outlines a standard workflow for the comprehensive characterization of a chemical sample like this compound.
Caption: Standard workflow for purity assessment and structural confirmation.
Protocol Justification:
-
Purity Assessment (HPLC/GC): A chromatographic method is the gold standard for determining the purity of an organic compound. It separates the main component from any impurities, starting materials, or side products, providing a quantitative measure of purity (e.g., >99%).
-
Identity Confirmation (Spectroscopy):
-
NMR (Nuclear Magnetic Resonance): This is the most powerful tool for unambiguous structure determination. ¹H NMR will show the number, environment, and coupling of protons on the aromatic ring. ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
-
MS (Mass Spectrometry): This technique confirms the molecular weight of the compound (146.55 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₆H₄ClFO) by providing a highly accurate mass measurement (Expected: 145.9935).[1]
-
FTIR (Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present. For this compound, key absorbances would include a broad O-H stretch (around 3200-3600 cm⁻¹) and C-Cl, C-F, and C-O stretches in the fingerprint region (below 1500 cm⁻¹).
-
Safety and Handling
As a halogenated phenol, this compound requires careful handling. The following information is derived from aggregated GHS data and safety data sheets.
| Hazard Type | GHS Classification & Statement |
| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4, Oral).[1][3][7] |
| Skin Irritation | H315: Causes skin irritation (Skin Irrit. 2).[7] |
| Eye Irritation | H319: Causes serious eye irritation (Eye Irrit. 2A).[7] |
| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3).[7] |
Handling Protocol: Due to its hazardous properties, all work with this compound must be conducted in a well-ventilated chemical fume hood.[8]
Caption: Essential safety and handling requirements for this compound.
Self-Validating System for Safety:
-
Engineering Controls: The primary control is the chemical fume hood, which removes harmful vapors from the user's breathing zone.
-
Personal Protective Equipment (PPE): Safety goggles protect from splashes, gloves prevent skin contact, and a lab coat protects clothing and underlying skin.[8]
-
Procedural Controls: Following standard operating procedures, such as avoiding the creation of dust and washing hands thoroughly after handling, minimizes exposure risk.[7][8] Storage under an inert atmosphere at room temperature ensures chemical stability.[5]
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An In-depth Technical Guide to 3-Chloro-2-fluorophenol: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of 3-Chloro-2-fluorophenol, a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential as a strategic building block in the creation of complex molecules.
Section 1: Core Molecular and Physical Properties
This compound (CAS No. 2613-22-1) is a disubstituted phenol featuring both chlorine and fluorine atoms on the aromatic ring. This specific substitution pattern imparts unique electronic and steric properties that are valuable in synthetic design. The fluorine atom at the ortho position can influence the acidity of the phenolic proton and participate in intramolecular hydrogen bonding, while the chlorine atom at the meta position serves as a stable substituent and a potential site for further functionalization through cross-coupling reactions.
A summary of its core properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.54 g/mol | [1] |
| CAS Number | 2613-22-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 34-38 °C | |
| Boiling Point | ~191 °C at 760 mmHg | |
| Density | ~1.4 g/cm³ | |
| LogP | 2.74 |
graph "3_Chloro_2_fluorophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes O [label="O", fontcolor="#EA4335"]; H [label="H", fontcolor="#202124"]; F [label="F", fontcolor="#34A853"]; Cl [label="Cl", fontcolor="#FBBC05"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O; O -- H; C2 -- F; C3 -- Cl;
// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O [pos="0,2.5!"]; H [pos="0.8,2.8!"]; F [pos="-2.3,1.25!"]; Cl [pos="-2.3,-1.25!"];
// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, style=invis, width=0]; center [pos="0,0!"]; p1 [pos="0,0.7!"]; p2 [pos="0.6,0.35!"]; p3 [pos="0.6,-0.35!"]; p4 [pos="0,-0.7!"]; p5 [pos="-0.6,-0.35!"]; p6 [pos="-0.6,0.35!"]; edge [style=invis]; center -- p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- center; }
Caption: Molecular structure of this compound.
Section 2: Synthesis Methodology: A Validated Approach
The synthesis of substituted phenols is a cornerstone of organic chemistry. For this compound, a reliable and scalable method involves the diazotization of the corresponding aniline precursor, 3-chloro-2-fluoroaniline (CAS No. 2106-04-9), followed by hydrolysis of the resulting diazonium salt.[3][4] This classical Sandmeyer-type reaction pathway is chosen for its high fidelity and the ready availability of the starting materials.
Rationale for the Synthetic Pathway
The conversion of an aromatic amine to a phenol via a diazonium salt is a powerful transformation. The amine group is an activating ortho-, para- director, but its conversion to a diazonium salt (-N₂⁺) creates an excellent leaving group (dinitrogen gas), allowing for its substitution by a hydroxyl group from water. Using sulfuric acid as the medium is crucial; it protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺) necessary for the initial diazotization step, and also provides a non-nucleophilic counter-ion, preventing unwanted side reactions that might occur with acids like HCl.[5]
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Self-Validation: This protocol includes in-process checks (temperature control, gas evolution) that validate the progression of the reaction. The final purification and characterization confirm the identity and purity of the product.
-
Reactor Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-fluoroaniline (1.0 eq). Cool the flask in an ice-salt bath.
-
Acidic Medium Preparation: Slowly add a pre-chilled solution of concentrated sulfuric acid (3.0 eq) in water, ensuring the internal temperature does not exceed 10 °C. This exothermic step is critical to control for safety and to prevent premature side reactions.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred aniline slurry while maintaining the internal temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture. Maintain stirring at this temperature for 30 minutes post-addition to ensure complete reaction.
-
Hydrolysis: The reaction mixture containing the diazonium salt is then slowly added to a separate flask containing boiling dilute sulfuric acid. The diazonium salt decomposes upon heating, vigorously releasing nitrogen gas and forming the phenol.[3] This step is often performed via steam distillation, which allows the volatile phenol product to be carried over and collected, separating it from non-volatile impurities.
-
Work-up and Purification: The collected distillate is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. The solution is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Final Isolation: The solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for confirming the molecular weight and purity. The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum will display a molecular ion (M⁺) peak at m/z 146, along with a characteristic M+2 peak at m/z 148 in an approximate 3:1 ratio, which is the isotopic signature of a molecule containing one chlorine atom.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR will provide information on the aromatic protons. One would expect to see three distinct signals in the aromatic region (typically 6.8-7.5 ppm), each integrating to one proton. The coupling patterns (doublets, triplets of doublets) will be complex due to coupling to each other and to the ¹⁹F nucleus. The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR will show six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the fluorine atom and should show a single resonance for the single fluorine environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-Cl and C-F stretching vibrations will also be present in the fingerprint region (typically below 1300 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Substituted phenols exhibit characteristic absorption bands in the UV region. The spectrum would be expected to show primary and secondary absorption bands, with the exact wavelengths (λ_max) being influenced by the chloro and fluoro substituents.[8][9]
Section 4: Applications in Research and Drug Development
Halogenated phenols are critical synthons in the pharmaceutical and agrochemical industries. The specific arrangement of substituents in this compound makes it a valuable intermediate for several reasons:
-
Orthogonal Reactivity: The phenolic hydroxyl group can be readily alkylated or acylated (e.g., Williamson ether synthesis) without disturbing the halogen substituents. Conversely, the aromatic ring can undergo further electrophilic substitution, with the directing effects of the substituents guiding the position of new functional groups.
-
Metabolic Stability: The introduction of a fluorine atom is a common strategy in drug design to block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.
-
Scaffold for Complex Synthesis: While public domain literature on the direct use of this compound in a marketed drug is limited, its structure is analogous to intermediates used in the synthesis of complex molecules. For example, substituted chlorofluorinated aromatic rings are key components in kinase inhibitors and other targeted therapies. The molecule serves as a rigid scaffold onto which other pharmacophoric elements can be attached.
Section 5: Health, Safety, and Handling Protocols
As a substituted phenol, this compound must be handled with appropriate care, recognizing its potential toxicity and corrosivity.[10][11]
-
Hazard Profile: Classified as harmful if swallowed (H302) and may cause skin irritation and serious eye irritation.[2] Phenols as a class are known to be corrosive and can be absorbed through the skin, causing systemic toxicity.[11][12]
-
Engineering Controls: All handling of solid and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield must be worn.[11]
-
Hand Protection: Nitrile gloves are suitable for incidental contact, but for prolonged handling or work with concentrated solutions, heavier-duty gloves such as butyl rubber or neoprene are recommended.[13] Gloves should be inspected before use and changed immediately upon contamination.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory. A chemically resistant apron is recommended when handling larger quantities.[12]
-
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container must be tightly sealed and clearly labeled with the appropriate GHS hazard pictograms.[11]
-
First Aid:
-
Skin Contact: Rapid decontamination is critical. Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Some protocols recommend an initial wipe with polyethylene glycol (PEG-300 or PEG-400) if available, followed by extensive water washing.[12][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical compound; it is a precisely functionalized tool for advanced chemical synthesis. Its value lies in the strategic placement of its chloro, fluoro, and hydroxyl groups, which offer a combination of stability, reactivity, and potential for biological activity. A thorough understanding of its synthesis, analytical profile, and safe handling protocols, as detailed in this guide, is essential for researchers and drug development professionals aiming to leverage its unique properties in the creation of novel and impactful molecules.
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Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953. Available at: [Link]
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Adeoye, M. D., & Adejoro, I. A. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 9301987. Available at: [Link]
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Purdue University Department of Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]
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Pierens, D., & von Itzstein, M. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. Journal of Chemical Theory and Computation, 1(4), 675-684. Available at: [Link]
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Takemoto, I., & Yamasaki, K. (1992). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 56(4), 594-596. Available at: [Link]
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Bonesi, S. M., et al. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry, 85(21), 13576-13588. Available at: [Link]
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Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Available at: [Link]
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Petrochemistry Europe. (n.d.). Guidelines for the SAFE USE of PHENOL. Available at: [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for 3-Chloro-2-fluorophenol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
3-Chloro-2-fluorophenol (CAS No: 2613-22-1; Molecular Formula: C₆H₄ClFO) is a halogenated aromatic compound increasingly utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing novel compounds. However, as with many halogenated phenols, this chemical reactivity necessitates a thorough and nuanced understanding of its potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of this compound, tailored for the laboratory and drug development environment. The causality behind each safety protocol is emphasized, empowering researchers to not only follow procedures but to comprehend the principles that underpin them.
Chapter 1: The Hazard Profile of this compound
A comprehensive understanding of a compound's hazard profile is the bedrock of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.
GHS Classification: A Coded Language of Risk
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classifications point to significant health risks upon exposure.[1]
| Hazard Class | Category | Hazard Statement | Interpretation for the Researcher |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Ingestion of even small quantities can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact with the skin is likely to cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermal effects. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | The compound is a significant irritant to the eyes, capable of causing substantial, though reversible, damage. This mandates stringent eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract, leading to symptoms like coughing and shortness of breath.[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | Spills and improper disposal can have long-term negative impacts on aquatic ecosystems. |
This table synthesizes GHS classification data from multiple authoritative sources.[1][2][3]
Toxicological Insights: Acknowledging the Data Gaps
While the GHS classification provides a clear warning, a deeper dive into the toxicological data reveals a common challenge in drug development: a lack of comprehensive, publicly available studies for many specialized reagents.
-
Acute Toxicity: The classification "Harmful if swallowed" is consistently reported.[1][2][4][5] However, specific LD50 (oral) values are not found in the reviewed literature. For researchers, this lack of precise data necessitates a conservative approach, treating the compound as having significant oral toxicity.
-
Dermal and Inhalation Toxicity: It is also noted as potentially harmful in contact with skin.[4][6] Inhalation is a primary exposure route, with effects described as destructive to the mucous membranes and upper respiratory tract.[1]
-
Chronic Exposure: Crucially, data on carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable or not classified.[1] This absence of evidence is not evidence of absence of harm. Standard laboratory practice dictates handling compounds with unknown long-term effects with the same rigor as known carcinogens or mutagens. The general toxicological profile of chlorophenols suggests potential for significant health effects, including carcinogenicity, following prolonged exposure.[7]
Physical and Chemical Hazards
This compound is a solid at room temperature.[3] While it has a high flash point and is not considered highly flammable, its thermal decomposition presents a significant hazard.[1][8]
-
Thermal Decomposition: In the event of a fire, thermal decomposition will generate highly toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][4][9] This is a critical consideration for fire-fighting measures and material compatibility.
Chapter 2: The Self-Validating Safety Protocol: From Storage to Disposal
A robust safety protocol is a self-validating system, where each step is designed to mitigate the risks identified in the hazard profile.
Prudent Storage and Handling
The primary objective is to prevent exposure through all routes: inhalation, ingestion, and dermal contact.
-
Storage:
-
Container: Keep the container tightly closed when not in use.[1][7]
-
Location: Store in a dry, cool, and well-ventilated area.[1][3] A designated cabinet for toxic or irritant chemicals is recommended.
-
Incompatibilities: Segregate from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][7][8] These materials can react exothermically or produce hazardous byproducts.
-
-
Handling Workflow:
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood, to control airborne dust and vapors.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is the last line of defense and must be selected based on the specific hazards.
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing or significant dust generation.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.[4]
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1][4]
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the product, even if gloves were worn.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Chapter 3: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[1][6]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Accidental Release Measures
The goal is to contain the spill, prevent environmental release, and ensure the safety of personnel.
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Keep away from heat, sparks, and flames.[1][4]
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[1] Use a dry chemical absorbent for small spills.[1]
-
Environmental Precautions: Prevent the material from entering sewers or public waters.[1][4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Specific Hazards: As noted, combustion produces hazardous gases (HCl, HF).[1][4] Vapors may be heavier than air and spread along floors.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Chapter 4: Physical and Chemical Properties
Understanding the physical properties is essential for designing experiments and for predicting the compound's behavior.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | [9] |
| Appearance | Solid | [3] |
| Melting Point | 34-38 °C | [2][8] |
| Boiling Point | 190 °C | [2][8] |
| Water Solubility | Insoluble | [2][8] |
| XLogP3 | 2.3 | [2] |
Conclusion: A Mandate for Caution
This compound is a valuable reagent in modern chemical synthesis. Its hazard profile—harmful if swallowed, a skin and serious eye irritant, and a respiratory irritant—demands strict adherence to safety protocols. Perhaps more importantly for the research community, the significant gaps in its chronic toxicological and ecological data serve as a critical reminder. When the full story of a compound's long-term effects is unwritten, the highest degree of caution becomes the most scientific and responsible path forward. By understanding the "why" behind each safety measure, from PPE selection to waste disposal, researchers can effectively protect themselves, their colleagues, and the environment.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].
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Iroegbu, A. O., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC, NIH. Retrieved from [Link].
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A Comprehensive Technical Guide to the Solubility of 3-Chloro-2-fluorophenol in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility of 3-chloro-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and experimental methodologies required for its determination. We delve into the physicochemical properties of this compound, offering a theoretical framework for solubility prediction based on the "like dissolves like" principle and Hansen Solubility Parameters. Furthermore, this guide presents detailed, field-proven protocols for both gravimetric and UV-Vis spectrophotometric methods of solubility determination, complete with visual workflows. This comprehensive resource is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to accurately determine the solubility of this compound in their specific applications.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its utility as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. The success of any solution-based process, from reaction chemistry and purification to formulation and final product delivery, is fundamentally dependent on the solubility of this key intermediate.
An understanding of the solubility of this compound in a diverse range of organic solvents is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for reaction kinetics. Appropriate solvent selection can significantly enhance reaction rates, yields, and selectivity.
-
Purification and Crystallization: The differential solubility of this compound and its impurities in various solvents is the cornerstone of effective purification techniques such as recrystallization.
-
Formulation Development: For applications where this compound is part of a final product formulation, its solubility dictates the choice of excipients and the overall stability and bioavailability of the product.
-
Process Safety and Scalability: Accurate solubility data is essential for designing safe and scalable manufacturing processes, preventing issues such as precipitation in transfer lines or reactors.
Given the limited availability of specific quantitative solubility data for this compound in the public domain, this guide provides the theoretical and practical tools necessary for researchers to determine this critical parameter.
Physicochemical Properties of this compound: A Foundation for Solubility Prediction
The inherent physical and chemical characteristics of this compound govern its interactions with various solvents. A thorough understanding of these properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 190 °C | [3] |
| Density | 1.408 g/cm³ (predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | [4] |
| Water Solubility | Insoluble | [1][3] |
| pKa | 7.74 ± 0.10 (predicted) | [3] |
The LogP value of 2.3 indicates a moderate lipophilicity, suggesting that this compound will favor organic solvents over water, a fact corroborated by its reported insolubility in water.[1][3][4] The presence of a hydroxyl group allows for hydrogen bonding, while the chloro and fluoro substituents contribute to the molecule's polarity.
Theoretical Framework for Solubility Prediction
In the absence of empirical data, theoretical models provide a rational basis for solvent selection. The principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters are invaluable tools in this regard.[2]
"Like Dissolves Like": A Qualitative Approach
This long-standing principle posits that substances with similar polarities are more likely to be soluble in one another.[2] Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. Given the hydroxyl group on this compound, it is expected to have some solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents possess dipole moments but lack acidic protons. They can interact with the polar C-Cl and C-F bonds, as well as the hydroxyl group of this compound.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The aromatic ring of this compound suggests some affinity for aromatic nonpolar solvents like toluene.
Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool
Hansen Solubility Parameters offer a more refined method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[1]
By experimentally determining the solubility of this compound in a selection of these solvents, one can then calculate its HSP, enabling the prediction of its solubility in a much wider range of solvents.[6]
Experimental Determination of Solubility: Validated Protocols
Accurate solubility determination requires robust and meticulously executed experimental protocols. The following sections detail two widely accepted methods: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method for Solubility Determination
This method relies on the direct measurement of the mass of solute dissolved in a known mass or volume of solvent to determine the saturation concentration.[7][8]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer or a shaker bath. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the supernatant does not change over time).[8]
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a chemically resistant filter (e.g., PTFE, 0.22 µm) to prevent the transfer of any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the analyte.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the dish or vial containing the dry solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometric Method for Solubility Determination
This method is particularly useful for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is often faster and requires less material than the gravimetric method.[4][9]
-
Determination of Analytical Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen organic solvent.
-
Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[9]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1.1, step 1).
-
Separate the clear supernatant as described in the gravimetric method (Section 4.1.1, step 2).
-
Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Solvent Selection for Specific Applications
The choice of an appropriate organic solvent is dictated by the intended application. The following decision-making framework can guide researchers in selecting a suitable solvent system.
Caption: Decision-Making Flowchart for Solvent Selection.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, this guide has provided the necessary theoretical framework and practical methodologies for its determination. By understanding the physicochemical properties of this compound and applying the principles of "like dissolves like" and Hansen Solubility Parameters, researchers can make informed preliminary solvent selections. The detailed protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust and reliable means to obtain accurate quantitative solubility data. This empowers scientists and drug development professionals to optimize their processes, ensure product quality, and accelerate their research and development endeavors involving this critical chemical intermediate.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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Scribd. (n.d.). Steps in Gravimetric Analysis. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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Pharma Shilp. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
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ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility parameter (HSP). [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Solubility of Things. (n.d.). UV-Vis Spectroscopy. [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]
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PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
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LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
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Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
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Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]
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CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis?[Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
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Pharmaguideline. (n.d.). Principle and Steps Involved in Gravimetric Analysis. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. [Link]
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Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
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ResearchGate. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. [Link]
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Hansen Solubility. (n.d.). Sheet1 - Hansen Solubility Parameters. [Link]
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Hansen Solubility Parameters. (n.d.). HSP Basics | Practical Solubility Science. [Link]
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University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]
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ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
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Hansen Solubility Parameters. (n.d.). Hildebrand - Hansen Solubility Parameters. [Link]
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Environment and Climate Change Canada. (n.d.). Chlorophenols and Their Impurities in the Canadian Environment. [Link]
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NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]
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PubChem. (n.d.). 3-Chlorophenol. [Link]
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SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. [Link]
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PubMed Central. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]
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Spectroscopic Data for 3-Chloro-2-fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluorophenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of chlorine and fluorine atoms on the phenol ring, impart unique electronic and lipophilic properties that are valuable in the design of novel molecules. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the integrity and reproducibility of research and development endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the hydroxyl, chloro, and fluoro substituents.
Expected ¹H NMR Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.10 - 7.20 | ddd | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 1.5, J(H4-H6) ≈ 1.5 |
| H-5 | 6.90 - 7.00 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |
| H-6 | 7.00 - 7.10 | ddd | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0, J(H6-H4) ≈ 1.5 |
| OH | 5.0 - 6.0 | br s | - |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like deuterochloroform (CDCl₃) are common, but for phenols, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often allows for the observation of the hydroxyl proton, which might otherwise exchange too rapidly. The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The hydroxyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The interplay of their inductive and resonance effects determines the final chemical shifts.
Diagram of Predicted ¹H-¹H and ¹H-¹⁹F Coupling Interactions
Caption: Predicted spin-spin coupling in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling (¹JCF).
Expected ¹³C NMR Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ¹JCF (Hz) |
| C-1 (C-OH) | 145 - 150 | ~5 |
| C-2 (C-F) | 150 - 155 | 240 - 250 |
| C-3 (C-Cl) | 115 - 120 | ~20 |
| C-4 | 125 - 130 | ~3 |
| C-5 | 118 - 123 | ~8 |
| C-6 | 120 - 125 | ~25 |
Trustworthiness of Protocol: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. For unambiguous assignment, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups (in this case, only CH carbons are present in the aromatic region). The predicted chemical shifts are based on empirical data for substituted benzenes. The C-F and C-Cl bonds will have the most significant impact on the chemical shifts of the directly attached carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a single signal for the fluorine atom in this compound. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Expected ¹⁹F NMR Data (Predicted)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | | F-2 | -130 to -140 | ddd | J(F-H6) ≈ 10.0, J(F-H4) ≈ 1.5, J(F-H5) ≈ 0.5 |
Expertise in Interpretation: The chemical shift is referenced against a standard such as CFCl₃. The observed multiplicity will arise from coupling to the neighboring aromatic protons. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei (³J > ⁴J > ⁵J).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=C, C-O, C-F, and C-Cl bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1580 - 1620 | Medium | Aromatic C=C stretch |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 1100 - 1200 | Strong | C-F stretch |
| 700 - 800 | Strong | C-Cl stretch |
Authoritative Grounding: The broadness of the O-H stretch is a hallmark of phenols and is due to intermolecular hydrogen bonding. The precise positions of the aromatic C-H out-of-plane bending bands (typically in the 650-900 cm⁻¹ region) can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 146/148 | High | [M]⁺ (Molecular ion) |
| 111 | Moderate | [M - Cl]⁺ |
| 83 | Moderate | [M - Cl - CO]⁺ |
| 64 | Moderate | [C₅H₄]⁺ |
Causality in Fragmentation: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak. Common fragmentation pathways for phenols include the loss of CO and the halogen atoms.
Diagram of a Plausible Mass Spectrometry Fragmentation Pathway
Caption: A potential fragmentation pathway for this compound.
Experimental Protocols
NMR Sample Preparation (General)
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently invert to dissolve the sample completely.
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
FT-IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry Sample Preparation (EI)
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a powerful toolkit for its unambiguous identification and characterization. This guide, by integrating predicted data with fundamental spectroscopic principles and practical experimental considerations, serves as a valuable resource for researchers in drug development and related scientific fields. The detailed interpretation of the expected spectral features will aid in the confirmation of the molecular structure and the assessment of sample purity, thereby underpinning the reliability and advancement of scientific research involving this important chemical entity.
References
-
At present, there are no specific research articles that provide a complete set of experimental spectroscopic data for this compound in the public domain. The predicted data and interpretations in this guide are based on established principles of spectroscopy and data from analogous compounds found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
National Center for Biotechnology Information. PubChem. [Link]
synthesis of 3-Chloro-2-fluorophenol from 2-fluoroaniline
An In-depth Technical Guide on the Synthesis of 3-Chloro-2-fluorophenol
Introduction
This compound is a valuable fluorinated building block in organic synthesis, serving as a key precursor for advanced materials, pharmaceuticals, and agrochemicals. Its specific substitution pattern offers unique electronic and steric properties that are highly sought after in the design of complex target molecules. This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound.
The specified transformation from 2-fluoroaniline presents a significant regiochemical challenge. Direct chlorination of 2-fluoroaniline would not yield the required 3-chloro isomer due to the powerful ortho- and para-directing effects of both the amine and fluorine substituents. Therefore, a successful synthesis necessitates a more strategic approach. This whitepaper outlines a reliable two-stage process: first, the synthesis of the crucial intermediate, 3-chloro-2-fluoroaniline, from a suitable precursor, followed by its conversion to the target phenol via a classical diazotization-hydrolysis sequence.
PART 1: The Strategic Synthesis of the Key Intermediate: 3-Chloro-2-fluoroaniline
While the direct conversion of 2-fluoroaniline to 3-chloro-2-fluoroaniline is not synthetically viable, the latter is a readily accessible intermediate. A well-documented route starts from 2,3-dichloronitrobenzene, which provides a practical and scalable method for obtaining the necessary starting material for the final conversion step.
The established pathway involves two primary transformations:
-
Nucleophilic Aromatic Substitution (Halex Reaction): 2,3-Dichloronitrobenzene undergoes a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride, to selectively replace the chlorine atom at position 2 with fluorine. This is driven by the activation provided by the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: The resulting 3-chloro-2-fluoronitrobenzene is then reduced to the corresponding aniline. This can be achieved through various methods, including catalytic hydrogenation or, more classically, using a reducing metal like iron in an acidic medium.[1]
This established route ensures a high-purity supply of 3-chloro-2-fluoroaniline, the essential precursor for the final stage of the synthesis.
PART 2: Core Synthesis: From 3-Chloro-2-fluoroaniline to this compound
The conversion of the aromatic amine in 3-chloro-2-fluoroaniline to a hydroxyl group is efficiently accomplished through a two-step sequence involving diazotization followed by hydrolysis of the resulting diazonium salt. This is a cornerstone transformation in aromatic chemistry.[2]
Overall Reaction Pathway
Caption: Overall workflow for the synthesis of this compound.
The Diazotization Reaction: Principle and Protocol
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] The reaction is performed in a cold, acidic solution using a nitrosating agent, typically generated in situ from sodium nitrite and a strong mineral acid.[4][5]
Mechanism of Diazotization The reaction proceeds via the formation of the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the stable aryl diazonium ion.[3][6]
Caption: The mechanism of the diazotization of an aromatic amine.
Experimental Protocol: Diazotization of 3-Chloro-2-fluoroaniline
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-fluoroaniline (1.0 eq).
-
Acidic Medium: Add a solution of concentrated sulfuric acid in water, ensuring the mixture is well-stirred. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the temperature below 5 °C to prevent decomposition of the diazonium salt.[7]
-
Reaction Monitoring: Stir the resulting mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution and a negative starch-iodide paper test for excess nitrous acid.
Safety Considerations: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[7] They should always be prepared and used in a cold solution without isolation.
Hydrolysis of the Diazonium Salt
The diazonium group (-N₂⁺) is an excellent leaving group and can be readily displaced by a nucleophile.[7] In this case, water acts as the nucleophile to introduce a hydroxyl group onto the aromatic ring, a process often referred to as thermolysis or hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Hydrolysis: Gently heat the cold diazonium salt solution prepared in the previous step. As the temperature rises, typically to 50-80 °C, nitrogen gas will be vigorously evolved.[8] The heating is continued until the gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, this compound, may separate as an oil or solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Final Product: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure this compound.
PART 3: Physicochemical and Spectroscopic Data
Accurate characterization of all compounds involved is critical for process control and quality assurance.
| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | 182-183 |
| 3-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | Transparent, slightly light yellow liquid[9] | 214 |
| This compound | C₆H₄ClFO | 146.55 | Solid | N/A (solid) |
Conclusion
The synthesis of this compound from 2-fluoroaniline is achieved through a strategic, multi-stage process that circumvents the challenges of direct chlorination. By utilizing a well-established route to the key intermediate, 3-chloro-2-fluoroaniline, and subsequently applying the classical and reliable diazotization-hydrolysis reaction sequence, the target phenol can be produced with high yield and purity. This guide provides the foundational chemical principles, detailed protocols, and critical insights necessary for researchers and drug development professionals to successfully implement this synthesis in a laboratory setting.
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- Selective Synthesis of Fluorophenol Deriv
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- Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
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- 3-Chloro-2,6-difluorophenol AldrichCPR - Sigma-Aldrich.
- CN1785952A - Method for preparing 3'-chloropropiophenone - Google P
- 3-Fluorophenol 98% - Sigma-Aldrich.
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A Senior Application Scientist's Guide to 3-Chloro-2-fluorophenol for Researchers and Drug Development Professionals
Introduction: The Strategic Utility of 3-Chloro-2-fluorophenol in Modern Synthesis
This compound is a halogenated aromatic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring adjacent chloro and fluoro groups on a phenolic ring, offers a versatile scaffold for the synthesis of complex molecules. The presence of these halogens provides medicinal chemists with critical handles to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical overview of commercially available this compound, including a comparative analysis of suppliers, quality control considerations, and a practical application in the synthesis of a key pharmaceutical intermediate.
Commercial Suppliers: A Comparative Overview
For researchers and drug development professionals, the selection of a reliable supplier for starting materials is a critical first step in any synthetic endeavor. The quality, purity, and consistency of this compound can significantly impact reaction outcomes, yield, and the impurity profile of subsequent intermediates. Below is a comparative table of prominent commercial suppliers.
| Supplier | Product Grade/Name | CAS Number | Molecular Formula | Purity/Specifications | Notes |
| Sigma-Aldrich | This compound, AldrichCPR | 2613-22-1 | C₆H₄ClFO | Purity not specified; buyer assumes responsibility for confirmation. | Intended for early discovery research. Analytical data is not collected by the supplier. |
| Oakwood Chemical | This compound | 2613-22-1 | C₆H₄ClFO | Not specified on the main product page. | Offers various quantities. |
| Amerigo Scientific | This compound | Not specified | Not specified | High quality. | Specialist distributor for life sciences. |
| SynQuest Laboratories | This compound | 2613-22-1 | C₆H₄ClFO | 98% | Provides more detailed physical properties. |
| Echemi | This compound, 97% | 2613-22-1 | C₆H₄ClFO | 97% | Connects buyers with various Chinese traders. |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | |
| Appearance | Solid | |
| Melting Point | 34-38 °C | |
| Boiling Point | 190 °C | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | Insoluble in water | |
| InChI Key | PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
| SMILES | Oc1cccc(Cl)c1F |
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for reproducible and reliable experimental results. While some suppliers of research-grade materials may not provide detailed analytical data, it is incumbent upon the researcher to verify the quality of the starting material.
Potential Impurities:
The synthesis of this compound can result in the formation of several impurities, including:
-
Regioisomers: Isomers with different substitution patterns of the chloro and fluoro groups on the phenol ring (e.g., 2-chloro-3-fluorophenol, 4-chloro-2-fluorophenol).
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the halogenation steps.
Recommended Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is recommended.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Potential impurities can be identified by their unique retention times and mass spectra, often aided by library matching.
Logical Workflow for Quality Control of this compound
Caption: A logical workflow for the quality control of incoming this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the chloro and fluoro substituents allows for the introduction of these moieties into a target molecule, which can significantly influence its biological activity and pharmacokinetic profile.
Exemplary Application: Synthesis of a Key Intermediate for Voriconazole
Voriconazole is a triazole antifungal medication. A key intermediate in its synthesis is a substituted pyrimidine, which can be prepared from a precursor derived from this compound. The following protocol outlines a representative synthetic step.
Reaction Scheme:
Caption: Synthetic pathway from this compound to a Voriconazole intermediate.
Experimental Protocol: Synthesis of 4,6-dichloro-5-fluoropyrimidine (a precursor to a Voriconazole intermediate)
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a stirred solution of this compound in an appropriate solvent (e.g., a high-boiling point ether) in a three-necked round-bottom flask equipped with a condenser and a dropping funnel, add a suitable reagent for the construction of the pyrimidine ring (e.g., a malonate derivative).
-
Reaction Conditions: The reaction mixture is then treated with a dehydrating agent and a catalyst, and heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4,6-dichloro-5-fluoropyrimidine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safe Handling and Storage
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, immediately flush with plenty of water.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for researchers and professionals in the field of drug discovery and development. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it an attractive starting material for the synthesis of novel and complex molecules. A thorough understanding of its properties, adherence to stringent quality control measures, and the implementation of safe handling practices are essential for its successful application in the laboratory. This guide provides a foundational understanding to empower scientists in leveraging the full potential of this valuable chemical intermediate.
References
reactivity of the hydroxyl group in 3-Chloro-2-fluorophenol
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Chloro-2-fluorophenol
Introduction
This compound is a halogenated aromatic compound of increasing importance in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique substitution pattern on the phenol ring, which imparts specific chemical properties. Understanding the reactivity of its constituent functional groups is paramount for its effective use in complex molecular design. This guide provides a detailed examination of the core reactivity of the hydroxyl group in this compound, focusing on the interplay of electronic and steric factors that govern its behavior. For researchers and drug development professionals, a deep appreciation of these principles is essential for designing robust synthetic routes and anticipating reaction outcomes.
The central theme of this analysis is the nuanced character of the hydroxyl group, which is simultaneously activated by potent electronic-withdrawing effects and encumbered by significant steric hindrance. This duality dictates the conditions required for its transformation, making a one-size-fits-all approach to its chemistry impractical.
| Property | Value |
| Molecular Formula | C₆H₄ClFO |
| Molecular Weight | 146.54 g/mol [1] |
| Melting Point | 34-38 °C[2] |
| Boiling Point | 190 °C[2] |
| Appearance | White to light brown solid |
| CAS Number | 2613-22-1[1] |
Section 1: The Electronic and Steric Landscape
The reactivity of the hydroxyl group in this compound is not governed by the oxygen atom in isolation. Rather, it is profoundly influenced by its immediate neighbors on the aromatic ring: an ortho-fluorine and a meta-chlorine.
Electronic Effects: A Tug-of-War
Both halogen substituents modify the electron density of the phenoxy oxygen through two opposing mechanisms: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bonds. Fluorine is more electronegative than chlorine, exerting a stronger -I effect. This electron withdrawal significantly polarizes the O-H bond, making the proton more acidic.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, pushing electron density back into the ring. This effect counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing acidity[3][4].
The net result is a strong withdrawal of electron density from the hydroxyl group, which has critical implications for its acidity.
Caption: Electronic and steric influences on the hydroxyl group.
Steric Hindrance
The fluorine atom at the C2 position poses a significant physical barrier to the hydroxyl group[5]. This steric hindrance impedes the approach of bulky reagents, affecting the kinetics of reactions at the hydroxyl site. Any chemical transformation, whether deprotonation by a bulky base or attack by an electrophile, must overcome this steric shield. This is a critical consideration in experimental design, often necessitating more forcing conditions or specialized reagents compared to unhindered phenols[6][7].
Section 2: Acidity and Nucleophilicity
Enhanced Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. The electron-withdrawing substituents on this compound stabilize the negative charge on the phenoxide oxygen, making the parent phenol more acidic than phenol itself.
| Compound | pKa | Key Substituent(s) |
| Phenol | 9.98 | - |
| 3-Chlorophenol | 9.12[8][9] | meta-Cl (-I effect) |
| 2-Fluorophenol | 8.81 | ortho-F (-I effect, H-bonding) |
| 2,3-Dichlorophenol | 7.7[10] | ortho-Cl, meta-Cl (-I effects) |
| This compound | ~7.5 - 8.5 (Estimated) | ortho-F, meta-Cl (-I effects) |
The strong inductive effects of both halogens, particularly the ortho-fluorine, are expected to significantly lower the pKa relative to phenol and 3-chlorophenol. The acidity is likely comparable to, or slightly greater than, that of 2,3-dichlorophenol, placing it firmly in the category of a moderately strong acidic phenol. This increased acidity means that relatively weak bases (e.g., potassium carbonate) can effectively deprotonate it to form the highly nucleophilic phenoxide.
The Phenoxide: A Sterically Hindered Nucleophile
Upon deprotonation, the resulting 3-chloro-2-fluorophenoxide ion becomes a potent nucleophile. However, its reactivity in SN2-type reactions, such as Williamson ether synthesis, is tempered by the steric hindrance from the ortho-fluorine atom. The success of such reactions depends critically on the electrophile's steric profile and the choice of reaction conditions to overcome the kinetic barrier.
Section 3: Key Reactions & Experimental Protocols
The dual nature of the hydroxyl group—acidic yet sterically shielded—requires carefully optimized protocols to achieve high yields in its derivatization.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a cornerstone reaction for modifying phenols. For this compound, the primary challenge is overcoming the steric hindrance around the nucleophilic oxygen.
Causality in Protocol Design:
-
Base Selection: Due to the relatively high acidity (estimated pKa ~7.5-8.5), a moderately strong base like potassium carbonate (K₂CO₃) is sufficient for complete deprotonation. Stronger, bulkier bases like potassium tert-butoxide are generally unnecessary and may introduce side reactions. Sodium hydride (NaH) can also be used for irreversible deprotonation.
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation without hydrogen-bonding to the phenoxide, maximizing its nucleophilicity.
-
Temperature: The steric hindrance from the ortho-fluorine slows the rate of reaction. Therefore, elevated temperatures (60-80 °C) are typically required to provide sufficient kinetic energy for the reaction to proceed at a reasonable rate.
Protocol 3.1: Synthesis of 1-Chloro-2-fluoro-3-propoxybenzene
This protocol describes a representative O-alkylation using 1-iodopropane.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.46 g, 10 mmol).
-
Solvent and Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv) followed by 30 mL of anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 1-iodopropane (1.17 mL, 12 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.
Caption: Workflow for a typical O-alkylation reaction.
O-Acylation (Esterification)
The formation of esters from the hydroxyl group is another fundamental transformation. The steric hindrance again plays a key role, often favoring the use of highly reactive acylating agents or catalysts.
Causality in Protocol Design:
-
Acylating Agent: Acyl chlorides or anhydrides are sufficiently reactive.
-
Base/Catalyst: The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine, which serves to neutralize the HCl byproduct. For sterically hindered phenols, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable.
Protocol 3.2: Synthesis of 3-chloro-2-fluorophenyl acetate
This protocol describes a standard O-acylation using acetyl chloride.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.46 g, 10 mmol) and 40 mL of anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv).
-
Reagent Addition: Add acetyl chloride (0.85 mL, 12 mmol, 1.2 equiv) dropwise. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by slowly adding 30 mL of water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified if necessary.
Conclusion
The hydroxyl group of this compound presents a classic case of competing electronic and steric effects. Its reactivity is characterized by a high acidity, facilitating its conversion to a potent phenoxide nucleophile. However, the kinetic accessibility of this nucleophile is significantly impeded by the ortho-fluorine substituent. This dichotomy necessitates a thoughtful approach to synthetic planning, where reaction conditions are tailored to overcome steric barriers without promoting unwanted side reactions. For the medicinal or materials chemist, mastering the reactivity of this versatile building block opens the door to a wide array of novel and complex molecular architectures.
References
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Filo. (2025). Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii)... Retrieved from Filo. [Link]
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Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol? Retrieved from Quora. [Link]
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Reddit. (2024). Is this an undergraduate-level question? I took organic too long ago to be able to tell. Which molecule is more acidic? Retrieved from Reddit. [Link]
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askIITians. (2014). why is para chloro phenol more acidic than para fluoro phenol? Retrieved from askIITians. [Link]
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Reddit. (2024). I am unsure which is more acidic. Retrieved from Reddit. [Link]
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Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595. [Link]
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Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
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National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from NIH. [Link]
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PubChem. This compound. Retrieved from PubChem. [Link]
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MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from MDPI. [Link]
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PubChem. 3-Chlorophenol. Retrieved from PubChem. [Link]
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Wikipedia. 3-Chlorophenol. Retrieved from Wikipedia. [Link]
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Chemistry Steps. Ortho, Para, and Meta in Disubstituted Benzenes. Retrieved from Chemistry Steps. [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from YouTube. [Link]
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ResearchGate. (2020). Sterically Hindered Phenols as Antioxidant. Retrieved from ResearchGate. [Link]
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PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from PubMed Central. [Link]
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PubChem. 3-Fluorophenol. Retrieved from PubChem. [Link]
-
PubChem. 2,3-Dichlorophenol. Retrieved from PubChem. [Link]
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electrophilic substitution reactions of 3-Chloro-2-fluorophenol
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-2-fluorophenol
Foreword
In the landscape of pharmaceutical and agrochemical synthesis, halogenated phenols serve as pivotal building blocks. Their reactivity and the regiochemical outcome of their transformations are of paramount importance for the rational design of complex molecular architectures. This guide focuses on a particularly intriguing substrate: this compound. The interplay of three distinct substituents—a strongly activating hydroxyl group and two deactivating, yet ortho-, para-directing halogens—creates a nuanced reactivity profile. This document moves beyond simple procedural descriptions to explore the underlying electronic and steric principles governing its behavior in electrophilic aromatic substitution (EAS) reactions. The methodologies presented herein are designed to be self-validating, providing researchers with a robust framework for predicting and controlling reaction outcomes.
Molecular Architecture and Electronic Profile of this compound
To understand the reactivity of this compound, one must first dissect the electronic contributions of each substituent on the aromatic ring. The outcome of any electrophilic attack is a direct consequence of the cumulative influence of these groups on the electron density and the stability of the cationic intermediate (the arenium ion).
-
The Hydroxyl (-OH) Group: This is a powerful activating group.[1] Through its lone pairs of electrons, it exerts a strong positive mesomeric effect (+M), donating electron density into the π-system of the ring. This effect significantly outweighs its negative inductive effect (-I) caused by oxygen's electronegativity. As a result, the -OH group strongly activates the ortho and para positions, making the phenol ring much more susceptible to electrophilic attack than benzene itself.[2][3]
-
The Halogen Substituents (-F and -Cl): Halogens present a classic case of competing electronic effects.
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the ring inductively, which deactivates the ring towards electrophilic attack. Fluorine's -I effect is stronger than that of chlorine.
-
Mesomeric Effect (+M): Like the hydroxyl group, halogens possess lone pairs that can be delocalized into the aromatic ring via resonance. This +M effect directs incoming electrophiles to the ortho and para positions.[4][5]
-
Cumulative Effect and Regiochemical Prediction:
In this compound, these effects converge to create a specific reactivity map. The positions available for substitution are C4, C5, and C6.
-
Position C4 (para to -OH): This position is strongly activated by the dominant +M effect of the hydroxyl group. It is meta to both halogens, so their deactivating inductive effects are felt, but their ortho-, para-directing resonance effects do not conflict here.
-
Position C6 (ortho to -OH): This position is also strongly activated by the hydroxyl group's +M effect and is ortho to the fluorine atom, which also directs to this position. However, this site is significantly more sterically hindered, being flanked by both the -OH and -F groups.
-
Position C5 (meta to -OH): This position is meta to the strongly activating -OH group, making it the most deactivated of the three available sites.
Foundational Reaction: Nitration
Nitration is a cornerstone of electrophilic aromatic substitution, introducing the versatile nitro group (-NO2). The high reactivity of the phenol nucleus means that harsh conditions (e.g., mixed acid) are often unnecessary and can lead to oxidation or polysubstitution.[2]
Mechanistic Rationale
The reaction proceeds via the attack of the electron-rich phenol ring on a nitronium ion (NO₂⁺) electrophile, generated in situ from nitric acid. The resulting arenium ion is stabilized by resonance, with particularly stable contributors when the attack occurs at the C4 and C6 positions, as the positive charge can be delocalized onto the hydroxyl oxygen.
Diagram: Mechanism of Nitration
Sources
The Strategic Utility of 3-Chloro-2-fluorophenol: A Technical Guide for Advanced Synthesis
Foreword: Unlocking Potential in a Crowded Chemical Space
In the landscape of modern drug discovery and materials science, the selection of foundational chemical motifs is a critical determinant of success. The strategic incorporation of halogen atoms, for instance, has become a cornerstone of rational drug design, offering a nuanced toolkit to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] Within this context, polysubstituted aromatic compounds present a rich, yet often challenging, design space. This guide focuses on a particularly intriguing, yet underexplored, building block: 3-Chloro-2-fluorophenol .
This document eschews a conventional, templated approach. Instead, it is structured to provide a deep, mechanistically-grounded understanding of this compound's potential. We will first dissect its intrinsic chemical properties and predictable reactivity, and then pivot to tangible, field-proven applications in domains demanding the utmost in molecular precision. For the discerning researcher, this guide will not only illuminate what is possible with this scaffold but, more importantly, why it is a judicious choice for the synthesis of next-generation bioactive molecules.
Core Characteristics of this compound
A thorough understanding of a starting material's fundamental properties is a non-negotiable prerequisite for its successful application in complex synthetic routes. The unique arrangement of a hydroxyl group, a chlorine atom, and a fluorine atom on the benzene ring of this compound imparts a distinct set of characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2613-22-1 | [2][3] |
| Molecular Formula | C₆H₄ClFO | [2][3] |
| Molecular Weight | 146.55 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 34-38 °C | [4] |
| Boiling Point | 190 °C | [4] |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 2.3 | [2] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and eye irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[2]
The Synthetic Versatility of this compound: A Mechanistic Perspective
The true potential of this compound as a building block lies in the distinct reactivity of its functional groups and the influence of the halogen substituents on the aromatic ring.
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide array of functionalities through well-established reactions such as Williamson ether synthesis and esterification. These modifications are critical for tuning the pharmacokinetic properties of a lead compound.
Electrophilic Aromatic Substitution
The interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogen substituents creates a nuanced landscape for electrophilic aromatic substitution. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R), while chlorine has a less pronounced -I effect and a similar +R effect.[5] This electronic environment will direct incoming electrophiles to specific positions on the ring, enabling the synthesis of highly substituted, complex molecules.
Application Focus I: Scaffolding for Kinase Inhibitors
The "3-chloro-2-fluoro" substitution pattern is of significant interest in medicinal chemistry. For instance, the closely related 2-fluoro-3-chloroaniline has been utilized in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] This suggests that this compound could serve as a valuable scaffold for a new generation of kinase inhibitors.
The following proposed synthetic workflow outlines the preparation of a hypothetical pyrimidine-based kinase inhibitor, leveraging this compound as the starting material.
Caption: Proposed synthetic workflow for a hypothetical kinase inhibitor.
Detailed Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor
Step 1: Williamson Ether Synthesis of 1-(3-Chloro-2-fluorophenoxy)-4-nitrobenzene
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
To a solution of 1-(3-Chloro-2-fluorophenoxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Cool the reaction and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-(3-Chloro-2-fluorophenoxy)aniline.
Step 3: Buchwald-Hartwig Amination
-
In an oven-dried flask, combine 4-(3-Chloro-2-fluorophenoxy)aniline (1.0 eq), 4-chloropyrimidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous dioxane and heat the mixture to 100°C for 18 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the target compound.
Application Focus II: Synthesis of Bioactive Chalcones and Pyrazolines
Halogenated acetophenones are versatile building blocks for a variety of bioactive molecules.[7] By first performing a Friedel-Crafts acylation on this compound, a key acetophenone intermediate can be generated. This intermediate can then be utilized in a Claisen-Schmidt condensation to produce chalcones, which are known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[7][8] These chalcones can be further cyclized to pyrazolines, another class of heterocycles with significant therapeutic potential.
Caption: Synthetic pathway to chalcones and pyrazolines.
Detailed Experimental Protocol: Synthesis of Chalcone and Pyrazoline Derivatives
Step 1: Friedel-Crafts Acylation
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (2.5 eq) in dry dichloromethane, add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of this compound (1.0 eq) in dry dichloromethane to the mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the acetophenone intermediate.
Step 2: Claisen-Schmidt Condensation to form Chalcone
-
Dissolve the acetophenone intermediate (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Step 3: Cyclization to form Pyrazoline
-
To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction and pour into ice-water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the pyrazoline derivative.
Concluding Remarks: A Building Block of Strategic Importance
While not as commonly utilized as some other halogenated phenols, this compound presents a unique and valuable starting point for the synthesis of novel, highly functionalized molecules. Its distinct electronic and steric properties, coupled with the potential for selective derivatization at multiple sites, make it a powerful tool for researchers in drug discovery, agrochemical development, and materials science. The proposed synthetic pathways in this guide, grounded in established chemical principles and analogous transformations, are intended to serve as a blueprint for the exploration of this promising, yet underutilized, chemical entity. The strategic application of this compound has the potential to unlock new areas of chemical space and accelerate the development of innovative solutions to pressing scientific challenges.
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Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available at: [Link]
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Unraveling the Conformational Landscape of 3-Chloro-2-fluorophenol: A Technical Guide to Structural Analysis
This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of 3-Chloro-2-fluorophenol conformers. It is intended for researchers, scientists, and drug development professionals seeking to understand the intricate interplay of non-covalent interactions that govern the three-dimensional structure of halogenated phenols. By delving into the causality behind experimental and computational choices, this guide offers field-proven insights into achieving a robust and self-validating structural analysis.
The Significance of Conformational Analysis in Halogenated Phenols
Halogenated phenols are a class of compounds with significant industrial and pharmaceutical relevance.[1] Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional structure.[1] Conformational isomerism, arising from the rotation around single bonds, can dramatically alter a molecule's dipole moment, polarity, and ability to interact with biological targets.[2] Therefore, a detailed understanding of the conformational preferences and the subtle intramolecular interactions that stabilize different conformers is paramount for rational drug design and the development of novel materials.
This compound presents a compelling case study due to the presence of multiple halogen substituents and a hydroxyl group, which can engage in a variety of intramolecular interactions, including hydrogen bonding and halogen bonding. The relative orientation of the hydroxyl group with respect to the fluorine and chlorine atoms dictates the conformational landscape of the molecule, leading to the existence of different rotational isomers (conformers).
Experimental Determination of Conformational Geometry: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for the unambiguous determination of the gas-phase structures of molecules.[3][4][5] It provides highly accurate rotational constants, which are directly related to the moments of inertia of the molecule and thus its geometry.
The Causality Behind a CP-FTMW Experiment
The choice of CP-FTMW spectroscopy is dictated by its high resolution and sensitivity, which are essential for distinguishing between different conformers and their isotopologues. The experiment is conducted in a supersonic expansion, where the molecules are cooled to very low rotational and vibrational temperatures. This simplifies the resulting spectrum by collapsing the population into the lowest energy levels, leading to sharp and well-resolved rotational transitions.
The "chirped" pulse, a rapid frequency sweep, excites a broad range of rotational transitions simultaneously, making the technique highly efficient for surveying the conformational landscape of a molecule. The subsequent free induction decay (FID) of the polarized molecules is recorded in the time domain and then Fourier transformed to obtain the frequency-domain spectrum.
Experimental Protocol: A Self-Validating System
A typical CP-FTMW experiment for this compound would involve the following steps:
-
Sample Preparation: A solid sample of this compound is placed in a heated reservoir.[2] A carrier gas, such as argon, is passed over the heated sample to create a vapor.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum.
-
Microwave Excitation: A chirped microwave pulse, typically spanning several GHz, is broadcast into the vacuum chamber, exciting the rotational transitions of the molecules.
-
Signal Detection: The subsequent free induction decay (FID) emitted by the polarized molecules is detected by a sensitive receiver.
-
Data Acquisition and Processing: The FID is digitized and averaged over many experimental cycles to improve the signal-to-noise ratio. A Fourier transform is then applied to the time-domain signal to obtain the frequency-domain rotational spectrum.
-
Spectral Analysis: The observed rotational transitions are assigned to specific conformers and their isotopologues. The spectrum is then fitted to a Hamiltonian model to extract the precise rotational constants, and in the case of molecules with quadrupolar nuclei like chlorine, the nuclear quadrupole coupling constants.
The self-validating nature of this protocol lies in the consistency of the determined molecular constants. The rotational constants of different isotopologues of the same conformer must be consistent with a single, well-defined molecular structure.
Computational Chemistry: Guiding and Corroborating Experimental Findings
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in the structural analysis of conformers. It serves as a predictive tool to guide the experimental search for different conformers and provides a framework for the interpretation of the experimental results.
The Rationale for DFT Calculations
For molecules like this compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory provide a good balance between computational cost and accuracy for predicting geometries, relative energies, and dipole moments of different conformers. The inclusion of diffuse functions (+) and polarization functions (d,p) in the basis set is essential for accurately describing the non-covalent interactions, such as hydrogen bonding, that are critical in determining the conformational preferences.
Computational Protocol: A Step-by-Step Guide
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the hydroxyl group dihedral angle to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is fully optimized without any symmetry constraints.
-
Frequency Calculation: Harmonic frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) for correcting the relative energies.
-
Property Calculation: Once the optimized geometries are obtained, other molecular properties such as rotational constants, dipole moments, and nuclear quadrupole coupling constants are calculated.
Structural Analysis of this compound Conformers: Results and Discussion
While the specific experimental data for this compound is not publicly available in the searched resources, we can infer the expected results based on studies of similar molecules, such as 2-fluorophenol and 3-chlorophenol.[6] this compound is expected to exist as two stable planar conformers, syn and anti, depending on the orientation of the hydroxyl proton relative to the fluorine atom.
Quantitative Data Summary (Illustrative)
The following tables present illustrative data for the conformers of this compound, based on expected trends from related molecules.
Table 1: Calculated and Experimental Rotational Constants (MHz) for this compound Conformers (Illustrative)
| Conformer | Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (CP-FTMW) |
| syn | A | Value | Value |
| B | Value | Value | |
| C | Value | Value | |
| anti | A | Value | Value |
| B | Value | Value | |
| C | Value | Value |
Table 2: Calculated Relative Energies and Dipole Moments for this compound Conformers (Illustrative)
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| µa | ||
| syn | 0.00 | Value |
| anti | Value | Value |
Intramolecular Interactions and Conformational Stability
The relative stability of the syn and anti conformers is determined by a delicate balance of intramolecular interactions. The syn conformer is likely stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). This type of interaction is known to be a significant factor in the conformational preferences of ortho-substituted phenols.
Conversely, the anti conformer may be stabilized by dipole-dipole interactions. The relative strengths of these interactions will dictate which conformer is lower in energy. Computational studies on similar molecules have shown that the energy difference between such conformers can be small, often on the order of a few kJ/mol.
The experimentally determined rotational constants can provide direct evidence for the planarity of the conformers through the inertial defect (ΔI = Ic - Ia - Ib). A near-zero inertial defect is indicative of a planar molecule.
Conclusion
The structural analysis of this compound conformers is a prime example of the synergy between high-resolution microwave spectroscopy and quantum chemical calculations. This combined approach provides a powerful toolkit for elucidating the three-dimensional structures of flexible molecules and understanding the subtle intramolecular forces that govern their conformational preferences. The insights gained from such studies are invaluable for advancing our understanding of molecular recognition and for the rational design of new molecules with tailored properties in the fields of drug discovery and materials science.
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Pate, B. H., et al. "Chirped-pulse fourier transform microwave spectroscopy: A new technique for rapid identification of chemical agents." ResearchGate, 2008, [Link]
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Bell, A., et al. "STRUCTURAL ANALYSIS OF 2-FLUOROPHENOL AND 3-FLUOROPHENOL USING FTMW SPECTROSCOPY." ResearchGate, 2016, [Link]
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van Wijngaarden, J. "Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol." Request PDF, 2017, [Link]
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Ananthakrishna, S. J., et al. "Vibrational Spectral Analysis and First Order Hyperpolarizability Calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide." Open Access Pub, 2015, [Link]
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An In-depth Technical Guide to the Thermochemical Properties of Chlorofluorophenols
Abstract
Chlorofluorophenols, a unique class of halogenated aromatic compounds, are of increasing interest to researchers in drug development and materials science due to their distinct electronic and structural properties. A thorough understanding of their thermochemical characteristics is paramount for predicting their behavior in chemical reactions, assessing their environmental fate, and designing novel molecular entities. This in-depth technical guide provides a comprehensive overview of the core thermochemical properties of chlorofluorophenols, including their enthalpy of formation, enthalpy of combustion, and vapor pressure. We delve into the causality behind experimental choices for determining these properties, presenting detailed, field-proven protocols for techniques such as rotating-bomb calorimetry and the Knudsen effusion method. Furthermore, this guide explores the power of high-level computational chemistry, specifically the G4MP2 method, in providing reliable theoretical data that complements and, in the absence of extensive experimental values, can serve as a robust predictive tool. The guide culminates with an analysis of the decomposition and combustion products of these compounds, offering insights into their thermal stability and reaction pathways. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to enhance clarity and practical application for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermochemical Data for Chlorofluorophenols
Chlorofluorophenols are aromatic compounds featuring a hydroxyl group and at least one chlorine and one fluorine atom attached to the benzene ring. The interplay of these substituents—the electron-withdrawing nature of the halogens and the hydrogen-bonding capability of the hydroxyl group—imparts unique physicochemical properties to these molecules. In the realm of drug development, these properties can influence a molecule's binding affinity to target proteins, its metabolic stability, and its pharmacokinetic profile. For materials scientists, the thermochemical stability of chlorofluorophenols is a critical parameter in the design of novel polymers and functional materials.
The standard enthalpy of formation (ΔfH°), a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states, is a fundamental thermochemical property.[1][2] It provides insights into the intrinsic stability of a molecule. The enthalpy of combustion (ΔcH°), the heat released during complete combustion, is crucial for safety assessments and for deriving the enthalpy of formation.[3][4] Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a key determinant of a compound's volatility and is essential for purification processes and for understanding its environmental transport.
This guide will navigate the theoretical underpinnings and practical methodologies for determining these vital thermochemical properties for chlorofluorophenols, providing a solid foundation for researchers working with this important class of compounds.
Experimental Determination of Thermochemical Properties
The accurate experimental determination of thermochemical data for halogenated compounds requires specialized techniques to handle the corrosive nature of the combustion products and the often low volatility of the solids.
Enthalpy of Combustion: Rotating-Bomb Calorimetry
For halogen-containing organic compounds, static bomb calorimetry can be unreliable.[5] The formation of acidic combustion products (e.g., HCl and HF) necessitates the use of a rotating-bomb calorimeter to ensure complete dissolution and reaction of these acids in a solvent, typically water or an aqueous solution of arsenious oxide, allowing for accurate determination of the energy of combustion.[2]
Experimental Protocol: Rotating-Bomb Calorimetry for a Solid Chlorofluorophenol
-
Sample Preparation: A precisely weighed pellet (approximately 1 g) of the chlorofluorophenol sample is placed in a platinum crucible. A known length of platinum fuse wire is positioned to be in contact with the sample. For compounds with significant vapor pressure, the sample should be sealed in a polyethylene bag of known mass and heat of combustion.[3]
-
Bomb Assembly: The crucible is placed in the bomb head. A specific volume of distilled water (e.g., 10 mL) is added to the bottom of the bomb to dissolve the acid gases formed during combustion.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The bomb is rotated during and after combustion to ensure complete dissolution of the acid products.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the liquid contents are collected. The concentrations of hydrochloric acid and hydrofluoric acid are determined by titration or ion chromatography. The amount of unburned carbon (soot), if any, is quantified.
-
Calculation of Enthalpy of Combustion: The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid (from residual nitrogen). The standard enthalpy of combustion is then calculated by applying corrections for the formation of the halogen acids.
Diagram of the Rotating-Bomb Calorimetry Workflow
Caption: Workflow for determining the enthalpy of combustion of a chlorofluorophenol using rotating-bomb calorimetry.
Enthalpy of Sublimation and Vapor Pressure: The Knudsen Effusion Method
For compounds with low vapor pressures, such as many solid substituted phenols, the Knudsen effusion method is a reliable technique for determining the enthalpy of sublimation and vapor pressure. This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.
Experimental Protocol: Knudsen Effusion Method
-
Sample Preparation: A small amount of the crystalline chlorofluorophenol is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.
-
Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is evacuated to a pressure several orders of magnitude lower than the expected vapor pressure of the sample.
-
Temperature Control: The Knudsen cell is heated to a precise and constant temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample is measured over time. This can be done gravimetrically by weighing the cell before and after the experiment or, for higher sensitivity, by using a quartz crystal microbalance to detect the effusing vapor.
-
Data Acquisition at Multiple Temperatures: The experiment is repeated at several different temperatures to obtain a series of vapor pressures as a function of temperature.
-
Calculation of Vapor Pressure and Enthalpy of Sublimation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation:
P = (Δm/Δt) * (1/A) * sqrt(2πRT/M)
where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Diagram of the Knudsen Effusion Method Workflow
Caption: Workflow for calculating the enthalpy of formation using the G4MP2 computational method.
Thermochemical Data of Chlorofluorophenols
Experimental thermochemical data for chlorofluorophenols are scarce in the literature. However, we can compile available data and supplement it with high-quality computational results to provide a useful resource.
Table 1: Thermochemical Properties of Selected Chlorofluorophenols
| Compound | Isomer | ΔfH°(g, 298.15 K) (kJ/mol) | Method | Boiling Point (°C) | Vapor Pressure (kPa) |
| Chlorofluorophenol | 2-chloro-4-fluoro | Data not available | - | Data not available | Data not available |
| Chlorophenol | 2-chloro | -156.9 ± 1.2 | Experimental [6] | 174.9 | 0.13 @ 20°C |
| Chlorophenol | 4-chloro | -161.5 ± 1.0 | Experimental [7] | 220 | 0.01 @ 20°C |
| Fluorophenol | 2-fluoro | -173.1 ± 2.6 | Experimental [5] | 151-152 | Data not available |
| Fluorophenol | 3-fluoro | -170.8 ± 2.6 | Experimental [5] | 177-178 | Data not available |
| Fluorophenol | 4-fluoro | -178.6 ± 2.6 | Experimental [5] | 185 | Data not available |
Note: The absence of experimental data for chlorofluorophenols highlights the importance of the computational methods described in this guide for obtaining reliable estimates.
Decomposition and Combustion Products
The thermal decomposition and combustion of chlorofluorophenols can lead to the formation of a variety of products, some of which may be of environmental concern. The primary decomposition pathways involve the cleavage of the C-Cl, C-F, and O-H bonds.
Under pyrolysis conditions (heating in an inert atmosphere), the initial steps are likely to be the homolytic cleavage of the C-Cl bond, which is generally weaker than the C-F bond, to form a chlorophenyl radical. Subsequent reactions can lead to the formation of polychlorinated dibenzofurans and dibenzodioxins, particularly in the presence of a catalyst.
During combustion, in the presence of sufficient oxygen, the expected products are carbon dioxide, water, hydrogen chloride, and hydrogen fluoride. Incomplete combustion can lead to the formation of carbon monoxide and a complex mixture of chlorinated and fluorinated aromatic compounds. The analysis of these products is typically carried out using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). [1][8][9]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the thermochemical properties of chlorofluorophenols. While there is a notable lack of experimental data for this specific class of compounds, the detailed methodologies presented for rotating-bomb calorimetry and the Knudsen effusion method provide a clear path for future experimental work. Furthermore, the power of high-level computational methods, such as G4MP2, has been highlighted as a robust and reliable means of predicting these crucial properties. For researchers in drug development and materials science, the ability to accurately determine or predict the enthalpy of formation, enthalpy of combustion, and vapor pressure of chlorofluorophenols is essential for advancing their respective fields. The protocols and data presented herein serve as a valuable resource to support these endeavors.
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-
Experimental and Computational Thermochemical Study of the Three Monofluorophenol Isomers. The Journal of Physical Chemistry A. [Link]
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2-Chloro-4-fluorophenol.pdf. Cheméo. [Link]
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Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. [Link]
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Calculation of enthalpies of formation: 2. Hydroxyl- and carbonyl-compounds. ResearchGate. [Link]
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THE HEATS OF COMBUSTION OF PHENOL AND THE THREE CRESOLS. Transactions of the Faraday Society. [Link]
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Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. [Link]
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A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenol, 2-chloro- (CAS 95-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
The Versatile Virtuoso: 3-Chloro-2-fluorophenol as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated phenols represent a class of particularly versatile intermediates, offering multiple points for functionalization. This application note delves into the synthetic utility of 3-Chloro-2-fluorophenol, a trifunctional arene that has emerged as a valuable scaffold in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern—a hydroxyl group for nucleophilic and directed chemistry, a fluorine atom to modulate electronic properties and metabolic stability, and a chlorine atom serving as a versatile handle for cross-coupling reactions—renders it a powerful tool for the discerning synthetic chemist.
This guide will explore key transformations where this compound serves as a pivotal starting material, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 2613-22-1 | [1] |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 34-38 °C | |
| Boiling Point | 190 °C | |
| XLogP3 | 2.3 | [1] |
Core Applications and Synthetic Protocols
This compound is amenable to a variety of transformations that leverage its distinct functional groups. The following sections detail key applications and provide robust protocols for their execution.
O-Arylation and O-Alkylation: The Williamson Ether Synthesis
The phenolic hydroxyl group is a prime site for the formation of ether linkages, a common motif in biologically active molecules. The Williamson ether synthesis, a reliable and long-standing method, proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl or aryl halide.
Causality Behind Experimental Choices: The choice of a relatively strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is crucial to ensure complete deprotonation of the phenol, driving the reaction towards the desired ether product. The selection of an appropriate solvent, such as anhydrous dimethylformamide (DMF) or acetonitrile, is also critical; these polar aprotic solvents effectively solvate the cation of the base without solvating the phenoxide, thus enhancing its nucleophilicity.
Experimental Protocol: Synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid
This protocol describes a typical Williamson ether synthesis to produce a phenoxyacetic acid derivative.
Caption: Workflow for the Williamson ether synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Add 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The chlorine atom of this compound serves as an excellent handle for this transformation.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system. The palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand work in concert to facilitate the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, are often required to promote the challenging oxidative addition of the aryl chloride to the Pd(0) center. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
Experimental Protocol: Synthesis of N-Aryl-3-chloro-2-fluoroaniline Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl amine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the aryl amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The chlorine atom of this compound can be coupled with a variety of organoboron reagents.
Causality Behind Experimental Choices: Similar to the Buchwald-Hartwig amination, the choice of a palladium catalyst and a suitable ligand is paramount. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, more electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species. The choice of solvent, often a mixture of an organic solvent and water, is also important for the solubility of the reagents and the efficiency of the reaction.
Experimental Protocol: Synthesis of 3'-Chloro-2'-fluoro-biphenyl-X-ol Derivatives
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to a diverse array of complex molecules. The protocols detailed in this application note for Williamson ether synthesis, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling demonstrate the practical utility of this synthon. By understanding the underlying principles and carefully selecting reaction conditions, researchers can effectively leverage the unique reactivity of this compound to advance their synthetic endeavors in pharmaceutical and agrochemical research and development.
References
Sources
Application Note: A Robust HPLC Method for the Separation of 3-Chloro-2-fluorophenol and Its Positional Isomers
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of 3-Chloro-2-fluorophenol from its potential positional isomers. The synthesis of this compound can often lead to the formation of several isomeric impurities, which require accurate identification and quantification for quality control and regulatory purposes.[1][2] This protocol outlines a reversed-phase HPLC method that provides baseline separation of the main component and its key isomers, ensuring high accuracy and reliability for researchers, scientists, and drug development professionals. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail, providing a comprehensive guide for method implementation and adaptation.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. During its synthesis, the formation of positional isomers is a common challenge, leading to impurities that can affect the efficacy and safety of the final product.[1][2] Therefore, a robust analytical method capable of separating these closely related isomers is crucial for ensuring the purity and quality of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such isomeric mixtures due to its high resolution and sensitivity.[3]
This application note describes a systematic approach to developing and validating an HPLC method for the separation of this compound and its potential positional isomers. The method utilizes a reversed-phase approach, which is well-suited for the separation of moderately polar compounds like halogenated phenols.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of the target analyte and its isomers is fundamental to developing a successful HPLC separation method. Key parameters such as pKa, logarithm of the octanol-water partition coefficient (logP), and UV absorption maxima guide the selection of the appropriate column, mobile phase, and detector settings.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | logP | pKa (estimated) |
| This compound | C₆H₄ClFO | 146.55 | 191.1 | 34-38 | 2.74 | ~8.5-9.5 |
| Isomer A (e.g., 2-Chloro-3-fluorophenol) | C₆H₄ClFO | 146.55 | N/A | N/A | N/A | ~8.5-9.5 |
| Isomer B (e.g., 4-Chloro-2-fluorophenol) | C₆H₄ClFO | 146.55 | N/A | N/A | N/A | ~8.5-9.5 |
| Isomer C (e.g., 5-Chloro-2-fluorophenol) | C₆H₄ClFO | 146.55 | N/A | N/A | N/A | ~8.5-9.5 |
Data for this compound sourced from[4][5][6]. Data for isomers are estimated based on similar substituted phenols. The pKa of substituted phenols is influenced by the electronic effects of the substituents.[7][8][9][10]
The logP value of 2.74 for this compound indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC. The estimated pKa values for these phenolic compounds are in the weakly acidic range. Controlling the pH of the mobile phase is therefore critical to ensure consistent retention times and peak shapes by maintaining a single ionization state of the analytes.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC separation of this compound and its isomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended. Phenyl-based stationary phases offer alternative selectivity to traditional C18 columns, particularly for aromatic and halogenated compounds, due to π-π interactions.[11][12][13]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Mixture containing potential isomers of this compound
-
Chromatographic Conditions
The following conditions were optimized to achieve baseline separation of the isomers.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 35% B, 2-15 min: 35-65% B, 15-18 min: 65% B, 18-20 min: 65-35% B, 20-25 min: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Stationary Phase: A Phenyl-Hexyl column was chosen to exploit the aromatic nature of the analytes. The hexyl linker provides sufficient hydrophobicity, while the phenyl groups offer unique π-π interactions that can enhance the separation of positional isomers, which often have subtle differences in their electronic structure.[11][12][13]
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power for the analytes. The addition of 0.1% phosphoric acid to the aqueous phase lowers the pH to approximately 2.5-3.0. At this pH, the phenolic hydroxyl group (with an estimated pKa of ~8.5-9.5) will be in its protonated, neutral form, leading to better peak shape and reproducible retention times.
-
Gradient Elution: A gradient elution is employed to ensure that all isomers, which may have a range of hydrophobicities, are eluted with good peak shape and in a reasonable analysis time.
-
Detection Wavelength: The selection of 280 nm is based on the typical UV absorbance maxima for chlorophenolic compounds, ensuring good sensitivity for all isomers.[14]
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a working standard solution of 10 µg/mL by diluting with the initial mobile phase composition (65:35 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Sample Solution: Prepare a sample solution of the mixture containing this compound and its isomers at a concentration of approximately 10 µg/mL in the initial mobile phase composition.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 for the main peak |
| Theoretical Plates (N) | > 2000 for the main peak |
| Resolution (Rs) | > 1.5 between all adjacent peaks |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Workflow Diagram
The following diagram illustrates the key steps in the development and application of this HPLC method.
Caption: Workflow for the HPLC analysis of this compound isomers.
Expected Results and Discussion
The described HPLC method is expected to provide baseline resolution (Rs > 1.5) for this compound and its major positional isomers. The elution order will depend on the specific isomers present and their relative hydrophobicities and interactions with the phenyl-hexyl stationary phase. Generally, isomers with less steric hindrance around the hydroxyl group and those with electronic properties that favor π-π interactions will exhibit different retention times.
The use of a Phenyl-Hexyl column is the key to the successful separation. While a standard C18 column separates compounds primarily based on hydrophobicity, the Phenyl-Hexyl phase introduces an additional separation mechanism. The π-electrons of the phenyl rings on the stationary phase can interact with the π-electron systems of the aromatic analytes, leading to enhanced selectivity for positional isomers where the positions of the chloro and fluoro substituents alter the electron density distribution of the aromatic ring.[11][12][13]
Conclusion
This application note provides a comprehensive and robust HPLC method for the separation of this compound and its positional isomers. By carefully selecting the stationary phase and optimizing the mobile phase conditions, this method offers excellent resolution and reliability. The detailed protocol and the rationale behind the experimental choices will enable researchers, scientists, and drug development professionals to effectively implement and adapt this method for their specific needs in quality control and impurity profiling.
References
-
Chemsrc. This compound | CAS#:2613-22-1. (2025-08-23). Available from: [Link]
-
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Available from: [Link]
-
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available from: [Link]
-
Bordwell, F. G., & Cooper, G. D. (1952). The pKa's of Substituted Phenols. Journal of the American Chemical Society, 74(4), 1058–1060. Available from: [Link]
-
Krygowski, T. M., & Stępień, B. T. (2005). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 45(6), 1783–1792. Available from: [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available from: [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available from: [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available from: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5), 1-2. Available from: [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available from: [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. Available from: [Link]
-
Wikipedia. (2023). 3-Chlorophenol. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available from: [Link]
-
Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(3), 1-6. Available from: [Link]
-
Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 44(1), 1-10. Available from: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Available from: [Link]
-
Stenutz. (n.d.). This compound. Available from: [Link]
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- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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GC-MS analysis of 3-Chloro-2-fluorophenol reaction products
Application Note: A-3202
GC-MS-Based Profiling of 3-Chloro-2-fluorophenol and its Reaction Products: A Comprehensive Protocol for Agrochemical and Pharmaceutical Intermediate Analysis
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of this compound and its potential reaction products. Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Monitoring their reactions is critical for process optimization, impurity profiling, and ensuring final product quality.[3][4] This guide provides a comprehensive workflow, from sample preparation and derivatization to GC-MS parameter optimization and data interpretation, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide high sensitivity, selectivity, and reproducibility for the analysis of these complex halogenated compounds.
Introduction: The Analytical Challenge of Halogenated Phenols
This compound is a key building block in organic synthesis. Its reactivity can lead to a variety of reaction products, including isomers, and other substituted phenols. The inherent polarity and potential for thermal degradation of phenols present a significant analytical challenge. Gas chromatography, a powerful separation technique, often requires derivatization to improve the volatility and thermal stability of phenolic compounds, thereby enhancing peak shape and sensitivity.[5] Mass spectrometry provides definitive identification and structural elucidation of the separated components based on their unique fragmentation patterns.[6]
This application note addresses these challenges by providing a validated protocol for the analysis of this compound reaction mixtures. We will explore the rationale behind key experimental choices, from the selection of a derivatization agent to the optimization of GC-MS conditions, to ensure reliable and accurate results.
Experimental Workflow
The overall experimental workflow is designed to ensure comprehensive analysis of the reaction mixture, from sample preparation to data acquisition and interpretation.
Caption: GC-MS analysis workflow for this compound.
Sample Preparation and Extraction
Accurate analysis begins with meticulous sample preparation. The goal is to isolate the analytes of interest from the reaction matrix, which may contain catalysts, unreacted starting materials, and byproducts.
Protocol: Liquid-Liquid Extraction
-
Aliquot Collection: Carefully take a representative aliquot (e.g., 1 mL) of the reaction mixture.
-
Solvent Addition: Add an equal volume of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the aliquot in a separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically to release any pressure. Allow the layers to separate completely.
-
Phase Separation: Collect the organic layer, which now contains the phenolic compounds. For improved recovery, a second extraction of the aqueous layer can be performed.
-
Drying: Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.[7]
-
Concentration: Gently evaporate the solvent under a stream of dry nitrogen to a final volume of approximately 1 mL.
Rationale: Dichloromethane is an effective solvent for extracting a wide range of organic compounds, including phenols. The drying step is crucial as water can interfere with the subsequent derivatization reaction and potentially damage the GC column.
Derivatization: Enhancing Analyte Volatility
Phenolic compounds, due to their polar hydroxyl group, can exhibit poor peak shapes and tailing in GC analysis. Derivatization converts the polar -OH group into a less polar, more volatile moiety, improving chromatographic performance.[5] Silylation is a widely used and effective derivatization technique for phenols.[8]
Protocol: Silylation with MSTFA
-
Reagent Addition: To the 1 mL concentrated extract, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Rationale: MSTFA is a powerful silylating agent that reacts efficiently with the hydroxyl group of phenols to form trimethylsilyl (TMS) ethers.[8] This derivatization increases the volatility and thermal stability of the analytes, leading to sharper peaks and improved sensitivity.
Caption: Silylation of a phenol with MSTFA.
GC-MS Instrumentation and Optimized Parameters
The choice of GC-MS parameters is critical for achieving optimal separation and detection of the derivatized analytes. The following table outlines the recommended starting conditions, which may require further optimization based on the specific instrumentation and reaction products.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Injector | Split/Splitless | Splitless mode is recommended for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas with good efficiency. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good separation for a wide range of organic compounds.[9] |
| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Minimizes analyte degradation in the ion source. |
| Quadrupole Temperature | 150°C | Ensures stable mass analysis. |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analytes and their fragments. |
Data Analysis and Interpretation
Identification of this compound and its TMS Derivative
The identification of compounds is based on a combination of their gas chromatographic retention time and their mass spectrum.
-
This compound (Underivatized): While direct analysis is not recommended, if present, it will have a shorter retention time and a mass spectrum with a molecular ion peak at m/z 146.[10]
-
TMS-derivatized this compound: The derivatized compound will have a longer retention time. Its mass spectrum will show a molecular ion peak at m/z 218 (146 - 1 + 73). A characteristic fragment ion at m/z 203 ([M-15]+) due to the loss of a methyl group is also expected.
Expected Fragmentation Patterns
Electron ionization of halogenated aromatic compounds often results in characteristic fragmentation patterns. For TMS-derivatized this compound, key fragmentation pathways include:
-
Loss of a methyl group (-CH3): [M-15]+
-
Loss of the TMS group (-Si(CH3)3): [M-73]+
-
Loss of chlorine (-Cl): [M-35]+
-
Loss of CO: A common fragmentation pathway for phenols.[6]
Quantitative Analysis
For quantitative analysis, an internal standard should be used to correct for variations in sample preparation and injection volume. A suitable internal standard would be a structurally similar compound that is not present in the reaction mixture, such as 4-bromofluorobenzene. A calibration curve should be generated using a series of standards of known concentrations.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust workflow for the analysis of this compound and its reaction products. Proper sample preparation, including derivatization, is essential for achieving high-quality chromatographic separation and sensitive detection. The optimized GC-MS parameters and understanding of the expected fragmentation patterns will enable researchers to confidently identify and quantify the components of their reaction mixtures, facilitating process development and quality control in the agrochemical and pharmaceutical industries.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). EPA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. Retrieved from [Link]
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UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Obrnuta faza. Retrieved from [Link]
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Yilmaz, S., & Togrul, M. (2005). Separation of some halogenated phenols by GC-MS. ResearchGate. Retrieved from [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An Application Note for the Regioselective Nitration of 3-Chloro-2-fluorophenol
Abstract
This document provides a comprehensive protocol for the electrophilic nitration of this compound, a common precursor in the synthesis of specialized organic molecules. Nitrated halogenated phenols are valuable intermediates in the development of pharmaceuticals and agrochemicals. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols, and methods for product characterization. The focus is on controlling the reaction's regioselectivity, which is governed by the competing directing effects of the hydroxyl, chloro, and fluoro substituents.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group (–NO₂) onto a benzene ring. This functional group serves as a versatile handle for further chemical transformations. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where a strong electrophile, typically the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring.[1]
The substrate, this compound, presents a complex case for regioselectivity. The outcome of the nitration is dictated by the electronic effects of the three substituents already present on the ring:
-
Hydroxyl (–OH) Group: A powerful activating group that strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) through resonance donation.[2]
-
Halogen (–F, –Cl) Groups: These are deactivating groups due to their strong electron-withdrawing inductive effect (–I). However, they are also ortho, para-directors because of electron donation via resonance (+R).[2][3]
The cumulative effect of these groups determines the final position of nitration. The intensely activating nature of the hydroxyl group is the dominant directing influence. Given that position 2 is already substituted, the nitration is expected to occur primarily at the positions para (C4) and ortho (C6) to the hydroxyl group, yielding a mixture of 3-chloro-2-fluoro-4-nitrophenol and 3-chloro-2-fluoro-6-nitrophenol .[4]
Reaction Mechanism: Generation of the Electrophile
The nitronium ion (NO₂⁺) is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then eliminates a molecule of water to form the highly reactive nitronium ion.[5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium generates the necessary electrophile for the subsequent attack on the phenol ring. The use of a strong acid like sulfuric acid is crucial as it increases the concentration of the nitronium ion, facilitating the reaction.[5]
Safety Precautions: A Critical Overview
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.
-
Corrosivity and Reactivity: The nitrating mixture (H₂SO₄/HNO₃) is extremely corrosive and a powerful oxidizing agent.[6][7][8] It can cause severe chemical burns upon contact and reacts violently with many organic materials.[7] All manipulations must be performed within a certified chemical fume hood.
-
Exothermic Nature: The reaction is highly exothermic.[9][10] Inadequate temperature control can lead to a thermal runaway, resulting in vigorous decomposition, the release of large volumes of toxic gases, and a potential explosion.[6][10]
-
Toxic Fumes: The reaction can produce toxic and corrosive nitrogen dioxide (NO₂) gas, which is identifiable by its characteristic brown color.[6] Inhalation can cause severe respiratory distress.[7]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear a flame-resistant lab coat, safety goggles, a full-face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[6][7] An emergency eyewash and safety shower must be immediately accessible.[7]
-
Spill Management: Keep a neutralizing agent, such as sodium bicarbonate or calcium carbonate, readily available to manage any acid spills.[7] For large spills, evacuate the area and contact emergency services.[7]
Detailed Experimental Protocol
This protocol is designed for the controlled nitration of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various |
| Crushed Ice / Deionized Water | N/A | In-house |
| Ethyl Acetate / Hexanes | HPLC Grade (for column) | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a clean, dry conical flask, cool 20 mL of concentrated H₂SO₄ in an ice-salt bath to 0 °C. While maintaining this temperature and stirring, slowly add 10 mL of concentrated HNO₃ dropwise. Crucial: Always add nitric acid to sulfuric acid, never the reverse, to control the exotherm.[5] Keep the prepared mixture cooled in the ice bath until use.
-
Substrate Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.0 g of this compound in 50 mL of dichloromethane (DCM). Cool this solution to 0-5 °C using an ice-salt bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture from step 1 to the dropping funnel. Add the nitrating mixture dropwise to the stirred phenol solution over approximately 30-45 minutes. Carefully monitor the internal temperature and ensure it does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Work-up and Quenching: Once the reaction is complete, very slowly pour the reaction mixture into a 1 L beaker containing ~300 g of crushed ice and 100 mL of cold deionized water, stirring vigorously. This step must be done carefully in the fume hood as it will generate heat and potentially some fumes.
-
Product Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic extracts.
-
Neutralization and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (vent the funnel frequently to release CO₂), and finally 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the DCM using a rotary evaporator. An oily yellow-brown residue containing the crude product mixture is expected.
-
Purification: The two primary isomers, 3-chloro-2-fluoro-4-nitrophenol and 3-chloro-2-fluoro-6-nitrophenol, can be separated and purified using flash column chromatography on silica gel, typically with a gradient elution system of hexanes and ethyl acetate.
Experimental Workflow Diagram
Caption: Experimental workflow from reagent preparation to product characterization.
Product Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized nitro-isomers.
| Analysis Method | Expected Observations |
| ¹H NMR | The aromatic region (δ 7.0-8.5 ppm) will distinguish the isomers. The 4-nitro isomer will show two doublets corresponding to the two remaining aromatic protons. The 6-nitro isomer will also show two aromatic signals, but with different chemical shifts and coupling constants due to the different electronic environment. The phenolic proton (–OH) will appear as a broad singlet, typically at a high chemical shift (δ > 10 ppm for ortho-nitrophenols due to intramolecular H-bonding).[11][12] |
| FTIR Spectroscopy | Key peaks include: a broad O–H stretch (~3200-3500 cm⁻¹), characteristic aromatic C=C stretches (~1600 cm⁻¹), and strong, sharp asymmetric and symmetric N–O stretches for the nitro group at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[13][14] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the nitrated product (C₆H₃ClFNO₃, MW ≈ 191.54 g/mol ). A crucial diagnostic feature will be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[15][16] Fragmentation patterns may include the loss of •NO₂ or other characteristic fragments.[17] |
References
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Application Notes & Protocols: Leveraging 3-Chloro-2-fluorophenol in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine and chlorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] 3-Chloro-2-fluorophenol (CAS No: 2613-22-1) has emerged as a highly valuable and versatile building block for accessing complex pharmaceutical intermediates.[3] Its unique substitution pattern—a phenolic hydroxyl group for etherification or activation, a fluorine atom to modulate electronics and lipophilicity, and a chlorine atom for cross-coupling reactions—offers multiple, orthogonal handles for synthetic diversification. This guide provides an in-depth exploration of its applications, featuring detailed protocols, mechanistic insights, and expert commentary on key synthetic transformations, including O-alkylation and Suzuki-Miyaura cross-coupling.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative. This compound is a solid at room temperature and presents specific handling challenges.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2613-22-1 | [3][4] |
| Molecular Formula | C₆H₄ClFO | [3][4] |
| Molecular Weight | 146.55 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | PCHPYNHSMSAJEU-UHFFFAOYSA-N | [3] |
Hazard Analysis and Safe Handling
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is non-negotiable.
-
Hazard Identification : Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE) : Always handle this chemical within a certified chemical fume hood.[6] Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat.[4][6]
-
Handling Procedures : Avoid breathing dust, fumes, or vapors.[4] Ensure adequate ventilation. Do not eat, drink, or smoke in the handling area.[4] Wash hands and exposed skin thoroughly after handling.[5]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water while removing contaminated clothing.[4][5]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[4][5]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]
-
Application I: Synthesis of Substituted Aryl Ethers via Williamson Ether Synthesis
The aryl ether motif is prevalent in a vast number of marketed pharmaceuticals. The Williamson ether synthesis provides a classic and reliable method for forging C-O bonds, and the phenolic group of this compound is an excellent nucleophile upon deprotonation.
Mechanistic Principle
The reaction proceeds via an SN2 mechanism. The phenolic proton, with a pKa of approximately 8-10, is first abstracted by a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide to form the desired ether. The choice of a non-nucleophilic base is critical to prevent competition with the phenoxide.
Experimental Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-3-fluorobenzene
This protocol details the synthesis of a representative aryl ether intermediate.
Materials:
-
This compound (1.0 eq)
-
(Bromomethyl)cyclopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.47 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous DMF (50 mL) via syringe. Stir the resulting suspension vigorously.
-
Add (bromomethyl)cyclopropane (1.62 g, 12.0 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Trustworthiness Check : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Representative Data
| Reactant | Alkylating Agent | Product | Typical Yield | Purity (LC-MS) |
| This compound | (Bromomethyl)cyclopropane | 1-Chloro-2-(cyclopropylmethoxy)-3-fluorobenzene | 85-95% | >98% |
| This compound | Benzyl Bromide | 1-(Benzyloxy)-3-chloro-2-fluorobenzene | 90-98% | >99% |
Application II: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount C-C bond-forming tool in pharmaceutical development, enabling the construction of complex biaryl and heteroaryl structures.[8][9] Direct coupling of the C-Cl bond is challenging due to its lower reactivity compared to bromides or iodides, often requiring specialized, bulky phosphine ligands and harsh conditions.[9][10] A more reliable and field-proven strategy involves a two-step sequence: activation of the phenolic hydroxyl group into a superior leaving group (e.g., a triflate), followed by a standard Suzuki coupling.
Step A: Activation via Triflate Formation
Rationale: The C-O bond of a phenol is exceptionally strong. Converting the hydroxyl group into a triflate (-OTf) transforms it into an excellent leaving group, creating a highly reactive electrophilic site for the palladium catalyst to undergo oxidative addition.
Protocol: Synthesis of 3-chloro-2-fluorophenyl trifluoromethanesulfonate
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Pyridine in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base, such as triethylamine (1.5 eq) or pyridine (used as solvent).
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe. A color change and/or salt precipitation is typically observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Trustworthiness Check : Monitor the reaction to completion by TLC. The product will be significantly less polar than the starting phenol.
-
Upon completion, dilute with DCM and wash sequentially with cold 1M HCl, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude triflate is often of sufficient purity for the subsequent coupling step.
Step B: Suzuki-Miyaura Cross-Coupling
Catalytic Cycle Diagram:
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol: Coupling of Aryl Triflate with Phenylboronic Acid
Materials:
-
3-chloro-2-fluorophenyl trifluoromethanesulfonate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Protocol:
-
To an oven-dried Schlenk flask, add the aryl triflate (e.g., 2.95 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and K₃PO₄ (4.25 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent mixture (e.g., 40 mL dioxane, 10 mL water) via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Trustworthiness Check : Monitor by LC-MS for the disappearance of the aryl triflate and the appearance of the biaryl product mass.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the final biaryl product.
Representative Data for Two-Step Suzuki Protocol
| Step | Intermediate/Product Name | Key Reagents | Typical Yield |
| A | 3-chloro-2-fluorophenyl trifluoromethanesulfonate | Tf₂O, Et₃N | >95% (crude) |
| B | 3-Chloro-2-fluoro-1,1'-biphenyl | Phenylboronic acid, Pd(OAc)₂/SPhos | 75-90% |
Field-Proven Insights & Troubleshooting
-
Causality in Base Selection (Ether Synthesis) : For substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ are preferred over sodium hydride (NaH). NaH can be overly reactive and may cause side reactions, whereas carbonate bases are generally sufficient to deprotonate phenols without degrading sensitive functional groups on the alkylating agent.
-
Catalyst System for Suzuki Coupling : The choice of ligand is paramount. For activating aryl chlorides directly (bypassing the triflate), highly electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the difficult oxidative addition step.[10] However, the triflate route is generally more robust and substrate-tolerant.
-
Anhydrous Conditions : Moisture can be detrimental in both protocols. In the ether synthesis, it can hydrolyze the alkylating agent. In the triflate formation, it will rapidly quench the triflic anhydride. For the Suzuki reaction, water is part of the solvent system but all reagents should be anhydrous to ensure reproducibility.
Conclusion
This compound is a powerful and strategic starting material for constructing high-value pharmaceutical intermediates. Its distinct functional handles allow for selective and sequential modifications, providing chemists with a reliable platform to generate molecular diversity. The protocols detailed herein for O-alkylation and Suzuki-Miyaura cross-coupling represent robust and scalable methods that can be readily adapted for the synthesis of complex drug candidates and focused compound libraries.
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- Safety Data Sheet for 4-Chloro-3-fluorophenol. Thermo Fisher Scientific.
- Safety Data Sheet for m-Chlorophenol. Fisher Scientific.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Toxicological Profile for Chlorophenols.
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- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Chloro-2-fluorophenol in the Synthesis of Novel Fungicidal Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of 3-Chloro-2-fluorophenol in Modern Agrochemical Design
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the strategic use of halogenated synthons plays a pivotal role in fine-tuning the biological activity and physicochemical properties of active ingredients. This compound is an exemplary building block, offering a unique combination of electronic and steric properties that can be leveraged to design next-generation fungicides. Its distinct substitution pattern on the aromatic ring can influence molecular conformation, binding affinity to target enzymes, and metabolic stability, thereby enhancing the overall performance of the resulting agrochemical.
These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of a promising class of fungicidal agents: (5RS)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(substituted-benzyl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to synthesize and evaluate these compounds for their potential as crop protection agents.
Core Application: Synthesis of Pyridazinyl Oxadiazine Fungicides
The primary application of this compound in the context of this guide is its role as a key nucleophile in the synthesis of a pyridazine-based scaffold, which is subsequently elaborated to yield the final fungicidal compounds. The 3-chloro-2-fluorophenoxy moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of aryloxy-heterocyclic compounds.
Synthetic Workflow Overview
The overall synthetic strategy is a multi-step process that begins with the preparation of a key intermediate, 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4-carbonitrile, followed by its conversion to a carboxylic acid, and subsequent cyclization to form the desired oxadiazine ring system.
Figure 1: Overall synthetic workflow for the preparation of pyridazinyl oxadiazine fungicides from this compound.
Part 1: Synthesis of Key Intermediate - 3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine-4-carboxylic acid
This section details the protocol for the synthesis of the pivotal carboxylic acid intermediate from this compound.
Protocol 1.1: Synthesis of 3-Chloro-4-(3-chloro-2-fluorophenoxy)-6-methylpyridazine (Intermediate 1)
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide of this compound displaces a chlorine atom on the pyridazine ring. The use of a strong base like sodium hydride is crucial to deprotonate the phenol, forming a potent nucleophile. An aprotic polar solvent like DMF facilitates the reaction by solvating the cation and increasing the nucleophilicity of the phenoxide.
Materials:
-
This compound
-
3,4-Dichloro-6-methylpyridazine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of 3,4-dichloro-6-methylpyridazine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-(3-chloro-2-fluorophenoxy)-6-methylpyridazine.
Protocol 1.2: Synthesis of 3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine-4-carbonitrile (Intermediate 2)
Rationale: This cyanation reaction introduces a nitrile group, which will be subsequently hydrolyzed to the carboxylic acid. Zinc cyanide is a common and effective cyanide source for this transformation, and a palladium catalyst is employed to facilitate the cyanation of the aryl chloride.
Materials:
-
3-Chloro-4-(3-chloro-2-fluorophenoxy)-6-methylpyridazine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, combine 3-chloro-4-(3-chloro-2-fluorophenoxy)-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Evacuate and backfill the vessel with nitrogen.
-
Add anhydrous DMF and heat the mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4-carbonitrile.
Protocol 1.3: Synthesis of 3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine-4-carboxylic acid (Intermediate 3)
Rationale: The final step in the synthesis of the key intermediate is the hydrolysis of the nitrile to a carboxylic acid. This is typically achieved under basic or acidic conditions. Here, a strong base, sodium hydroxide, is used in an aqueous alcohol solution.
Materials:
-
3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine-4-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4-carboxylic acid.
Part 2: Synthesis of (5RS)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(substituted-benzyl)-5,6-dihydro-4H-1,2,4-oxadiazine Derivatives
This section outlines the conversion of the key carboxylic acid intermediate into the final fungicidal compounds, based on the procedures described in patent WO2021255071A1.
Protocol 2.1: Amide Coupling to form Intermediate 4
Rationale: This step involves the formation of an amide bond between the carboxylic acid intermediate and a substituted 2-amino-1-phenylethanol. A coupling agent, such as HATU, is used to activate the carboxylic acid for nucleophilic attack by the amine.
Materials:
-
3-(3-Chloro-2-fluorophenoxy)-6-methylpyridazine-4-carboxylic acid
-
Substituted 2-amino-1-phenylethanol (e.g., 2-amino-1-(3,5-dimethylphenyl)ethanol)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 3-(3-chloro-2-fluorophenoxy)-6-methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted 2-amino-1-phenylethanol (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the amide intermediate.
Protocol 2.2: Cyclization to the Final Oxadiazine Product
Rationale: The final step is an intramolecular cyclization to form the 1,2,4-oxadiazine ring. This is typically achieved by converting the amide into an imidoyl chloride followed by ring closure.
Materials:
-
Amide intermediate from Protocol 2.1
-
Triphenylphosphine (PPh₃)
-
Hexachloroethane (C₂Cl₆)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a solution of the amide intermediate (1.0 eq) in anhydrous MeCN, add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq).
-
Heat the mixture to 60 °C for 2 hours.
-
Cool the reaction to room temperature and add triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final (5RS)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(substituted-benzyl)-5,6-dihydro-4H-1,2,4-oxadiazine product.
Figure 2: Detailed synthetic pathway for the preparation of pyridazinyl oxadiazine fungicides.
Part 3: Fungicidal Activity Data
The fungicidal efficacy of the synthesized compounds is a critical aspect of their evaluation. The following table summarizes representative data for the control of various plant pathogens, as can be found in the relevant patent literature.
| Compound ID | R¹ Substituent | Pathogen | Activity Level (%) at 100 ppm |
| FN-01 | 3,5-dimethylbenzyl | Puccinia recondita (Brown Rust) | > 80 |
| FN-02 | 2,5-dimethylbenzyl | Septoria tritici (Leaf Blotch) | > 80 |
| FN-03 | 2,4-dimethylbenzyl | Botrytis cinerea (Gray Mold) | > 70 |
| FN-04 | 3-ethyl-2-fluorophenoxy | Pyricularia oryzae (Rice Blast) | > 75 |
Table 1: Representative fungicidal activity of synthesized (5RS)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(substituted-benzyl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives.
Note: The activity levels are indicative and may vary depending on the specific experimental conditions. Researchers are encouraged to perform their own dose-response studies to determine the precise EC₅₀ values.
Conclusion
The protocols and data presented in these application notes demonstrate the successful application of this compound as a valuable building block in the synthesis of novel fungicidal agents. The strategic introduction of the 3-chloro-2-fluorophenoxy moiety into the pyridazinyl oxadiazine scaffold has yielded compounds with significant activity against a range of important plant pathogens. Researchers in the field of agrochemical discovery are encouraged to utilize these methodologies as a foundation for the synthesis and further optimization of this promising class of fungicides.
References
- Patent WO2021255071A1: 3-(PYRIDAZIN-4-YL)-5,6-DIHYDRO-4H-1,2,4-OXADIAZINE DERIVATIVES AS FUNGICIDES FOR CROP PROTECTION.
-
General Synthesis of Pyridazine Derivatives: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, (2017). [Link]
-
Nucleophilic Aromatic Substitution: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. [Link]
-
Amide Bond Formation: Chemical Reviews, 2007, 107 (12), pp 5813–5845. [Link]
Application Notes & Protocols: Strategic O-Alkylation of 3-Chloro-2-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl Ether Synthesis
The O-alkylation of phenols, a cornerstone transformation in modern organic synthesis, is pivotal for the construction of aryl ethers. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, imparting critical properties that modulate biological activity and material function. The Williamson ether synthesis, first reported in 1850, remains the most direct and widely adopted method for this purpose.[1] It involves the reaction of a phenoxide anion with a suitable alkyl electrophile.[2][3]
This guide focuses on the O-alkylation of 3-chloro-2-fluorophenol, a substrate of increasing interest due to the unique physicochemical properties conferred by its halogen substitution pattern. The electron-withdrawing nature of the chlorine and fluorine atoms acidifies the phenolic proton, facilitating its deprotonation. However, these substituents also influence the nucleophilicity of the resulting phenoxide and can present steric challenges. Therefore, a carefully optimized protocol is essential for achieving high yields and selectivity.
This document provides a detailed exploration of the reaction mechanism, step-by-step protocols for the Williamson ether synthesis and the Mitsunobu reaction, and a comprehensive analysis of critical reaction parameters to empower researchers to successfully synthesize substituted aryl ethers.
Part 1: Mechanistic Insights and Strategic Considerations
The Williamson Ether Synthesis: An Sₙ2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3][4] The process is initiated by the deprotonation of the phenol using a suitable base, which generates a highly nucleophilic phenoxide anion. This anion then performs a backside attack on the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a single, concerted step.[4]
For the synthesis to be efficient, the alkylating agent should be unhindered, ideally a methyl or primary alkyl halide, to minimize competing elimination (E2) reactions.[3][4]
Caption: General mechanism of the Williamson ether synthesis.
The Challenge of O- vs. C-Alkylation
A critical challenge in phenol alkylation is the ambident nature of the phenoxide nucleophile. While the negative charge is formally on the oxygen atom, it is also delocalized into the aromatic ring via resonance, creating nucleophilic centers at the ortho and para carbons. This can lead to the formation of undesired C-alkylated byproducts.[5]
Factors influencing regioselectivity include:
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or acetone are preferred for O-alkylation. They solvate the cation of the base but leave the phenoxide anion relatively "bare" and highly reactive.[2][3] In contrast, protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom, shielding it and making the carbon atoms more competitive nucleophiles.[5]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance O-alkylation selectivity. The PTC facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, minimizing side reactions.[6][7][8] Minimizing the presence of hydrogen-bonding species like water is key to favoring O-alkylation under PTC conditions.[6]
Part 2: Experimental Protocols
Primary Protocol: Williamson Ether Synthesis
This protocol provides a robust and widely applicable method for the O-alkylation of this compound using standard laboratory reagents.
Parameter Optimization Summary
| Parameter | Recommended Options | Rationale & Expert Insights |
| Base | K₂CO₃, Cs₂CO₃, KOH | K₂CO₃ is often sufficient, cost-effective, and easy to handle. Cs₂CO₃ is more reactive and can be used for less reactive alkylating agents but is more expensive. KOH is a stronger base, suitable for rapid reactions.[2][3] |
| Alkylating Agent | R-Br, R-I, R-OTs | 1.0 - 1.2 equivalents. Primary alkyl halides are ideal to avoid E2 elimination.[1] Iodides are more reactive than bromides. Tosylates (OTs) are excellent leaving groups. |
| Solvent | Anhydrous DMF, Acetonitrile, Acetone | Polar aprotic solvents are crucial for promoting the Sₙ2 pathway. DMF offers excellent solubility for most reactants.[2] Acetonitrile and acetone are good alternatives with lower boiling points, facilitating easier removal. |
| Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | 5-10 mol%. Highly recommended for biphasic systems or when C-alkylation is a concern. TBAB acts as a phase-transfer catalyst, shuttling the phenoxide into the organic phase.[6] |
| Temperature | 25 °C to 80 °C | Room temperature is often sufficient for reactive alkyl halides (e.g., benzyl bromide, methyl iodide). Gentle heating (50-80 °C) may be required for less reactive substrates to ensure a reasonable reaction rate.[2] |
| Reaction Time | 4 to 24 hours | Monitor progress by Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting phenol spot is consumed.[2] |
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (typically a concentration of 0.2-0.5 M with respect to the phenol).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv.) to the mixture dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) until the starting phenol is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2-3 times to remove DMF) and then with brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.
Caption: Experimental workflow for Williamson ether synthesis.
Alternative Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for forming C-O bonds under mild, neutral conditions. It is particularly useful when the Williamson synthesis fails or for substrates sensitive to basic conditions. The reaction converts an alcohol into a good leaving group in situ, which is then displaced by the phenol.[9]
Key Reagents:
-
Phosphine: Triphenylphosphine (PPh₃)
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Nucleophile: this compound
-
Electrophile: A primary or secondary alcohol (R-OH)
Detailed Step-by-Step Methodology
-
Reaction Setup: To a solution of this compound (1.2 equiv.), the desired primary or secondary alcohol (1.0 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.[9][10]
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the cooled, stirring solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC.
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The major challenge is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
-
Purification is typically achieved by direct flash column chromatography. In some cases, precipitating the TPPO from a non-polar solvent (like diethyl ether) prior to chromatography can be effective.
-
Part 3: Safety and Troubleshooting
Critical Safety Information
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[11][12] Handle with care and avoid inhalation of dust or vapors.
-
Alkyl Halides: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Consult the specific Safety Data Sheet (SDS) for each reagent.
-
Bases: Strong bases like potassium hydroxide are corrosive and can cause severe chemical burns.[13] Sodium hydride (if used) is a flammable solid that reacts violently with water.
-
Solvents: Anhydrous solvents are often flammable. DMF is a known reproductive toxin and should be handled with appropriate caution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive base (e.g., old K₂CO₃).2. Wet solvent or glassware.3. Alkylating agent is too sterically hindered. | 1. Use freshly ground or new base.2. Ensure all glassware is flame-dried and use anhydrous solvent.3. Switch to a primary alkyl halide. Consider the Mitsunobu reaction. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poorly soluble reagents. | 1. Increase reaction time or temperature moderately.2. Use a more effective solvent (e.g., DMF) or add a phase-transfer catalyst like TBAB. |
| C-Alkylation Byproduct | 1. Use of protic or non-polar solvent.2. High reaction temperature. | 1. Switch to a polar aprotic solvent (DMF, Acetonitrile).2. Add a phase-transfer catalyst to promote O-selectivity.[6]3. Run the reaction at a lower temperature. |
| Difficult Purification (Mitsunobu) | Triphenylphosphine oxide (TPPO) co-elutes with the product. | 1. Try crystallizing the TPPO from the crude mixture using a minimal amount of a solvent like diethyl ether.2. Optimize chromatography conditions, potentially using a different solvent system. |
References
-
Ma, Y., et al. (2012). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
Ma, Y., et al. (2012). Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Available at: [Link]
-
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]
-
Kaufman, D. H., & Kowner, M. (1998). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2018). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]
-
Cazorla, C., et al. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Trost, B. M., & Toste, F. D. (1998). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2007). ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemsrc. (n.d.). This compound MSDS. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. This compound | CAS#:2613-22-1 | Chemsrc [chemsrc.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluorophenol
Introduction: The Strategic Importance of 3-Chloro-2-fluorophenol
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. This compound represents a valuable, yet challenging, building block. Its unique substitution pattern—an ortho-fluoro group, a meta-chloro group, and a phenolic hydroxyl—offers multiple points for diversification while imparting specific electronic and conformational properties to target molecules. The C-Cl bond, while less reactive than its bromide or iodide counterparts, provides a stable handle for late-stage functionalization, a critical advantage in complex synthesis.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These methods offer unparalleled functional group tolerance and catalytic efficiency, making them indispensable tools for drug development.[2] This guide provides an in-depth analysis of the mechanistic principles, practical protocols, and troubleshooting strategies for the successful cross-coupling of this compound.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound. This is often the rate-limiting step for aryl chlorides and requires electron-rich, bulky ligands to facilitate the reaction.[4] The result is a square-planar Pd(II) complex.
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center.[2][5] In Suzuki coupling, a base activates the organoboron species to facilitate the transfer of the organic group to the palladium.[6] In Buchwald-Hartwig amination, the amine coordinates, and a base removes a proton to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9] Bulky ligands on the palladium center promote this final step.[4]
Application Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron reagent.[10] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[2]
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos) is chosen.[11] SPhos is highly effective for the challenging oxidative addition of aryl chlorides. Using a pre-formed precatalyst (e.g., SPhos Pd G3) can offer improved consistency and air stability.[12]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used. It activates the boronic acid for transmetalation without promoting significant hydrolysis of the substrate or product.[13]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or Toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[13]
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material |
| 4-Methoxyphenylboronic acid | ≥98% | e.g., Sigma-Aldrich | Example coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | e.g., Strem | Palladium source |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | e.g., Sigma-Aldrich | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Base |
| 1,4-Dioxane | Anhydrous | e.g., Acros Organics | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
Step-by-Step Experimental Protocol
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. Yoneda Labs [yonedalabs.com]
A Robust and Versatile Protocol for the Synthesis of 3-Chloro-2-fluorophenol Ethers via Williamson Ether Synthesis
An Application Note and Protocol Guide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-2-fluorophenol ethers, a class of compounds with significant potential in pharmaceutical, agrochemical, and materials science research. We detail a robust methodology based on the classical Williamson ether synthesis, optimized for high efficiency and substrate scope. This guide emphasizes the rationale behind experimental choices, from reagent selection to reaction conditions, to empower researchers with a deep understanding of the process. Detailed step-by-step procedures, troubleshooting guidance, and characterization data are presented to ensure reliable and reproducible outcomes.
Introduction: The Significance of Substituted Aryl Ethers
Aryl ethers, particularly those bearing halogen substituents, are privileged structural motifs in modern chemistry. The unique electronic properties conferred by fluorine and chlorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The this compound scaffold, in particular, serves as a versatile building block for creating diverse chemical libraries for drug discovery and the development of advanced materials.
The Williamson ether synthesis, first developed in 1850, remains one of the most reliable and straightforward methods for preparing ethers.[1] This application note presents an optimized protocol for the O-alkylation of this compound, addressing key parameters to maximize yield and purity.
Principle and Mechanism
The Williamson ether synthesis is a classic SN2 reaction.[2] The process involves two fundamental steps:
-
Deprotonation: The weakly acidic phenolic proton of this compound is abstracted by a suitable base to form a potent nucleophile, the corresponding phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the desired ether linkage.[1]
The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself, facilitating the deprotonation step. Even moderately strong bases like potassium carbonate are often sufficient.[3]
Experimental Workflow
The overall procedure is designed for efficiency and simplicity, moving from starting materials to a purified product in a logical sequence. Proper inert atmosphere techniques are crucial for preventing side reactions, especially when using strong, air-sensitive bases like sodium hydride.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-chloro-2-fluorobenzyl ether, a representative example. The methodology can be adapted for various primary alkyl halides.
4.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Amount (1 mmol scale) | Notes |
| This compound | 2613-22-1 | 146.55 | 147 mg (1.0 equiv) | Starting material. Harmful if swallowed.[4][5] |
| Benzyl Bromide | 100-39-0 | 171.04 | 188 mg, 131 µL (1.1 equiv) | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 equiv) | Base. Anhydrous grade, finely powdered. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~50 mL | For extraction. |
| Brine (Saturated NaCl) | N/A | N/A | ~20 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | As needed | Drying agent. |
4.2. Equipment
-
Round-bottom flask (25 or 50 mL) with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (147 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Phenoxide Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes. The base neutralizes the phenol, forming the potassium phenoxide in situ.[6]
-
Alkylation: Add benzyl bromide (131 µL, 1.1 mmol) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 2-6 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers. The use of a base in the workup, like NaOH, can help remove any unreacted phenol.[8]
-
Work-up - Washing: Wash the combined organic phase with water (20 mL) and then with brine (20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-2-fluorobenzyl ether.
Key Parameters and Optimization Insights
The success of the Williamson ether synthesis is highly dependent on the careful selection of reagents and conditions.
5.1. Choice of Base
The base's role is to deprotonate the phenol efficiently without promoting side reactions.[3]
-
K₂CO₃ / Cs₂CO₃ (Weak Bases): Ideal for most phenols. They are easy to handle and generally provide clean reactions. Cesium carbonate is more soluble and can accelerate reactions but is more expensive.
-
NaOH / KOH (Strong Bases): Can be used, but the presence of water from aqueous solutions can sometimes complicate the reaction.[9]
-
NaH (Very Strong Base): Sodium hydride offers irreversible deprotonation and is excellent for less reactive systems.[2][3] However, it is flammable and requires strictly anhydrous conditions and an inert atmosphere.
5.2. Choice of Solvent
The solvent significantly impacts the reaction rate.
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): Highly recommended. They effectively solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive. This accelerates the SN2 reaction.[7][10]
-
Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.[7]
-
Apolar Solvents (Toluene, THF): Can be used, especially with stronger bases like NaH, but reaction rates are generally slower than in polar aprotic solvents.[2]
5.3. Alkylating Agent and Side Reactions
The structure of the alkylating agent is critical.
-
Reactivity: The leaving group ability follows the trend I > Br > Cl > OTs. Alkyl iodides are the most reactive.
-
SN2 vs. E2: The reaction proceeds via an SN2 mechanism. Therefore, primary alkyl halides are strongly preferred.[1][2]
-
O- vs. C-Alkylation: While O-alkylation is electronically favored, C-alkylation at the ortho- and para- positions of the phenol ring is a potential side reaction.[11] Using polar aprotic solvents like DMF strongly favors the desired O-alkylation.[11]
Summary of Reaction Scope
The described protocol is versatile and can be applied to a range of primary alkylating agents.
| Alkylating Agent (R-X) | Typical Conditions | Expected Yield | Notes |
| Methyl Iodide | K₂CO₃, Acetonitrile, RT to 40 °C | >90% | Highly reactive, reaction is often fast. |
| Ethyl Bromide | K₂CO₃, DMF, 60 °C | 85-95% | Standard conditions, very reliable. |
| Benzyl Bromide | K₂CO₃, DMF, 60-80 °C | 85-95% | As described in the protocol. |
| Allyl Bromide | K₂CO₃, Acetonitrile, 50 °C | 80-90% | Product can be used for subsequent Claisen rearrangement. |
| 1-Bromobutane | Cs₂CO₃, DMF, 80 °C | 80-90% | Slightly less reactive, may require stronger base or higher temp. |
Safety and Handling
-
This compound: Harmful if swallowed. Causes skin and eye irritation.[4]
-
Alkyl Halides: Many are lachrymators (e.g., benzyl bromide) and/or toxic. Always handle in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
-
Bases: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
-
Vertex AI Search Result[6], 2024. Discussion on converting phenols to ethers using a base.
-
Wikipedia. Williamson ether synthesis. [Online]. Available: [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. [Online]. Available: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Online]. Available: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Online]. Available: [Link]
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Online]. Available: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Online]. Available: [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Online]. Available: [Link]
-
Quora. How to extract phenol from an organic layer. [Online]. Available: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. This compound | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pharmaxchange.info [pharmaxchange.info]
Application Notes and Protocols for the Preparation of Novel Dyes Using 3-Chloro-2-fluorophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 3-Chloro-2-fluorophenol in Modern Dye Synthesis
In the pursuit of novel chromophores with tailored properties, the judicious selection of starting materials is paramount. This compound emerges as a precursor of significant interest for the synthesis of advanced dyes, particularly azo dyes. The strategic placement of both a chloro and a fluoro substituent on the phenoxy ring offers a unique combination of electronic and steric influences on the resulting dye molecule. These halogens can enhance properties such as lightfastness, thermal stability, and resistance to chemical degradation.[1][2] Furthermore, the fluorine atom, with its high electronegativity, can modulate the absorption and emission spectra of the dye, potentially leading to brighter and more specific color profiles.[3]
This application note provides a comprehensive guide to the utilization of this compound in the preparation of novel azo dyes. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to innovate in this area. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed experimental procedures, and discuss the anticipated properties and applications of the resulting dyes.
Core Synthesis Strategy: From Phenol to Azo Dye
The synthesis of azo dyes from this compound follows a well-established two-stage reaction sequence:
-
Diazotization: The phenolic hydroxyl group is first converted to an amino group to yield 3-chloro-2-fluoroaniline. This primary aromatic amine is then transformed into a highly reactive diazonium salt using nitrous acid at low temperatures.[4][5]
-
Azo Coupling: The in-situ generated diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine) to form the stable azo dye, characterized by the -N=N- chromophore.[4][6][7]
The following diagram illustrates this overarching synthetic workflow:
Caption: General workflow for the synthesis of a novel azo dye from this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative novel azo dye.
Protocol 1: Preparation of 3-Chloro-2-fluoroaniline from this compound
This protocol outlines a general amination strategy. The choice of method will depend on available laboratory resources and expertise. A common approach involves the nitration of the phenol followed by reduction.
Materials:
-
This compound
-
Nitrating agent (e.g., nitric acid, sulfuric acid)
-
Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration: Carefully add the nitrating agent to a solution of this compound in a suitable solvent at a controlled temperature to introduce a nitro group onto the aromatic ring.
-
Isolation of Nitro Intermediate: After the reaction is complete, quench the reaction mixture and isolate the nitrated product by extraction and subsequent purification.
-
Reduction: Dissolve the isolated nitro-intermediate in an appropriate solvent and add the reducing agent. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reduction, neutralize the reaction mixture and extract the crude 3-chloro-2-fluoroaniline. Purify the product by column chromatography or recrystallization to obtain the pure amine.
Protocol 2: Synthesis of a Novel Azo Dye via Diazotization and Coupling
This protocol is adapted from a reliable method for a structurally similar precursor, 3-chloro-4-fluoroaniline, and is expected to yield good results with 3-chloro-2-fluoroaniline.[1]
Part A: Diazotization of 3-Chloro-2-fluoroaniline
Materials:
-
3-Chloro-2-fluoroaniline (prepared in Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
Procedure:
-
In a 250 mL beaker, suspend 1.46 g (0.01 mol) of 3-chloro-2-fluoroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[5]
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[1]
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the diazotization is complete.
Part B: Azo Coupling with 2-Naphthol
Materials:
-
2-Naphthol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
The cold diazonium salt solution from Part A
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous and efficient stirring.[1]
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Expected Properties and Characterization of the Novel Dye
The resulting azo dye, (E)-1-((3-chloro-2-fluorophenyl)diazenyl)naphthalen-2-ol, is anticipated to be a vibrantly colored solid. The specific shade and spectroscopic properties will be influenced by the electronic effects of the halogen substituents.
| Property | Expected Characteristics | Rationale |
| Color | Likely to be in the orange to red region. | The extended conjugation of the azo-naphthalene system is responsible for color. The electron-withdrawing nature of the chloro and fluoro groups may cause a slight hypsochromic (blue) shift compared to non-halogenated analogs. |
| λmax (in DMF) | Estimated in the range of 450-500 nm. | Based on similar azo dyes, the maximum absorption wavelength is expected in the visible region.[1] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMF, DMSO, and acetone. | The aromatic nature of the dye imparts hydrophobicity. |
| Lightfastness | Good to excellent. | Halogen substituents are known to improve the photostability of azo dyes.[2] |
| Thermal Stability | Expected to be high. | The rigid aromatic structure contributes to thermal stability. |
Characterization Techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
FT-IR Spectroscopy: To confirm the presence of the azo (-N=N-) bond and other functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Potential Applications
Dyes derived from this compound hold promise in several advanced applications:
-
High-Performance Textiles: The anticipated high lightfastness and thermal stability make these dyes suitable for automotive and outdoor textiles.[2]
-
Organic Electronics: Azo dyes with specific electronic properties can be investigated as organic photoconductors or for use in dye-sensitized solar cells.[8]
-
Fluorescent Probes: With further structural modification, the core structure could be developed into fluorescent probes for biological imaging or sensing applications.[]
-
Pharmaceutical and Preclinical Research: Azo compounds are also explored for their potential biological activities.
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.[4]
-
All reactions should be performed in a well-ventilated fume hood.
References
-
Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. BenchChem.
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
-
Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
-
The Synthesis of Azo Dyes.
-
Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
-
Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
-
Classification and Application of Fluorescent Dyes. BOC Sciences.
-
DIAZOTISATION AND COUPLING. PHARMD GURU.
-
Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
-
Diazotisation and coupling reaction. Slideshare.
-
Diazotisation. Organic Chemistry Portal.
-
Chem 263 Oct. 6, 2016 - Reaction of Side Chains of Aromatic Compounds.
-
Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
Sources
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- 2. scialert.net [scialert.net]
- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 8. scialert.net [scialert.net]
Application Notes & Protocols: Developing Advanced Resins Using 3-Chloro-2-fluorophenol
Document ID: ANP-CFP-8492-01
Introduction: Strategic Value of 3-Chloro-2-fluorophenol in Advanced Resin Development
The pursuit of high-performance polymers necessitates the exploration of novel monomers that can impart unique combinations of properties such as enhanced thermal stability, chemical resistance, and specific optical or dielectric characteristics. This compound is a specialty aromatic monomer uniquely positioned for the synthesis of advanced resins.[1] Its structure, featuring a reactive hydroxyl group and two distinct halogen substituents on the aromatic ring, offers a versatile platform for creating sophisticated polymer architectures.
The presence of both chlorine and fluorine imparts a distinct electronic and steric profile.[2] The fluorine atom, with its high electronegativity, and the chlorine atom influence the acidity of the phenolic proton and the reactivity of the aromatic ring. These features can be strategically exploited in polymerization reactions to create resins with superior performance profiles compared to those derived from conventional phenols.[3] Applications for such advanced fluorinated and chlorinated polymers are found in demanding sectors like aerospace, electronics, and specialty coatings where material resilience is paramount.[4][5][6]
This document provides a comprehensive guide for researchers and development scientists, detailing the core principles, step-by-step synthesis protocols, and validation workflows for creating advanced resins from this compound.
Section 1: Monomer Profile: Physicochemical Properties & Safe Handling
A thorough understanding of the monomer's properties is critical for both reaction design and laboratory safety. This compound is a solid at room temperature and requires careful handling.[1][7]
1.1 Physicochemical Data
The key properties of this compound (CAS: 2613-22-1) are summarized below.[2][7][8][9]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClFO | [2][8] |
| Molecular Weight | 146.55 g/mol | [2][10] |
| Appearance | Pale yellow fused solid | [7] |
| Melting Point | 34-38 °C | [7][9] |
| Boiling Point | 190-191.1 °C | [7][8] |
| Density | ~1.4 g/cm³ | [8][9] |
| pKa | 7.74 ± 0.10 (Predicted) | [7] |
| Water Solubility | Insoluble | [7][9] |
1.2 Safety & Handling Protocols
This compound is classified as harmful and an irritant.[1][2][8] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat at all times.[1][8]
-
Toxicological Hazards: The compound is harmful if swallowed, in contact with skin, or inhaled.[1][8] It may cause respiratory irritation and serious eye irritation.[1]
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere, away from oxidizing agents, heat, and flames.[7][8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations through a licensed disposal authority.[8]
Section 2: Core Principles of Polymerization
The unique substitution pattern of this compound governs its reactivity in polymerization. The primary reaction site is the nucleophilic phenoxide anion, formed by deprotonating the hydroxyl group with a suitable base. The electron-withdrawing nature of the ortho-fluoro and meta-chloro substituents increases the acidity (lowers the pKa) of the phenol compared to unsubstituted phenol, facilitating the formation of the phenoxide at milder conditions.
This guide focuses on two powerful polymerization strategies:
-
Nucleophilic Aromatic Substitution (SₙAr) Polymerization: This mechanism is central to the formation of high-performance poly(arylene ether)s. In this reaction, the phenoxide of this compound acts as a nucleophile, displacing activated halide leaving groups on another monomer, typically a bis(aryl halide) activated by strong electron-withdrawing groups (e.g., sulfone, ketone).[11][12][13]
-
Epoxy Resin Synthesis: This involves a two-step process. First, the phenolic hydroxyl group is reacted with an excess of epichlorohydrin under basic conditions to form a diglycidyl ether monomer.[14][15] This monomer can then be cured (cross-linked) with a variety of curing agents to form a rigid thermoset network.
Section 3: Experimental Protocols
The following protocols are designed to be robust and self-validating, with clear checkpoints for characterization.
Protocol A: Synthesis of a Poly(arylene ether) via SₙAr Polymerization
This protocol details the synthesis of a linear, high-performance thermoplastic by reacting the potassium salt of this compound with an activated dihalide, Bis(4-fluorophenyl)sulfone.
Causality: The choice of a dipolar aprotic solvent (DMAc) is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thus maximizing its nucleophilicity.[16] Toluene is used to form an azeotrope with water, ensuring the reaction medium is anhydrous, which is critical for preventing side reactions and achieving high molecular weight. The reaction temperature is elevated to overcome the activation energy for the SₙAr reaction.[16]
Experimental Workflow Diagram
Caption: Synthesis of Glycidyl Ether from Phenol.
Materials & Equipment:
-
This compound (20.0 mmol)
-
Epichlorohydrin (100 mmol, ~5 molar equivalents)
-
Sodium Hydroxide (NaOH, 22.0 mmol), as a 50% aqueous solution
-
Toluene (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask with mechanical stirrer, condenser, dropping funnel, and thermometer.
Procedure:
-
Setup: Charge the flask with this compound and epichlorohydrin.
-
Reaction Initiation: Heat the mixture to 60°C with vigorous stirring.
-
Base Addition: Slowly add the 50% NaOH solution dropwise via the dropping funnel over 1 hour, maintaining the temperature between 60-65°C. An exotherm may be observed.
-
Reaction Completion: After the addition is complete, continue stirring at 65°C for an additional 3-4 hours to ensure complete reaction.
-
Work-up: Cool the mixture to room temperature. Add toluene to dilute the mixture and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with deionized water (3 times) and then with brine to remove unreacted NaOH and salts.
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (toluene and excess epichlorohydrin) under reduced pressure using a rotary evaporator to yield the crude epoxy monomer as a viscous liquid or low-melting solid. Further purification can be achieved via column chromatography if necessary.
Section 4: Characterization & Validation Workflow
A multi-technique approach is essential to validate the successful synthesis and to understand the properties of the new resins. [17][18]
| Technique | Purpose & Expected Results |
|---|---|
| FTIR Spectroscopy | Validation of Synthesis: For Protocol A, confirm the formation of the aryl ether linkage (~1240 cm⁻¹) and disappearance of the phenolic -OH peak. For Protocol B, confirm the appearance of the characteristic epoxide ring vibration (~915 cm⁻¹) and disappearance of the phenolic -OH. [19][20] |
| NMR Spectroscopy | Structural Confirmation: ¹H and ¹³C NMR provide definitive structural proof of the polymer backbone or epoxy monomer, confirming connectivity and purity. [17][19][21] |
| Gel Permeation (GPC) | Molecular Weight Analysis (Protocol A): Determine the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A high Mw and a PDI close to 2.0 are indicative of a successful step-growth polymerization. [17][19] |
| Thermal Analysis (DSC/TGA) | Property Determination: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key indicator of the material's service temperature. Thermogravimetric Analysis (TGA) measures thermal stability by identifying the onset of decomposition. [17][19]|
Section 5: Potential Applications & Future Scope
Resins derived from this compound are anticipated to exhibit a valuable combination of properties. The incorporation of fluorine generally enhances chemical resistance, lowers the dielectric constant, and improves thermal stability, while chlorine can enhance flame retardancy. [3]
-
High-Performance Thermoplastics (from Protocol A): These polymers are candidates for applications in wire and cable insulation, dielectric films for microelectronics, and chemically resistant seals and membranes for the aerospace and chemical processing industries. [4][22]* Specialty Epoxy Resins (from Protocol B): The resulting thermosets can be used as matrices for advanced composites, high-performance adhesives, and protective coatings where superior thermal stability and resistance to harsh environments are required. [23][24] Future research should focus on copolymerization with other phenols to fine-tune properties like Tg and processability, as well as exploring curing kinetics and network properties of the developed epoxy systems.
Section 6: References
-
Chemsrc. (2025). This compound | CAS#:2613-22-1.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
-
ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization.
-
ChemicalBook. (n.d.). This compound CAS#: 2613-22-1.
-
SynQuest Labs. (n.d.). This compound Safety Data Sheet.
-
ECHEMI. (n.d.). This compound 2613-22-1.
-
Sigma-Aldrich. (n.d.). This compound.
-
RSC Publishing. (n.d.). Synthesis of bio-based epoxy monomers from natural allyl- and vinyl phenols.
-
ChemicalBook. (n.d.). This compound Uses.
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
AGC Chemicals. (2024). Fluoropolymer Products Offer Unmatched Performance.
-
Wiley Online Library. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions.
-
Royal Society of Chemistry. (n.d.). Fluorinated Polymers: Volume 2: Applications.
-
ACS Publications. (2020). Synthesis of Macromolecular Aromatic Epoxy Resins as Anticorrosive Materials.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
Measurlabs. (2024). Polymer Characterization Technique Overview.
-
MDPI. (n.d.). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin.
-
Wiley-VCH. (n.d.). Synthesis of Bio-Based Epoxy Resins.
-
Curbell Plastics. (n.d.). Fluoropolymers for Demanding Applications.
-
ResearchGate. (n.d.). Synthesis of high-molecular-weight epoxy resins.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
-
American Chemistry Council. (2022). The Economic Benefits of Chlorine Chemistry in Fluorocarbons.
-
MDPI. (n.d.). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites.
-
National Institutes of Health (NIH). (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
-
National Institutes of Health (NIH). (n.d.). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes.
-
ResearchGate. (2015). Synthesis and Characterization of Phenylethynyl Terminated Poly(arylene ether sulfone)s.
-
Semantic Scholar. (n.d.). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A.
-
Science Publications. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins.
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Application Notes & Protocols: Investigating the Potential Roles of 3-Chloro-2-fluorophenol in Advanced Lubricant and Polymer Formulations
Abstract: 3-Chloro-2-fluorophenol (CAS No. 2613-22-1) is a halogenated aromatic compound whose direct application in the manufacturing of lubricants and plastics is not established in current scientific or industrial literature. This document serves as a theoretical and predictive guide for researchers and formulation scientists. Based on first principles of chemical reactivity and the known functions of analogous structures—specifically phenolic and halogenated compounds—we explore the hypothetical roles of this compound. We present potential applications as a radical-scavenging antioxidant additive in high-performance lubricants and as a specialty monomer or property-modifying additive in polymer synthesis. Detailed protocols for preliminary evaluation, mechanistic diagrams, and safety considerations are provided to guide future research in this area.
Part 1: Introduction to this compound
This compound is a substituted phenolic compound with the molecular formula C₆H₄ClFO.[1][2] Its chemical structure, featuring a hydroxyl group, a chlorine atom, and a fluorine atom on a benzene ring, suggests several potential functionalities that are highly relevant in materials science. While its primary documented use is in laboratory-scale organic synthesis, its structural motifs are common in high-performance additives and monomers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2613-22-1 | [1][2] |
| Molecular Formula | C₆H₄ClFO | [1] |
| Molecular Weight | 146.55 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 190°C | [3] |
| Melting Point | 34-38°C | [3] |
| Solubility | Insoluble in water | [3] |
Part 2: Hypothetical Application in Lubricant Formulations
Theoretical Role as a Phenolic Antioxidant
Expert Rationale: The oxidative degradation of lubricating oils under thermal stress is a primary cause of lubricant failure, leading to the formation of sludge, varnish, and corrosive acids.[4][5] Phenolic compounds, particularly sterically hindered phenols, are cornerstone additives used as primary antioxidants to interrupt the auto-oxidation cycle.[4][5][6] They function by donating their phenolic hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), forming a stable, resonance-stabilized phenoxy radical that is incapable of propagating the oxidation chain.[6][7]
The structure of this compound, containing a labile phenolic hydrogen, makes it a candidate for this mechanism. The presence of electronegative chlorine and fluorine atoms could modulate the reactivity of the phenol group and the stability of the resulting radical, potentially offering unique performance characteristics at different temperature regimes.
Proposed Antioxidant Mechanism
The proposed mechanism involves the interruption of the radical propagation step in lubricant auto-oxidation. The this compound molecule would donate its hydroxyl proton to a peroxy radical, terminating the chain reaction.
Caption: Proposed mechanism of radical scavenging by this compound.
Protocol: Preliminary Evaluation of Antioxidant Efficacy
This protocol outlines a screening method to assess the potential of this compound as a lubricant antioxidant using Rotating Pressure Vessel Oxidation Test (RPVOT), a standard industry method.
Objective: To determine if this compound can inhibit the oxidation of a base oil and to compare its performance against a standard phenolic antioxidant.
Materials:
-
Group II or III Base Oil (without antioxidant package)
-
This compound (Test Additive)
-
2,6-di-tert-butyl-4-methylphenol (BHT) (Reference Antioxidant)
-
RPVOT apparatus
-
Copper catalyst coil
Procedure:
-
Sample Preparation:
-
Prepare three lubricant blends. All concentrations are by weight.
-
Blank: 100g of base oil.
-
Reference: 100g of base oil + 0.5% w/w BHT.
-
Test Sample: 100g of base oil + 0.5% w/w this compound.
-
Ensure complete dissolution of additives, using gentle heating (max 60°C) and stirring if necessary.
-
-
RPVOT Analysis (ASTM D2272):
-
Place a 50g sample of the prepared blend into the RPVOT vessel with a copper catalyst coil.
-
Seal the vessel and charge it with pure oxygen to a pressure of 90 psi.
-
Place the vessel in a heated bath maintained at 150°C and begin rotation.
-
Continuously monitor the pressure inside the vessel.
-
The test concludes when the pressure drops by 25 psi from its maximum value.
-
Record the time in minutes to this pressure drop point. This is the RPVOT induction time.
-
-
Data Analysis:
-
Compare the induction time of the Test Sample to the Blank and the Reference. A significantly longer induction time than the Blank indicates antioxidant activity.
-
Table 2: Expected RPVOT Outcome Matrix for Interpretation
| Sample | Expected Induction Time (Minutes) | Interpretation |
| Blank (Base Oil) | Short (e.g., 30-50 min) | Baseline oxidative stability. |
| Reference (BHT) | Long (e.g., 250-400 min) | Benchmark performance for a standard phenolic antioxidant. |
| Test Sample | > Blank | Indicates antioxidant activity. The closer to the Reference, the higher the efficacy. |
Part 3: Hypothetical Application in Plastics Manufacturing
Theoretical Role as a Monomer for Specialty Polymers
Expert Rationale: Phenols are critical monomers for producing high-performance polymers like polycarbonates and phenolic resins.[8][9][10][11] Polycarbonates are typically synthesized via polycondensation of a bisphenol with a carbonyl source like phosgene or through transesterification with diphenyl carbonate (DPC).[8][9][12]
While this compound is a mono-phenol, it could be chemically modified to create a novel bisphenol monomer. Alternatively, it could be used as a co-monomer or a chain-terminating agent in existing polymerization processes to impart specific properties. The presence of both chlorine and fluorine could potentially enhance flame retardancy, chemical resistance, and thermal stability of the resulting polymer.
Proposed Synthesis Pathway for a Halogenated Polycarbonate
A plausible route involves the melt transesterification of a custom-synthesized bisphenol derived from this compound with diphenyl carbonate (DPC). This non-phosgene route is preferred for safety and environmental reasons.[9][13]
Caption: Workflow for synthesizing a specialty polycarbonate.
Protocol: Exploratory Synthesis of a Halogenated Copolymer
Objective: To investigate if this compound can be incorporated as a co-monomer in a polycarbonate synthesis to modify its properties.
Materials:
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
This compound (Co-monomer)
-
Zinc Acetate (Zn(OAc)₂) or similar transesterification catalyst
-
Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum system.
Procedure:
-
Reactor Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Charging Monomers:
-
Charge the flask with Bisphenol A (e.g., 0.95 mol equivalent), this compound (e.g., 0.05 mol equivalent), and Diphenyl Carbonate (1.0 mol equivalent).
-
Add the catalyst (e.g., 0.01 mol% relative to BPA).
-
-
Melt Transesterification - Stage 1 (Phenol Removal):
-
Heat the mixture under a gentle nitrogen flow to 180-200°C to melt the reactants and initiate the reaction. Phenol will begin to distill off.
-
Over 1-2 hours, gradually increase the temperature to 220-240°C while slowly applying vacuum to facilitate the removal of the phenol byproduct.
-
-
Polycondensation - Stage 2 (Viscosity Increase):
-
Once most of the phenol has been removed, increase the temperature to 260-280°C and apply a high vacuum (<1 mmHg).
-
Continue stirring for 1-3 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
The reaction is complete when the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).
-
-
Product Recovery:
-
Release the vacuum with nitrogen and cool the reactor.
-
Extrude or dissolve the resulting polymer for analysis (e.g., GPC for molecular weight, DSC for thermal properties, and LOI for flammability).
-
Part 4: Safety & Handling
This compound must be handled with appropriate care in a laboratory setting.
-
Hazards: Harmful if swallowed.[1][2][3] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[14]
Part 5: Conclusion
While there is no documented industrial application of this compound in lubricants and plastics, its chemical structure presents compelling, theoretically-grounded possibilities. As a phenolic compound, it has the potential to act as a radical-scavenging antioxidant in lubricants. As a halogenated phenol, it could serve as a precursor to novel monomers for creating specialty polymers with enhanced flame retardancy and thermal stability. The protocols and mechanistic frameworks provided in this guide offer a starting point for researchers to explore these potential applications and bridge the gap from theoretical chemistry to practical material science innovation.
References
- Vertex AI Search. Antioxidants In Lubricants: Essential or Excessive? [Online].
- Shanghai Minglan Chemical. (2023). What Effect Do Phenolic Antioxidants Have On Lubricants? [Online].
- MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. [Online].
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Phenolic Antioxidants in Lubricant Stabilization. [Online].
- Synquest Labs. This compound Safety Data Sheet. [Online].
- Lubrication Explained. (2021). How do phenols work with a amine antioxidant additives? [Online]. YouTube.
- MDPI. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Online].
- Chemsrc. This compound | CAS#:2613-22-1. [Online].
- Sigma-Aldrich. This compound AldrichCPR. [Online].
- PubChem. This compound | C6H4ClFO | CID 2773712. [Online].
- MDPI. Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. [Online].
- MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. [Online].
- PubMed. (1999). Enzymatic synthesis of carbonate monomers and polycarbonates. [Online].
- ECHEMI. This compound | 2613-22-1. [Online].
- Google Patents. Phenolic resin polyols and polymers derived from the polyols. [Online].
- ResearchGate. Making Polycarbonates without Employing Phosgene: An Overview on Catalytic Chemistry of Intermediate and Precursor Syntheses for Polycarbonate. [Online].
- YouTube. (2021). Polycarbonates: Preparation and uses. [Online].
- Cambridge Core. (2013). Synthesis of Novel Halogen-Free Phenol Based Polymers and their utilization as Flame Retardant in Polypropylene system. [Online].
- NII-Electronic Library Service. (1994). Selective Synthesis of Fluorophenol Derivatives. [Online].
- Google Patents. Phenolic polymers made by aralkylation reactions. [Online].
- Google Patents. Lubricant additives and lubricant compositions having improved frictional characteristics. [Online].
- ResearchGate. Polymers Based on Phenols. [Online].
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Application Notes and Protocols for the Enzymatic Degradation of Chlorophenols by Activated Sludge
Introduction
Chlorophenols (CPs) are a class of persistent organic pollutants originating from various industrial processes, including the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals, as well as from the chlorine bleaching of wood pulp.[1][2] Their toxicity, carcinogenicity, and recalcitrance in the environment pose significant risks to ecosystems and human health. Biological treatment, particularly using activated sludge, offers a cost-effective and environmentally sustainable method for the complete mineralization of these hazardous compounds.[3][4]
This guide provides an in-depth exploration of the enzymatic processes governing chlorophenol degradation within activated sludge systems. It is designed for researchers, environmental scientists, and drug development professionals engaged in bioremediation studies, offering both foundational knowledge and detailed, field-proven protocols for laboratory-scale investigations. We will delve into the core biochemical pathways, the critical role of microbial acclimatization, and the analytical methods required to monitor and validate the degradation process.
Core Principles of Chlorophenol Biodegradation
The successful biological degradation of chlorophenols hinges on the metabolic capabilities of the microbial consortium within the activated sludge. The process is primarily enzymatic and can proceed through different pathways depending on the specific chlorophenol congener and the prevailing environmental conditions, most notably the presence or absence of oxygen.
Aerobic Degradation Pathways
Under aerobic conditions, the initial attack on the chlorophenol molecule is typically an oxidative process catalyzed by monooxygenase or dioxygenase enzymes. This crucial first step involves the hydroxylation of the aromatic ring, which destabilizes it and prepares it for cleavage. The degradation then proceeds via one of two main pathways, named for how the ring is subsequently opened: the ortho-cleavage pathway or the meta-cleavage pathway.
-
Initial Hydroxylation: A monooxygenase enzyme incorporates one atom of molecular oxygen into the phenol ring to form a chlorocatechol intermediate. For example, 4-chlorophenol is converted to 4-chlorocatechol.[2]
-
Ortho-Cleavage Pathway: The chlorocatechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase (or more specifically, chlorocatechol 1,2-dioxygenase).[5][6] This intradiol cleavage results in the formation of chloro-cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway, eventually entering the central metabolic TCA cycle.
-
Meta-Cleavage Pathway: Alternatively, the chlorocatechol ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase .[2][7] This extradiol cleavage yields a yellow-colored compound, 2-hydroxy-5-chloromuconic semialdehyde. Subsequent enzymatic steps involving hydrolases and dehydrogenases process this intermediate to metabolites that can enter the TCA cycle. Incomplete degradation via this pathway can sometimes lead to the accumulation of toxic dead-end metabolites.[2]
Caption: Aerobic degradation pathways for chlorophenols.
The Principle of Co-Metabolism
Chlorophenols are often present in wastewater at concentrations too low to support microbial growth, or their inherent toxicity inhibits the necessary metabolic activity.[8] In such cases, degradation relies on co-metabolism . This is a phenomenon where microorganisms degrading a primary growth-supporting substrate (the "co-substrate," e.g., glucose, phenol, or acetate) produce non-specific enzymes that fortuitously transform a non-growth substrate (the chlorophenol).[1][9]
The causality is straightforward: the primary substrate induces the expression of broad-specificity enzymes, such as certain monooxygenases or dioxygenases, which can act on the chlorophenol molecule, initiating its degradation.[9] The choice of co-substrate is therefore critical, as it must effectively induce the required enzymatic machinery without competitively inhibiting the transformation of the target pollutant.
The Critical Need for Acclimatization
Raw activated sludge from a municipal wastewater treatment plant typically has a low tolerance and degradation capacity for chlorophenols.[10][11] Acclimatization is the essential process of gradually adapting the microbial community to the presence of the toxic compound. This is achieved by progressively increasing the concentration of the chlorophenol in the reactor over an extended period.[12][13]
This process exerts selective pressure, favoring the growth of microbial species that are either resistant to the chlorophenol's toxicity or possess the enzymatic capability to degrade it.[11] Acclimation leads to significant shifts in the microbial community structure and can induce the expression of the specific catabolic genes required for degradation, ultimately resulting in a robust sludge capable of efficiently removing high concentrations of the target pollutant.[12]
Experimental Application Notes and Protocols
This section provides a comprehensive workflow for studying the enzymatic degradation of chlorophenols in a laboratory setting. The protocols are designed to be self-validating, with integrated monitoring steps to ensure process stability and data integrity.
Caption: Overall experimental workflow.
Part 1: System Setup and Acclimatization
Protocol 1: Setup and Operation of a Laboratory-Scale Sequencing Batch Reactor (SBR)
Rationale: The SBR is a fill-and-draw activated sludge system that offers excellent process control and flexibility, making it ideal for research. All treatment phases occur sequentially within a single vessel, allowing for precise manipulation of environmental conditions.[3][14]
Materials:
-
Glass or Plexiglass reactor vessel (e.g., 5-10 L working volume)
-
Influent and effluent peristaltic pumps with timers
-
Air pump with fine bubble diffuser
-
Mechanical mixer (optional, if aeration is insufficient for mixing)
-
Sensors for pH and Dissolved Oxygen (DO)
-
Control unit (e.g., PLC or timer-based system)
-
Synthetic wastewater stock solution (see below)
-
Chlorophenol stock solution
-
Source of activated sludge (e.g., local municipal wastewater treatment plant)
Synthetic Wastewater Composition (per 1 L):
-
Co-substrate (e.g., Glucose): 500 mg
-
Ammonium Chloride (NH₄Cl): 200 mg
-
Potassium Phosphate, dibasic (K₂HPO₄): 50 mg
-
Trace Mineral Solution: 1 mL
-
Target Chlorophenol: Added from stock to desired concentration
Procedure:
-
Inoculation: Obtain fresh activated sludge. Allow it to settle, decant the supernatant, and add the sludge to the SBR to achieve an initial Mixed Liquor Suspended Solids (MLSS) concentration of 2500-3500 mg/L.
-
Cycle Programming: Program the control unit to execute a treatment cycle. A typical cycle for chlorophenol treatment lasts 8-12 hours and consists of five phases:[14]
-
Fill (30 min): Anoxic fill. Influent synthetic wastewater is pumped into the reactor. No aeration or mixing.
-
React (6-10 hours): Aerated react. The air pump and mixer are activated. Maintain DO > 2.0 mg/L. This is where the majority of enzymatic degradation occurs.
-
Settle (60-90 min): Quiescent settling. All aeration and mixing are stopped to allow the sludge to flocculate and settle.
-
Draw (15 min): The effluent pump removes the clarified supernatant. The volume drawn is typically 50% of the reactor's working volume.
-
Idle (remaining time): The reactor waits for the next cycle to begin.
-
-
Operation: Run the SBR with synthetic wastewater (without chlorophenol) for 3-5 days to stabilize the biomass before beginning acclimatization.
Protocol 2: Stepwise Acclimatization of Activated Sludge to Chlorophenols
Rationale: A gradual, stepwise increase in chlorophenol concentration is crucial to avoid shocking the system and to allow for the selection and enrichment of a competent microbial consortium.[11][12] Monitoring key performance indicators ensures the system remains stable throughout the process.
Procedure:
-
Baseline Establishment: Before introducing any chlorophenol, operate the SBR for several cycles and measure baseline parameters: Chemical Oxygen Demand (COD) removal efficiency and Specific Oxygen Uptake Rate (SOUR) (see Protocol 5).
-
Initial Dosing: Begin the acclimatization by introducing a low, sub-inhibitory concentration of the target chlorophenol into the influent feed. A safe starting point is typically 5-10 mg/L.[3][12]
-
Monitoring and Evaluation: Operate the SBR at this concentration for at least 10-15 cycles (approx. 5-7 days). At the end of each 'React' phase, take samples to monitor:
-
Residual chlorophenol concentration (Protocol 4)
-
COD removal efficiency
-
SOUR (Protocol 5)
-
The system is considered stable at a given concentration when removal efficiency is consistently >95% and SOUR remains stable.
-
-
Stepwise Increase: Once the system is stable, increase the chlorophenol concentration in the influent by a small increment (e.g., doubling the concentration or increasing by 10-20 mg/L).
-
Repeat: Repeat steps 3 and 4, progressively increasing the chlorophenol concentration. The duration of each step may need to be extended as concentrations become more toxic. The process can take several weeks to months.[12] For example, a successful acclimatization to 40 mg/L of 2-chlorophenol was achieved over 25 days.[12]
-
Acclimation Endpoint: The process is complete when the sludge can consistently and rapidly degrade the final target concentration of the chlorophenol with high efficiency.
Part 2: Monitoring Process Performance
Protocol 3: Sample Collection and Preparation
Rationale: Consistent and appropriate sample handling is fundamental to obtaining reliable and reproducible data.
Procedure:
-
Mixed Liquor Sample: Collect at least 50 mL of mixed liquor from the center of the reactor during the 'React' phase.
-
Filtration/Centrifugation:
-
For HPLC Analysis (Chlorophenols, Soluble COD): Immediately filter the sample through a 0.45 µm syringe filter to remove biomass and stop biological activity. If samples cannot be analyzed immediately, store the filtrate at 4°C for no more than 48 hours.
-
For Enzyme Assays & DNA Extraction: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and store the resulting cell pellet at -80°C.
-
For SOUR & Solids Analysis: Use the whole, unfiltered mixed liquor sample immediately.
-
Protocol 4: Quantification of Chlorophenols using HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for the quantification of chlorophenols in aqueous samples.[15][16]
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and acidified water (e.g., 0.1% phosphoric acid), prepared for isocratic or gradient elution. A common isocratic mobile phase is a 60:40 or 70:30 (v/v) mixture of acetonitrile:water.
-
Filtered samples (from Protocol 3)
-
Chlorophenol analytical standards
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of standards of the target chlorophenol(s) in deionized water (e.g., 0.5, 1, 5, 10, 25, 50 mg/L). Inject each standard and create a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC.
-
Detection: Monitor the absorbance at a wavelength appropriate for the target chlorophenol (typically around 280 nm).[15]
-
Quantification: Identify the chlorophenol peak by its retention time compared to the standard. Quantify the concentration using the calibration curve.
Protocol 5: Assessment of Biomass Activity via Specific Oxygen Uptake Rate (SOUR)
Rationale: SOUR is a direct measure of the metabolic activity (respiration rate) of the microbial biomass. It is an excellent tool for assessing the health of the sludge and detecting toxicity. A sharp drop in SOUR after introducing a new concentration of chlorophenol indicates an inhibitory or toxic effect.[10]
Materials:
-
Dissolved Oxygen (DO) probe and meter
-
BOD bottle (300 mL) with a magnetic stir bar
-
Magnetic stir plate
-
Apparatus for determining MLVSS (Mixed Liquor Volatile Suspended Solids)
Procedure:
-
Sample Collection: Collect a fresh mixed liquor sample (approx. 500 mL) from the SBR.
-
Aeration: Vigorously aerate the sample for 5-10 minutes to ensure it is saturated with oxygen (DO > 7 mg/L).
-
Measurement:
-
Fill the 300 mL BOD bottle completely with the aerated sample.
-
Place the bottle on the magnetic stir plate and add the stir bar.
-
Insert the DO probe, ensuring no air bubbles are trapped.
-
Start the stirrer at a speed sufficient to keep solids in suspension without creating a vortex.
-
Begin recording the DO concentration every minute for 15 minutes. The DO should not drop below 1.5 mg/L during the test.[10]
-
-
Calculation:
-
Plot DO (mg/L) vs. Time (min). The slope of the linear portion of this curve is the Oxygen Uptake Rate (OUR) in mg O₂/L/min.
-
Convert OUR to an hourly rate: OUR (mg/L/hr) = OUR (mg/L/min) x 60 min/hr.
-
Measure the MLVSS of the sample in g/L according to standard methods.
-
Calculate SOUR: SOUR (mg O₂/g VSS/hr) = OUR (mg/L/hr) / MLVSS (g/L) [12]
-
Part 3: Mechanistic Analysis
Protocol 6: Preparation of Cell-Free Extract from Activated Sludge
Rationale: To measure intracellular enzyme activity, the microbial cells must be lysed to release their contents. Sonication is an effective physical method for disrupting the robust cell walls found in mixed microbial communities.[16]
Materials:
-
Cell pellet (from Protocol 3)
-
Phosphate buffer (50 mM, pH 7.5)
-
Probe sonicator
-
Centrifuge capable of >12,000 x g at 4°C
-
Ice bath
Procedure:
-
Resuspension: Resuspend the thawed cell pellet in 5-10 mL of ice-cold phosphate buffer.
-
Lysis: Place the sample tube in an ice bath. Insert the sonicator probe into the cell suspension. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time. The ice bath is critical to prevent protein denaturation from the heat generated.
-
Clarification: Centrifuge the sonicated lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant. This is the cell-free extract containing the soluble enzymes. Keep it on ice and use it immediately for enzyme assays.
Protocol 7: Activity Assay for Catechol 1,2-Dioxygenase (ortho-cleavage)
Rationale: This assay spectrophotometrically measures the formation of cis,cis-muconic acid, the product of catechol cleavage by catechol 1,2-dioxygenase, which has a strong absorbance at 260 nm.[5]
Materials:
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or plate reader capable of reading at 260 nm
-
Cell-free extract (from Protocol 6)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM in water, freshly prepared)
Procedure:
-
Reaction Setup: In each well or cuvette, add:
-
180 µL Tris-HCl buffer
-
10 µL cell-free extract (or a dilution thereof)
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM catechol solution (final concentration 1 mM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 260 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculation: Calculate the rate of reaction from the initial linear portion of the absorbance vs. time curve. Enzyme activity (U/mL) can be calculated using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹).[5]
Protocol 8: Activity Assay for Catechol 2,3-Dioxygenase (meta-cleavage)
Rationale: This assay measures the formation of the meta-cleavage product, 2-hydroxymuconic semialdehyde, which is bright yellow and has a strong absorbance at 375 nm.[7]
Materials:
-
Standard 96-well plate or cuvettes
-
Spectrophotometer or plate reader capable of reading at 375 nm
-
Cell-free extract (from Protocol 6)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Catechol solution (10 mM in water, freshly prepared)
Procedure:
-
Reaction Setup: In each well or cuvette, add:
-
180 µL potassium phosphate buffer
-
10 µL cell-free extract
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM catechol solution (final concentration 1 mM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 375 nm over time.
-
Calculation: Calculate the rate of reaction from the initial linear portion of the curve. Enzyme activity (U/mL) can be calculated using the molar extinction coefficient of 2-hydroxymuconic semialdehyde (ε = 33,000 M⁻¹cm⁻¹).
Protocol 9: Analysis of Microbial Community Structure via 16S rRNA Gene Sequencing
Rationale: Understanding the changes in the microbial community during acclimatization is key to identifying the specific bacteria responsible for chlorophenol degradation. High-throughput sequencing of the 16S rRNA gene is the standard method for profiling complex microbial consortia.[12]
Procedure:
-
DNA Extraction: Extract total genomic DNA from the stored cell pellets (from Protocol 3) using a commercially available kit designed for soil or sludge, which typically includes a bead-beating step for mechanical lysis.[6]
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
PCR Amplification: Amplify a specific variable region (e.g., V4) of the 16S rRNA gene using universal bacterial primers tagged with barcodes and sequencing adapters.[6]
-
Library Preparation & Sequencing: Purify the PCR products, pool them, and perform sequencing on a platform such as an Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data through a bioinformatics pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, identify Amplicon Sequence Variants (ASVs), assign taxonomy, and analyze microbial diversity and community composition.
Data Presentation and Interpretation
Effective data presentation is crucial for interpreting the results of chlorophenol degradation studies. The following tables provide examples of how to summarize key quantitative data.
Table 1: Inhibitory Concentrations of Phenolic Compounds on Unacclimated Activated Sludge
| Compound | Endpoint | IC₅₀ (mg/L) | Reference |
| Phenol | BOD Degradation Rate | 270 | [15] |
| 2,4-Dichlorophenol | Specific Growth Rate | 72 | [10] |
| 2,4-Dichlorophenol | COD Removal | 60 | [10] |
| 2,4-Dichlorophenol | Sludge Activity (SOUR) | 47 | [10] |
| 2-Chlorophenol | Data not found | N/A | |
| 4-Chlorophenol | Data not found | N/A | |
| 2,4,6-Trichlorophenol | Data not found | N/A | |
| Pentachlorophenol | Data not found | N/A |
Note: IC₅₀ (50% Inhibitory Concentration) values are highly dependent on the specific sludge source and experimental conditions.
Table 2: Kinetic Parameters for 4-Chlorophenol Degradation by Acclimated Activated Sludge
| Kinetic Model | Parameter | Value | Unit | Reference |
| Haldane | µmax (Max. specific growth rate) | 1.30 | d⁻¹ | [1][9] |
| KS (Half-saturation constant) | 8.38 | mg/L | [1][9] | |
| KI (Inhibition constant) | 279.4 | mg/L | [1][9] | |
| Monod | µmax (Max. specific growth rate) | 0.691 | d⁻¹ | [1][9] |
| KS (Half-saturation constant) | 5.62 | mg/L | [1][9] |
Note: The Haldane model provides a better fit for substrates like chlorophenols that exhibit inhibition at high concentrations. The model predicts an optimal growth rate at a critical concentration of 94 mg/L for 4-CP.[1]
References
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Chen, Y., et al. (2022). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. MDPI. Available at: [Link]
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Sahinkaya, E., & Dilek, F. B. (2006). Effects of 2,4-dichlorophenol on activated sludge. PubMed. Available at: [Link]
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Zhang, Y., et al. (2021). Acclimation of 2-chlorophenol-biodegrading Activated Sludge and Microbial Community Analysis. PubMed. Available at: [Link]
-
Chen, Y., et al. (2022). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. ResearchGate. Available at: [Link]
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Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories. Available at: [Link]
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Activated Sludge Guide. (n.d.). Specific Oxygen Uptake Rate (SOUR). Available at: [Link]
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Fulekar, M. H., et al. (2013). Degradation of Mono-Chlorophenols by a Mixed Microbial Community via a Meta- Cleavage Pathway. PubMed. Available at: [Link]
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Chiavola, A., et al. (2003). Biodegradation of 3-chlorophenol in a Sequencing Batch Reactor. PubMed. Available at: [Link]
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Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. TSI Journals. Available at: [Link]
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Gessesse, A., et al. (2008). Extraction of enzymes from activated sludge. ResearchGate. Available at: [Link]
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Baggi, G., et al. (2002). Co-metabolic degradation of mixtures of monochlorophenols by phenol-degrading microorganisms. ResearchGate. Available at: [Link]
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Buitrón, G., & Ortiz, I. (2004). Evolution of the microbial activity during the acclimation and deacclimation (starvation) of activated sludge to 4-chlorophenol. Water SA. Available at: [Link]
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Moreno-Morán, J. A., et al. (2020). Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico. Frontiers in Microbiology. Available at: [Link]
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MiDAS Field Guide. (2018). Sampling and DNA Extraction from Wastewater Activated Sludge. Available at: [Link]
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Dabkowski, B. (2024). Specific Oxygen Uptake Rate Procedure For Activated Sludge. Process-Opt.com. Available at: [Link]
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Goel, M., et al. (2015). A novel approach for acclimatization of 2,4,6-trichlorophenol into sludge by using effluent treatment plants. ResearchGate. Available at: [Link]
-
Quintana, J. B., & Ramos, L. (2008). Sample preparation for the determination of chlorophenols. ResearchGate. Available at: [Link]
-
Blasco, R., et al. (2018). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology. Available at: [Link]
-
Ye, F., et al. (2003). Acclimation of Anaerobic Sludge Degrading Chlorophenols and the Biodegradation Kinetics During Acclimation Period. PubMed. Available at: [Link]
-
Doskaliyev, D., et al. (2018). Effects of 2-chlorophenol and 2,4,6-trichlorophenol on an activated sludge sequencing batch reactor. Desalination and Water Treatment. Available at: [Link]
-
Witzig, R., et al. (2001). Expression of Chlorocatechol 1,2-Dioxygenase and Chlorocatechol 2,3-Dioxygenase Genes in Chlorobenzene-Contaminated Subsurface Samples. ResearchGate. Available at: [Link]
-
Witzig, R., et al. (2001). Expression of Chlorocatechol 1,2-Dioxygenase and Chlorocatechol 2,3-Dioxygenase Genes in Chlorobenzene-Contaminated Subsurface Samples. Applied and Environmental Microbiology. Available at: [Link]
-
Seekatz, A. (2016). DNA Extraction for Illumina 16S rRNA Extraction. Protocols.io. Available at: [Link]
-
Lale, A. M., et al. (2011). Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891. ResearchGate. Available at: [Link]
-
Falås, P., et al. (2012). Cometabolic degradation of organic wastewater micropollutants by activated sludge and sludge-inherent microorganisms. PubMed. Available at: [Link]
-
Sharma, B., & Singh, P. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed Central. Available at: [Link]
-
Gao, J. (2019). Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader. Protocols.io. Available at: [Link]
-
Zhang, J., et al. (2019). Facilitation of Co-Metabolic Transformation and Degradation of Monochlorophenols by Pseudomonas sp. CF600 and Changes in Its Fatty Acid Composition. PubMed Central. Available at: [Link]
-
Gao, J. (2019). Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader. iGEM. Available at: [Link]
-
Buitron, G., et al. (2011). Evaluation of Two Control Strategies for a Sequencing Batch Reactor Degrading High Concentration Peaks of 4-Chlorophenol. ResearchGate. Available at: [Link]
-
Vigneswaran, S., et al. (n.d.). Sequencing Batch Reactors: Principles, Design/Operation and Case Studies. Encyclopedia of Desalination and Water Resources. Available at: [Link]
-
SBR Operation. (n.d.). Sequencing Batch Reactors: Principles, Design/Operation and Case Studies. EOLSS. Available at: [Link]
-
Okpokwasili, G. C., & Obo, I. C. (2017). Inhibitory concentrations (IC 50 ) of the individual chemicals to dehydrogenase activities of P. vermicola. ResearchGate. Available at: [Link]
-
Zhang, C., & Wiegel, J. (1992). Isolation and characterization of an anaerobic chlorophenol-transforming bacterium. PubMed. Available at: [Link]
-
Li, G., et al. (2011). A simple assay of catechol 2, 3-dioxygenase activity in whole-cell catalysis of Pseudomonas putida mt-2. ResearchGate. Available at: [Link]
-
Buitrón, G., et al. (2011). Evaluation of Two Control Strategies for a Sequencing Batch Reactor Degrading High Concentration Peaks of 4-Chlorophenol. ResearchGate. Available at: [Link]
-
Shintani, M., et al. (2007). Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-2-fluorophenol by Recrystallization
Welcome to the technical support center for the purification of 3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the successful recrystallization of this compound. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles.
Introduction to Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The purity of this compound is critical for downstream applications, and recrystallization is a powerful technique to remove impurities.[2][3] This process relies on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain in the solution (mother liquor).[2][4]
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective recrystallization protocol.
| Property | Value |
| CAS Number | 2613-22-1 |
| Molecular Formula | C₆H₄ClFO |
| Molecular Weight | 146.55 g/mol |
| Appearance | Pale yellow or fused solid[5] |
| Melting Point | 34-38 °C[5] |
| Boiling Point | 190 °C[5] |
| Water Solubility | Insoluble[5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room temperature: This ensures maximum recovery of the purified compound upon cooling.[2][4]
-
Inertness: The solvent should not react with this compound.[6]
-
Boiling point: The solvent's boiling point should be below the melting point of this compound (34-38 °C) to prevent "oiling out". However, given the low melting point of this compound, this is a significant challenge. A solvent with a boiling point slightly above the melting point can sometimes be used with careful technique, or a solvent pair may be more appropriate.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[7]
-
Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[2]
Q2: What are some recommended starting solvents for the recrystallization of this compound?
Given that this compound is a moderately polar halogenated aromatic compound, the following solvents and solvent systems are good starting points for screening:[8][9]
-
Single Solvents:
-
Heptane or Hexane: Non-polar solvents in which the compound might have low solubility at room temperature but increased solubility upon heating.
-
Toluene: An aromatic solvent that can be effective for crystallizing other aromatic compounds.[8]
-
Ethanol or Methanol: Polar protic solvents. A mixed system with water is often effective.[5][9]
-
-
Mixed Solvent Systems (Solvent/Anti-solvent):
-
Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes turbid. Add a few more drops of hot ethanol to clarify the solution before cooling.[9]
-
Toluene/Heptane: Dissolve in hot toluene and add heptane as the anti-solvent.
-
Dichloromethane/Hexane: A common pair for compounds of intermediate polarity.[9]
-
Q3: What are the likely impurities in crude this compound?
The impurity profile depends on the synthetic route. Common impurities in related chlorophenols include:[10]
-
Regioisomers: Other isomers of chloro-fluorophenol that may have formed during synthesis.
-
Starting materials: Unreacted precursors such as 2-fluorophenol or 3-chlorophenol.[10][11][12]
-
Byproducts of synthesis: These can include other chlorinated or fluorinated species. For instance, in the synthesis of other chlorophenols, polychlorinated phenols can be byproducts.[13]
Q4: How can I remove colored impurities?
If the hot solution of this compound is colored, a small amount of activated charcoal can be added to the solution before hot filtration.[7] The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb the desired product.[7]
Q5: What safety precautions should I take when working with this compound and organic solvents?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: this compound is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and vapors.
-
Flammable Solvents: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Reheat and Add More Solvent: Reheat the solution until the oil dissolves, then add more of the primary solvent to reduce saturation. Allow to cool slowly. 2. Lower the Boiling Point: Switch to a lower-boiling solvent or use a mixed solvent system where the boiling point is below the melting point of your compound. 3. Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to encourage gradual crystal growth. |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is not sufficiently supersaturated. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. 3. Cool Further: Place the flask in an ice-water bath to further decrease the solubility. |
| Crystals Form Too Quickly (Often traps impurities) | The solution was cooled too rapidly, or the solution was too concentrated. | 1. Reheat and Add Solvent: Reheat the solution to redissolve the crystals, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Insulate the Flask: Place the flask in an insulated container (e.g., a beaker with paper towels) to slow the cooling rate. |
| Low Recovery of Purified Product | Too much solvent was used, the crystals were washed with a solvent that was not ice-cold, or premature crystallization occurred during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 2. Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] 3. Prevent Premature Crystallization: Ensure the funnel and receiving flask are hot during filtration. You can pre-heat them with hot solvent vapor.[15] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound. A solvent screening should be performed first to identify the optimal solvent or solvent system.
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath.
-
Observe if the compound dissolves in the hot solvent. A good solvent will completely dissolve the compound near its boiling point.
-
Allow the test tubes with dissolved compound to cool to room temperature, and then place them in an ice bath.
-
The best solvent will be one in which the compound is highly soluble when hot and sparingly soluble when cold, resulting in the formation of a significant amount of crystals upon cooling.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add the chosen solvent in small portions while gently heating and stirring the mixture on a hot plate. Continue adding the hot solvent until the solid just dissolves.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point or by air drying.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
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Technical Support Center: Synthesis of 3-Chloro-2-fluorophenol
Welcome to the technical support guide for the synthesis and purification of 3-Chloro-2-fluorophenol. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. Here, we provide in-depth, scientifically-grounded solutions to frequently asked questions, complete with detailed protocols and the rationale behind them.
Troubleshooting & FAQs
Q1: What are the most common impurities in a typical this compound synthesis, and where do they come from?
A1: Understanding the impurity profile is the first step toward effective purification. The synthesis of this compound, commonly proceeding via diazotization of an aminophenol precursor followed by a Sandmeyer-type reaction, is susceptible to the formation of several byproducts. The primary sources of impurities are incomplete reactions, side reactions of the highly reactive diazonium salt, and over-halogenation.
The most common synthetic route starts from 2-amino-6-chlorophenol. This amine is converted to a diazonium salt, which is then subjected to fluorination.[1][2][3] The high reactivity of the diazonium intermediate can lead to several undesired products.[4][5]
Common Impurities and Their Origins:
| Impurity Name | Structure | Typical Source / Formation Mechanism |
| 2-Amino-6-chlorophenol | Starting Material | Incomplete diazotization reaction.[1] |
| Isomeric Chlorofluorophenols | e.g., 2-Chloro-5-fluorophenol, 4-Chloro-3-fluorophenol | Impurities present in the starting material or rearrangement during synthesis.[6] |
| Dichlorofluorophenols | C₆H₃Cl₂FO | Over-chlorination of the starting material or product if chlorine is present. |
| Phenolic Tars / Azo-Coupling Products | High MW polymers | Self-coupling of the diazonium salt, a common side reaction if conditions are not optimal.[7] |
| 6-Chlorophenol | C₆H₅ClO | Reductive de-amination of the diazonium intermediate before fluorination. |
A robust analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is essential for identifying and quantifying these impurities, which is critical for developing an effective purification strategy.[8][9][10]
Q2: My GC-MS analysis shows several isomeric impurities close to my product peak. How can I effectively separate them?
A2: The separation of regioisomers is a classic challenge in organic synthesis due to their similar physical properties.[6] For this compound, isomeric impurities often have boiling points very close to the main product, making standard simple distillation ineffective.
Fractional distillation under reduced pressure is the most effective industrial and lab-scale method for this specific problem.[11][12][13] The key is to use a fractionating column with sufficient theoretical plates to resolve the small differences in boiling points.[12][14]
Workflow for Isomer Separation
Caption: Decision workflow for distillation-based purification.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[12]
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
Observe the temperature at the distillation head. The first fraction to distill will be enriched in the lower-boiling point components.
-
Collect a "forerun" fraction containing volatile impurities.
-
Slowly increase the heating mantle temperature to distill the main product. Collect the main fraction over a narrow temperature range. The collection rate should be slow (e.g., 1-2 drops per second) to ensure proper separation.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Analysis:
-
Analyze each collected fraction by GC-MS to determine its purity.
-
Combine the fractions that meet the required purity specification (>99.5%).
-
Q3: My product is dark and appears to contain high molecular weight tars. How can I remove these colored impurities?
A3: Dark coloration and tar formation are typically due to phenolic oxidation or azo-coupling side reactions of the diazonium salt intermediate.[7] These impurities are often non-volatile and can be effectively removed using recrystallization, sometimes in combination with an activated carbon treatment.[15][16]
Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a chosen solvent system.[16][17] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., heptane, toluene, heptane/ethyl acetate mixture) in small test tubes.
-
The goal is to find a solvent or solvent system where the product is sparingly soluble at room temperature but fully dissolves when heated.[18]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at or near its boiling point.[18]
-
-
Decolorization (if necessary):
-
If the solution is still colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (approx. 1-2% by weight of your compound) to the solution.[15]
-
Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[16]
-
-
Hot Gravity Filtration:
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[19]
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Purification Logic: Tars & Color
Caption: Workflow for removing colored and tarry impurities.
References
- Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode.
- Separation of Some Halogenated Phenols by GC-MS.
- Selective Synthesis of Fluorophenol Deriv
- Sandmeyer reaction. Wikipedia.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer Reaction Mechanism. BYJU'S.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Fractional distill
- Analysis of Phenols and Chlorinated Phenols in Drinking W
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Organic Syntheses Procedure. Organic Syntheses.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.
- Recrystallization. University of California, Los Angeles.
- Recrystalliz
- Recrystallization - Single Solvent. University of Toronto.
- 2.
- Chromatographic Determination of Chlorophenols. Semantic Scholar.
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- How is 2-Fluorophenol prepared?. Guidechem.
- This compound | C6H4ClFO. PubChem.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chrom
- Purification: Fractional Distill
- Diazotis
- Recrystallization and Crystalliz
- Diazotization of 2‐ or 4‐aminophenols.
- Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert.
- Fractional Distill
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- 5.
- This compound AldrichCPR. Sigma-Aldrich.
- Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube.
- This compound Safety D
- 3-Fluorophenol 98. Sigma-Aldrich.
- Method for preparing 3' -chloropropiophenone.
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- 1. Diazotisation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. longdom.org [longdom.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Recrystallization [sites.pitt.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Home Page [chem.ualberta.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Yield for 3-Chloro-2-fluorophenol Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-chloro-2-fluorophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable chemical intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Understanding the Core Chemistry: Electrophilic Aromatic Substitution
The synthesis of this compound and its derivatives typically involves the electrophilic aromatic substitution (EAS) on a 2-fluorophenol starting material. In this reaction, an electrophile (in this case, a chlorine-containing species) attacks the electron-rich aromatic ring, replacing a hydrogen atom.[1] The hydroxyl (-OH) and fluorine (-F) substituents on the ring play a crucial role in directing the position of the incoming electrophile and influencing the overall reaction rate.[2][3]
The -OH group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[3][4] Conversely, the fluorine atom is deactivating due to its strong electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance.[2] The interplay of these electronic effects dictates the regioselectivity of the chlorination.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor is 2-fluorophenol.[5] This is because the directing effects of the existing hydroxyl and fluorine groups favor substitution at the desired C3 position, among others.
Q2: What are the typical chlorinating agents used for this synthesis?
A variety of chlorinating agents can be employed, each with its own advantages and disadvantages. Common choices include:
-
Gaseous Chlorine (Cl₂): Often used in industrial settings, it requires specialized handling due to its toxicity and reactivity.[6]
-
Sulfuryl Chloride (SO₂Cl₂): A liquid that can be easier to handle than chlorine gas and is effective for chlorinating phenols.
-
N-Chlorosuccinimide (NCS): A solid, milder chlorinating agent that can offer better selectivity and is often used in laboratory-scale synthesis.
Q3: Why is my reaction yield of this compound consistently low?
Low yields can stem from several factors. The most common culprits are:
-
Poor Regioselectivity: Formation of other isomers, such as 5-chloro-2-fluorophenol or dichlorinated products, is a primary cause of low yield for the desired 3-chloro isomer.[7]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.[8]
-
Starting Material Purity: Impurities in the 2-fluorophenol can lead to side reactions and the formation of colored byproducts.[9][10]
-
Product Loss During Workup and Purification: The purification of halogenated phenols can be challenging and may lead to significant product loss.[9]
Q4: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the 3-chloro isomer?
Improving regioselectivity is key to maximizing the yield of this compound. Consider the following strategies:
-
Choice of Chlorinating Agent: Milder reagents like NCS may offer better control over the reaction compared to more aggressive agents like chlorine gas.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like carbon disulfide or chloroform can sometimes favor mono-substitution.[11][12]
-
Temperature Control: Running the reaction at lower temperatures can help to minimize the formation of undesired byproducts.[4]
-
Use of a Catalyst: While not always necessary for activated rings like phenols, a catalyst can sometimes enhance selectivity. For example, some processes use amine catalysts for selective ortho-chlorination.[6]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Chlorinating Agent | Verify the purity and activity of your chlorinating agent. If using NCS, ensure it has been stored properly to prevent decomposition. For gaseous chlorine, check the flow rate and ensure it is being effectively dispersed in the reaction mixture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| Presence of Inhibitors | Ensure all glassware is clean and dry. Trace amounts of water or other impurities can quench the electrophile or interfere with the reaction. |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Overly Reactive Chlorinating Agent | Switch to a milder chlorinating agent. For example, if you are using sulfuryl chloride with poor results, try N-chlorosuccinimide. |
| Inappropriate Solvent | The solvent can significantly influence the selectivity of the reaction.[11] Experiment with solvents of varying polarity. A less polar solvent may reduce the rate of reaction but can improve selectivity. |
| High Reaction Temperature | Higher temperatures can lead to over-reaction and the formation of multiple isomers.[4] Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 3: Formation of Dichlorinated and Polychlorinated Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. Use a slight excess of the starting material or add the chlorinating agent portion-wise to minimize over-chlorination. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to an optimal level. Allowing the reaction to proceed for too long can lead to further chlorination of the desired product. |
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Isomeric chlorofluorophenols can have very similar polarities, making them difficult to separate by column chromatography. Consider using a high-performance liquid chromatography (HPLC) system for better separation. |
| Formation of Tars and Colored Impurities | The chlorination of phenols can sometimes produce colored impurities.[9][10] These can often be removed by treating the crude product with activated carbon or by distillation under reduced pressure. |
| Product Volatility | This compound is a volatile compound. Be mindful of this during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure. |
IV. Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 2-Fluorophenol with N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-fluorophenol (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the progress of the reaction and identifying the different isomers formed.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and determining its purity. The ¹⁹F NMR spectrum will also be characteristic of the this compound structure.
V. Visualizing the Process
Electrophilic Aromatic Substitution Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low reaction yields.
VI. References
-
Selective Synthesis of Fluorophenol Derivatives. Link not available from search results.
-
Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit. [Link]
-
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health. [Link]
-
Purification of phenol. Google Patents.
-
Electrophilic Aromatic Substitution | Request PDF. ResearchGate. [Link]
-
Why can we not convert phenol into haloarenes or aryl halide? Quora. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
-
Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. [Link]
-
Selective chlorination of phenols. Google Patents.
-
Halogenation of Phenol [closed]. Chemistry Stack Exchange. [Link]
-
Reactions of Phenols. Chemistry Steps. [Link]
-
Purification of impure phenols by distillation with an organic solvent. Google Patents.
-
Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.
-
Disinfection byproduct formation from the chlorination and chloramination of fluorinated phenols. American Chemical Society. [Link]
-
Production process for 3-fluorophenol. Google Patents.
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Neighboring Catalytic Sites Are Essential for Electrochemical Dechlorination of 2-Chlorophenol. Journal of the American Chemical Society. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. [Link]
-
Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms fo formation of mixed halogenated dioxins and furans (PXDD/Fs). Link not available from search results.
-
XII-11#24 Halogenation of Phenols. YouTube. [Link]
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health. [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]
-
Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration | Request PDF. ResearchGate. [Link]
-
Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Royal Society of Chemistry. [Link]
-
Potential reaction schemes of phenol during chlorination. ResearchGate. [Link]
-
Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. [Link]
-
Preparation method of 3-chloro-1,2-propanediol. Google Patents.
-
Preparation method of 3-chloro-2-aminophenol. Google Patents.
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health. [Link]
-
Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol. Google Patents.
-
Chlorination by-products. Eurochlor. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chromatographic Determination of Chlorophenols. Link not available from search results.
-
Formation and Fate of Chlorination Byproducts in Desalination Systems. California State Water Resources Control Board. [Link]
-
2-Fluorophenol. PubChem. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Phenol purification. Google Patents.
-
Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4876396A - Selective chlorination of phenols - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2782242A - Purification of phenol - Google Patents [patents.google.com]
- 10. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Chloro-2-fluorophenol
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via the diazotization of 3-chloro-2-fluoroaniline followed by hydrolysis of the resulting diazonium salt.
Question 1: My reaction mixture turned a dark red/orange color, and my final product is heavily colored. What is happening?
Answer:
The development of a dark red or orange color is a strong indication of the formation of azo dyes, a common and significant side reaction in the synthesis of phenols from diazonium salts.[1]
Causality: This side reaction, known as azo coupling , occurs when the electrophilic diazonium salt intermediate reacts with the electron-rich phenol product.[2] The resulting azo compounds possess an extended conjugated system, which causes them to absorb visible light and appear intensely colored.[3] The reaction is particularly favorable if the pH of the reaction mixture is not sufficiently acidic.[2]
Mitigation Strategies:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Diazonium salts are notoriously unstable at higher temperatures and can decompose or participate in unwanted side reactions.[4][5]
-
Ensure Sufficient Acidity: The reaction should be carried out in a strongly acidic medium (e.g., using excess hydrochloric or sulfuric acid). The acidic conditions protonate the phenol, reducing its nucleophilicity and thereby inhibiting the electrophilic attack of the diazonium salt.[3]
-
Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline. This ensures that nitrous acid is formed in situ and reacts immediately with the aniline, minimizing its decomposition and side reactions.
Question 2: The yield of this compound is significantly lower than expected. What are the potential causes?
Answer:
Low yields can be attributed to several factors, primarily related to the instability of the diazonium salt intermediate and competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Diazotization | Insufficient nitrous acid or reaction time can lead to unreacted 3-chloro-2-fluoroaniline remaining in the mixture. | Use a slight excess of sodium nitrite and test for the presence of nitrous acid using starch-iodide paper. Ensure adequate reaction time at 0-5 °C. |
| Premature Decomposition of the Diazonium Salt | Temperatures above 5-10 °C can cause the diazonium salt to decompose, releasing nitrogen gas and forming various byproducts instead of the desired phenol.[5][6] | Meticulously maintain the reaction temperature at 0-5 °C using an ice-salt bath. |
| Azo Dye Formation | As discussed in Question 1, the formation of azo dyes consumes both the diazonium salt and the phenol product, directly reducing the yield. | Maintain a strongly acidic environment and low temperature to suppress azo coupling. |
| Formation of Other Byproducts | The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as the chloride ion from HCl, leading to the formation of 1,2-dichloro-3-fluorobenzene. | While difficult to completely eliminate, using a less nucleophilic acid like sulfuric acid for the hydrolysis step can sometimes mitigate this. |
Question 3: My GC-MS analysis shows several unexpected peaks close to the product peak. What could these impurities be?
Answer:
The presence of multiple peaks in your GC-MS analysis indicates the formation of impurities, which can be either regioisomers of the starting material or product, or byproducts from side reactions.
Common Impurities and Their Origins:
-
Regioisomers of this compound: The presence of other chloro-fluorophenol isomers (e.g., 2-chloro-3-fluorophenol, 4-chloro-2-fluorophenol) is a strong possibility if the starting 3-chloro-2-fluoroaniline is not pure.[7] It is crucial to verify the purity of the starting material before proceeding.
-
Unreacted 3-Chloro-2-fluoroaniline: Incomplete diazotization will result in the starting material being carried through the workup.
-
Simple Phenols: Impurities such as phenol, 3-chlorophenol, or 2-fluorophenol can arise from impurities in the starting aniline or from decomposition pathways.
-
Azo Compounds: While less volatile, some azo dyes or their degradation products might be detectable by GC-MS, especially after derivatization.[8]
Troubleshooting and Identification:
-
Analyze Starting Material: Run a GC-MS of your starting 3-chloro-2-fluoroaniline to check for isomeric impurities.
-
Derivatization: To improve the volatility and chromatographic separation of phenolic compounds, consider derivatization (e.g., silylation or acetylation) before GC-MS analysis.[8]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be invaluable for identifying the structure of unknown impurities.[9]
-
Reference Standards: If available, co-injecting commercially available standards of potential impurities can confirm their identity.
Frequently Asked Questions (FAQs)
What is the optimal temperature for the diazotization of 3-chloro-2-fluoroaniline?
The optimal temperature is between 0 °C and 5 °C. This low temperature is critical to ensure the stability of the diazonium salt intermediate and to minimize side reactions.[10]
How can I purify the final this compound product?
Purification can typically be achieved through the following methods:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the product from less volatile impurities like azo dyes and more volatile impurities.[1]
-
Column Chromatography: For higher purity, silica gel column chromatography using a suitable solvent system (e.g., a hexane/ethyl acetate gradient) can be employed to separate the desired product from its isomers and other byproducts.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be an effective final purification step.
Why is a strong acid necessary for the reaction?
A strong acid, such as hydrochloric acid or sulfuric acid, serves two primary purposes:
-
It reacts with sodium nitrite to generate nitrous acid in situ, the reagent responsible for diazotization.[10]
-
It maintains a low pH, which is crucial for preventing the coupling reaction between the diazonium salt and the phenol product to form azo dyes.[3]
What are the key safety precautions for this synthesis?
-
Diazonium Salt Instability: Solid diazonium salts can be explosive. Therefore, they should always be prepared in solution at low temperatures and used immediately without isolation.[5]
-
Toxicity: this compound and its precursors are harmful if swallowed and can cause skin and eye irritation. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Handling: Concentrated acids are corrosive. Handle with care and appropriate PPE.
Visualizing the Reaction and Troubleshooting
Reaction Pathway and Key Side Reaction
Caption: Desired synthesis pathway and the primary azo coupling side reaction.
Troubleshooting Workflow
Sources
- 1. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 2. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: Troubleshooting 3-Chloro-2-fluorophenol Separation in HPLC
Welcome to the technical support center for the HPLC analysis of 3-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this halogenated phenol. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on field-proven experience.
Introduction to the Analyte: this compound
This compound is a halogenated aromatic compound with acidic properties due to its phenolic hydroxyl group. Understanding its physicochemical characteristics is fundamental to developing and troubleshooting its HPLC separation.
| Property | Value | Significance for HPLC |
| Molecular Formula | C₆H₄ClFO[1] | Basic information for mass spectrometry. |
| Molecular Weight | 146.55 g/mol [1] | Essential for concentration calculations. |
| Predicted pKa | ~7.74 - 9.12 | The pKa of phenols is critical for controlling retention and peak shape in reversed-phase HPLC by adjusting mobile phase pH. The predicted pKa for this compound is 7.74, while the related 3-chlorophenol has a pKa of 9.12.[2][3] |
| Predicted XLogP3 | 2.3[1] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Water Solubility | Insoluble in water[1] | Requires an organic solvent for sample preparation and suggests strong retention on a C18 column. |
Core Methodology: A Recommended Starting Point
While a specific USP monograph for this compound is not available, a robust starting method can be derived from established protocols for similar halogenated phenols.[4][5] This method serves as our baseline for the troubleshooting guide.
Experimental Protocol: Baseline Separation
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility with phenolic compounds.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (v/v). The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 30-70% Solvent B over 15 minutes to effectively elute the analyte and any potential impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 274 nm. Phenolic compounds typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase at initial conditions (e.g., 70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your analysis, providing a logical workflow from identifying the issue to implementing a scientifically sound solution.
Problem 1: Poor Peak Shape (Tailing or Fronting)
A common issue with acidic compounds like phenols is peak tailing. This is often due to secondary interactions with the stationary phase.
Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for phenolic compounds is most often a result of interactions between the analyte and residual silanol groups on the silica-based stationary phase.[7]
Troubleshooting Workflow:
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4ClFO | CID 2773712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. asianpubs.org [asianpubs.org]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. agilent.com [agilent.com]
improving the regioselectivity of 3-Chloro-2-fluorophenol reactions
Welcome to the technical support center for 3-chloro-2-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block in their synthetic workflows. Here, we address common issues related to regioselectivity and provide field-proven troubleshooting strategies and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
General Reactivity & Regioselectivity
Q1: What are the primary factors governing the regioselectivity of reactions with this compound?
The regiochemical outcome of reactions on the this compound ring is a complex interplay of electronic and steric effects from its three distinct substituents:
-
Hydroxyl (-OH) Group: This is a powerful activating, ortho, para-directing group due to its strong +R (resonance) effect, which donates electron density into the aromatic ring.[1] This effect significantly outweighs its -I (inductive) effect and is the dominant factor in electrophilic aromatic substitution (EAS), strongly activating the C4 (para) and C6 (ortho) positions.
-
Fluorine (-F) and Chlorine (-Cl) Atoms: Both halogens are deactivating overall due to their strong -I effects. However, they possess lone pairs that can be donated into the ring (+R effect), making them ortho, para-directors.[2][3]
-
Steric Hindrance: The substituents at C2 (F) and C3 (Cl) create significant steric congestion on one side of the molecule, which can influence the approach of incoming reagents, particularly bulky ones.
Caption: Competing electronic and steric effects on this compound.
Electrophilic Aromatic Substitution (EAS)
Q2: For electrophilic substitutions (e.g., nitration, halogenation), which position is most reactive and why?
The C4 (para to the hydroxyl group) and C6 (ortho to the hydroxyl group) positions are the most nucleophilic and thus the most reactive towards electrophiles. This is because the resonance donation from the hydroxyl group creates a partial negative charge at these specific carbons.[7]
-
C4 Position: Generally favored. It is strongly activated by the hydroxyl group and is sterically more accessible than the C6 position.
-
C6 Position: Also strongly activated, but it is flanked by the hydroxyl group and the C2-fluorine, making it sterically hindered for many electrophiles.
Therefore, for most electrophilic aromatic substitution reactions, the major product will be the one substituted at the C4 position .
Q3: How can I improve selectivity for the C4 position over the C6 position?
While C4 is often the inherent major product, its selectivity can be further enhanced:
-
Use of Bulky Reagents: Employing a sterically demanding electrophile will amplify the steric difference between the C4 and C6 positions, thus favoring attack at the less hindered C4 site.
-
Lewis Acid Catalysis: In reactions like Friedel-Crafts alkylation or acylation, the Lewis acid (e.g., AlCl₃) can coordinate to the phenolic oxygen. This creates a bulky complex that effectively blocks the ortho positions, strongly directing the electrophile to the para C4 position.[8][9]
-
Solvent Choice: Using polar, non-coordinating solvents can help achieve high selectivity. Protic or coordinating solvents might form hydrogen bonds or complexes with the hydroxyl group, increasing its effective steric bulk and favoring para substitution.
-
Use of a Protecting Group: Acetylating the phenol to form 3-chloro-2-fluoro-1-(acetyloxy)benzene can be an effective strategy. The bulky acetyl group not only blocks the ortho positions but also attenuates the strong activating effect of the hydroxyl, preventing side reactions like polysubstitution and oxidation.[10] The acetyl group can be easily removed via hydrolysis after the EAS reaction.
Q4: My nitration reaction is giving low yields and significant tarry byproducts. How can I troubleshoot this?
This is a classic issue when working with highly activated phenols. Phenols are extremely susceptible to oxidation by strong nitric acid, leading to decomposition and the formation of tarry materials.[10]
Troubleshooting Steps:
-
Avoid Harsh Conditions: Do not use the standard concentrated HNO₃/H₂SO₄ mixture. This is far too aggressive for this substrate.
-
Use Milder Reagents:
-
Dilute Nitric Acid: Use dilute nitric acid in water or acetic acid at low temperatures (0–10 °C).
-
Acetyl Nitrate: Generate acetyl nitrate in situ from nitric acid and acetic anhydride at low temperatures. This provides a less aggressive source of the nitronium ion (NO₂⁺).
-
Metal Nitrates: Reagents like bismuth nitrate or copper nitrate in acetic anhydride can provide milder, more controlled nitration.
-
-
Protect the Hydroxyl Group: As mentioned in Q3, converting the phenol to an acetate ester before nitration is a highly effective strategy to prevent oxidation. The ester can be hydrolyzed post-nitration to regenerate the phenol.
| Condition | Reagent | Temperature | Expected Outcome |
| Harsh | Conc. HNO₃ / H₂SO₄ | Room Temp | Low yield, significant decomposition[10] |
| Mild | Dilute HNO₃ in Acetic Acid | 0–10 °C | Moderate to good yield of 4-nitro product |
| Controlled | Ac₂O, then HNO₃ | 0 °C | High yield of 4-nitro product after hydrolysis[10] |
| Table 1: Comparison of Nitration Conditions for Activated Phenols. |
Reactions at the Hydroxyl Group
Q5: I want to perform an O-alkylation (Williamson Ether Synthesis). What are the optimal conditions?
The Williamson Ether Synthesis is an excellent method for converting the phenolic hydroxyl group into an ether. It is a highly selective Sₙ2 reaction that proceeds in two steps: deprotonation of the phenol followed by reaction with an alkyl halide.[11][12]
Optimal Conditions & Causality:
-
Base Selection (Deprotonation): The phenol (pKa ≈ 8-9) must be converted to its conjugate base, the more nucleophilic phenoxide.
-
Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective bases that are easy to handle. Cs₂CO₃ is often superior due to the "cesium effect," which results in a more 'naked' and reactive phenoxide anion in solution.
-
Avoid: Stronger, non-hindered bases like NaH or NaOMe if your alkylating agent is sensitive. For simple primary halides, NaH is very effective.[12]
-
-
Solvent Choice: A polar aprotic solvent is required to dissolve the phenoxide salt and promote the Sₙ2 mechanism.
-
Recommended: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation but not the nucleophilic anion, increasing its reactivity.[13]
-
-
Alkylating Agent: The reaction works best with primary alkyl halides (R-I > R-Br > R-Cl) or sulfonates (e.g., tosylates, mesylates).[12] Secondary halides will give a mixture of substitution and elimination, while tertiary halides will almost exclusively give elimination.[13]
See Protocol 2 for a detailed experimental procedure.
Cross-Coupling Reactions
Q6: Can I selectively perform a Suzuki or Buchwald-Hartwig coupling at the C-Cl bond? What are the challenges?
Yes, selective cross-coupling at the C-Cl bond is achievable, but it presents specific challenges due to the lower reactivity of aryl chlorides compared to bromides or iodides.[14][15]
Key Challenges:
-
Aryl Chloride Inertness: The C-Cl bond is strong, making the initial oxidative addition step to the Pd(0) catalyst kinetically slow.[16] This often requires higher temperatures and more reactive catalysts.
-
Catalyst Deactivation: The free phenolic -OH group can potentially coordinate to the palladium center or react with the base, leading to catalyst inhibition or decomposition.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use specialized, electron-rich, and sterically bulky phosphine ligands (or N-heterocyclic carbenes) that are designed to facilitate the oxidative addition of aryl chlorides.[16][17]
Q7: How do I choose the right catalyst system (ligand/base) for coupling at the C-Cl bond?
Success hinges on using a modern, highly active catalyst system.
For Suzuki-Miyaura Coupling (C-C bond formation): [18]
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
-
Ligands: Bulky biarylphosphine ligands are the state-of-the-art. Excellent choices include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Base: A moderately strong base is needed to facilitate the transmetalation step.[19] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices. Stronger bases like alkoxides can be detrimental.
For Buchwald-Hartwig Amination (C-N bond formation): [20]
-
Catalyst Precursor: Similar to Suzuki, Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: Josiphos-type ferrocenyl ligands or biarylphosphine ligands like RuPhos and BrettPhos are highly effective for amination of aryl chlorides.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[16]
Caption: Decision workflow for optimizing C4 selectivity in EAS reactions.
Detailed Experimental Protocols
Protocol 1: Regioselective para-Nitration via Acetyl Protection
This two-step protocol minimizes oxidative degradation and maximizes selectivity for the C4 position.
Part A: Acetylation of this compound
-
Setup: To a flame-dried round-bottom flask under N₂, add this compound (1.0 eq). Dissolve in dichloromethane (DCM, ~0.5 M).
-
Reagent Addition: Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Workup: Quench the reaction by slowly adding 1 M HCl (aq). Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting 3-chloro-2-fluorophenyl acetate is often pure enough for the next step.
Part B: Nitration and Deprotection
-
Setup: To a clean, dry flask, add the crude 3-chloro-2-fluorophenyl acetate from Part A.
-
Nitration: Cool the flask to 0 °C. Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the internal temperature below 5 °C. Stir at 0 °C for 1 hour.
-
Workup: Carefully pour the reaction mixture onto ice water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Hydrolysis (Deprotection): Dissolve the crude nitro-acetate in methanol. Add 6 M HCl (aq) and heat the mixture to reflux for 2-4 hours until TLC shows complete conversion.
-
Purification: Cool the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 3-chloro-2-fluoro-4-nitrophenol.
Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 3-chloro-2-fluoro-1-(benzyloxy)benzene.
-
Setup: In a flame-dried flask under N₂, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.4 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir vigorously for 15 minutes at room temperature.
-
Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine (3x) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography to yield the desired ether.[21]
Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Cl Bond
This protocol details the coupling of this compound with phenylboronic acid.
-
Setup: In a glovebox, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to a reaction vial or flask.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, ~0.2 M).
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor progress by LC-MS or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to isolate the biphenyl product.[18][19]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
EPFL. (2006). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Infoscience. [Link]
-
MDPI. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. MDPI. [Link]
-
ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ChemRxiv. [Link]
-
askIITians. (2014). why is para chloro phenol more acidic than para fluoro phenol?. askIITians. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. Quora. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Quora. (2018). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?. Quora. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Beaudry Research Group, Oregon State University. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. pubs.acs.org. [Link]
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
NIH. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]
-
YouTube. (2021). Synthesis of Ethers. Chad's Prep. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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stability and degradation of 3-Chloro-2-fluorophenol under acidic conditions
Welcome to the Technical Support Center for 3-Chloro-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound, with a specific focus on its behavior under acidic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Introduction to the Stability of this compound
This compound is a halogenated aromatic compound used as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability and degradation profile, particularly under acidic stress, is crucial for ensuring the quality, safety, and efficacy of the final products. While specific literature on the acid-catalyzed degradation of this compound is not extensively available, we can infer its likely behavior based on the principles of organic chemistry and data from structurally related halogenated phenols.
Halogenated phenols are generally susceptible to degradation under harsh conditions, including strong acids, bases, oxidation, and photolysis.[1] Under acidic conditions, the primary concerns for a molecule like this compound would be electrophilic substitution reactions on the aromatic ring, and potentially, under very forcing conditions, hydrolysis of the halogen substituents. However, the carbon-halogen bonds in aromatic systems are generally strong and resistant to hydrolysis under typical experimental conditions.[2][3]
This guide will walk you through potential challenges and provide a framework for conducting your own stability and forced degradation studies.
Troubleshooting Guide: Common Issues in the Analysis of this compound
Researchers often encounter challenges during the analytical characterization of halogenated phenols. This section addresses common problems in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing for acidic compounds like phenols is a common issue in HPLC.[4] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH: The pKa of many chlorinated phenols is in the acidic to neutral range.[4] To ensure the analyte is in a single ionic form (protonated), the mobile phase pH should be adjusted to at least 2 pH units below the pKa of this compound.[4] A starting point of pH 2.5 to 3.5 is often effective for halogenated phenols.[4]
-
Ionic Strength of the Mobile Phase: Low ionic strength can enhance secondary interactions. Try adding a buffer salt (e.g., 10-25 mM potassium phosphate or ammonium acetate) to the mobile phase to mask the residual silanol groups.
-
Column Choice: Not all C18 columns are the same. Consider using an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl phase) that may have different selectivity and reduced silanol activity.
-
Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.[4]
Q2: I am seeing extraneous peaks in my chromatogram when analyzing a stressed sample of this compound. How can I determine if these are degradation products or artifacts?
A2: Differentiating between actual degradation products and analytical artifacts is a critical step in a forced degradation study.
-
Analyze a Placebo Sample: If your sample is a formulated product, stress and analyze a placebo (formulation without the active pharmaceutical ingredient, API) under the same conditions. Any peaks appearing in the placebo chromatogram are likely related to the excipients.
-
Analyze the API in Stress Media Alone: Dissolve the this compound in the acidic solution (e.g., 0.1 N HCl) and immediately inject it (time zero sample). Then, analyze the acidic solution without the API. This will help identify any impurities from the stress medium itself.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any new peaks. Co-eluting peaks will show a mixed spectrum.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer.[4] Degradation products will likely have different mass-to-charge ratios (m/z) than the parent compound. This can also help in the tentative identification of the degradants.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q3: I am not getting a good signal for this compound on my GC-MS, while other non-polar compounds in my mixture are detected well. What could be the issue?
A3: Phenols can be challenging to analyze by GC due to their polar and acidic nature.
-
Adsorption in the Inlet or Column: The active hydroxyl group of the phenol can interact with active sites in the GC inlet liner or the column, leading to poor peak shape and loss of signal.[5]
-
Solution: Use a deactivated inlet liner. Consider derivatization of the phenol to a less polar ether or ester (e.g., using BSTFA to form a trimethylsilyl ether) to improve its chromatographic behavior.
-
-
Column Choice: A polar column may not be ideal. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point.
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the compound efficiently but not so high as to cause thermal degradation.
Frequently Asked Questions (FAQs) on Stability and Degradation
Q1: What are the likely degradation pathways for this compound under acidic conditions?
A1: While specific data is limited, based on general chemical principles, the aromatic ring of this compound is relatively stable.[2] Under moderate acidic conditions (e.g., 0.1 N to 1 N HCl at room temperature to moderate heat), significant degradation may not occur rapidly.[6] However, under more forcing conditions (higher acid concentration, elevated temperature), the following are plausible degradation pathways:
-
Electrophilic Aromatic Substitution: The presence of strong acids can promote electrophilic attack on the aromatic ring. However, the hydroxyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The positions ortho and para to the hydroxyl group are the most likely sites for substitution.
-
Dimerization/Polymerization: Phenolic compounds can undergo oxidative coupling to form dimers or polymers, although this is more common under oxidative or basic conditions.
-
Hydrolysis of Halogen Substituents: Nucleophilic aromatic substitution to replace the chlorine or fluorine with a hydroxyl group is generally difficult and requires very harsh conditions (high temperature and pressure), and is less likely under acidic conditions compared to base-catalyzed hydrolysis.[3]
Q2: How can I design a forced degradation study for this compound under acidic conditions?
A2: A well-designed forced degradation study aims to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.[7][8] Here is a general approach:
-
Select Stress Conditions: Start with milder conditions and increase the severity if no degradation is observed.[6]
-
Initial Condition: 0.1 N HCl at 60°C.
-
Intermediate Condition: 1 N HCl at 60°C.
-
Forcing Condition: 1 N HCl at 80°C.
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to understand the degradation kinetics.
-
Sample Preparation: Dissolve a known concentration of this compound in the acidic solution. For analysis, withdraw an aliquot at each time point and immediately neutralize it with a suitable base (e.g., NaOH) to stop the degradation reaction. Dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.
-
Analysis: Use a validated stability-indicating HPLC method, preferably with both PDA and MS detection, to separate and identify the parent compound and any degradation products.[4]
-
Mass Balance: Ensure that the total response of the parent compound and all degradation products remains relatively constant throughout the study. A good mass balance (95-105%) indicates that all significant degradation products are being detected.
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: Without experimental data, predicting the exact degradation products is speculative. However, potential products could include:
-
Isomers of Dihydroxy-chlorofluorobenzene: If hydroxylation of the aromatic ring occurs.
-
Chlorinated or Fluorinated Catechols or Resorcinols: Depending on the position of hydroxylation.
-
Dehalogenated Phenols: While less likely, if hydrolysis of a halogen occurs, you could form 2-fluoro-1,3-dihydroxybenzene or 3-chloro-1,2-dihydroxybenzene.
The most reliable way to identify degradation products is through LC-MS/MS analysis, which provides fragmentation patterns that can be used for structural elucidation.[4]
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
Objective: To investigate the degradation of this compound under acidic stress and to generate potential degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with PDA and/or MS detector
-
pH meter
Procedure:
-
Preparation of Acidic Solution (1 N HCl): Carefully add 8.3 mL of concentrated HCl (37%) to approximately 50 mL of deionized water in a 100 mL volumetric flask. Cool the solution and dilute to the mark with deionized water.
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation: In a suitable reaction vessel, add 1 mL of the stock solution to 9 mL of 1 N HCl. This will give a final concentration of 100 µg/mL in 1 N HCl with 10% methanol as a co-solvent.
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 9 mL of deionized water.
-
Incubation: Place the stress and control samples in a water bath or oven at 60°C.
-
Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a 1 mL aliquot from the stress sample.
-
Neutralization: Immediately neutralize the withdrawn aliquot with an appropriate volume of 1 N NaOH to a pH of approximately 7.
-
Analysis: Analyze the neutralized samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm and 280 nm |
Note: This is a generic method and may require optimization for your specific application and to achieve adequate separation from all degradation products.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing of this compound.
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
References
- BenchChem. (2026, January 5).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Fetzner, S. (1990). Degradation of halogenated aromatic compounds.
- Analytical Methods. (n.d.).
- Hydrolysis. (n.d.).
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86.
- Alsante, K. M., et al. (2016).
- Forced Degradation Study as per ICH Guidelines: Wh
- Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? (2017, May 26). Stack Exchange.
- Baertschi, S. W., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 13-30.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
- 3-Fluorophenol vs. 3-Chlorophenol: A Comparative Guide to Substitution Reactions. (n.d.). Benchchem.
- Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020).
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
- What happens when chlorobenzene is subjected to hydrolysis? (2025, July 14). askIITians.
- Chromatographic Determin
- What does 'hydrolysis' of chlorobenzene yield? (2018, November 7). Quora.
- Chlobenzene is subject to hydrolysis. (2025, September 7). Filo.
- How to Prepare 4-Chloro-3-Fluorophenol and Its Applic
- Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? (n.d.). ECHEMI.
- Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. Trends in Analytical Chemistry, 101, 2-16.
- Takemoto, I., & Yamasaki, K. (1994). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 58(3), 594-595.
- Application Notes and Protocols: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene to 2-Chlorobenzoic Acid. (n.d.). Benchchem.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Dec, J., & Bollag, J. M. (1994). Dehalogenation of Chlorinated Phenols during Oxidative Coupling. Environmental Science & Technology, 28(3), 484-490.
- Arora, P. K., & Bae, H. (2014).
- Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive M
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives.
- Alpha Halogenation of Enols and Enol
- 3-Chloro-2,6-difluorophenol AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorin
- Named Reactions Of Haloalkanes and haloarenes 1)
- Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. (n.d.). Slideshare.
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC - NIH.
- pH-Dependent Degradation of Diclofenac by a Tunnel-Structured Manganese Oxide. (2020, August 5). MDPI.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- CAS 2613-22-1 | 2601-7-32 | MDL MFCD01631572 | this compound. (n.d.).
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. (n.d.). Seventh Sense Research Group.
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Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-fluorophenol
Welcome to the technical support resource for the synthesis of 3-Chloro-2-fluorophenol. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant and beyond. We will delve into the common challenges encountered, providing not just solutions but the underlying chemical principles to empower you to make informed decisions during your process development.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the pharmaceutical and agrochemical industries. The most prevalent and industrially viable synthetic route proceeds via the diazotization of 3-chloro-2-fluoroaniline, followed by the hydrolysis of the resulting diazonium salt. While straightforward on paper, this transformation is fraught with challenges during scale-up, primarily concerning the stability of the diazonium intermediate, reaction control, and final product purity. This guide provides a structured approach to troubleshooting these critical aspects.
Overall Synthesis Workflow
The process can be broken down into three primary stages: Diazotization, Hydrolysis, and Purification. Each stage presents unique challenges that must be carefully managed for a successful and safe scale-up.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up this synthesis? A1: The principal hazard is the thermal instability of the 2-fluoro-3-chlorobenzenediazonium salt intermediate.[1] Arenediazonium salts are high-energy compounds that can decompose violently if temperature is not rigorously controlled, especially if isolated in a dry state.[2][3] The decomposition is highly exothermic and releases a large volume of nitrogen gas, which can lead to a dangerous pressure buildup in a reactor.[1] All scale-up activities must involve a thorough safety assessment, including Differential Scanning Calorimetry (DSC) analysis, to understand the decomposition temperature and energy of the specific diazonium salt under process conditions.[1][4]
Q2: Why is the hydrolysis of the diazonium salt often problematic? A2: The classic method of hydrolyzing diazonium salts by boiling in aqueous acid is often inefficient and prone to side reactions.[5] This process is believed to proceed through a high-energy aryl cation intermediate, which is highly reactive and non-selective.[6] This can lead to the formation of significant tarry by-products and competing substitution reactions, reducing both yield and purity.[7][8]
Q3: Is there a better way to perform the hydrolysis step? A3: Yes, a copper-catalyzed Sandmeyer-type hydroxylation is often superior for scale-up.[9][10] Using copper(I) oxide (Cu₂O) or an excess of a copper(II) salt promotes a radical-based mechanism.[5][11] This pathway is typically more efficient, allows the reaction to proceed at much lower temperatures (often room temperature), and minimizes the formation of tar and other by-products, leading to higher yields and a cleaner product profile.[5]
Q4: Why must nitrous acid (HONO) be generated in situ? A4: Nitrous acid is unstable and cannot be stored. It is therefore generated within the reactor immediately before it is needed by the slow addition of an aqueous solution of sodium nitrite (NaNO₂) to a cold, acidic solution of the starting aniline.[12][13]
Troubleshooting Guide
Stage 1: Diazotization of 3-Chloro-2-fluoroaniline
Problem: My reaction stalls, and tests indicate incomplete diazotization.
-
Possible Cause 1: Insufficient Acid. The reaction requires at least two equivalents of acid per equivalent of aniline: one to protonate the amino group, making it soluble and preventing azo-coupling, and one to react with sodium nitrite to generate nitrous acid. On a large scale, localized pH changes can be significant.
-
Troubleshooting Action: Ensure a molar ratio of at least 2.5-3.0 equivalents of acid (e.g., H₂SO₄) to aniline. Monitor the pH or perform a titration to confirm sufficient acidity before and during the nitrite addition.
-
-
Possible Cause 2: Nitrite Addition is Too Slow or Temperature is Too Low. While low temperature is crucial for stability, excessively cold conditions (< 0 °C) can slow the formation of nitrous acid to a point where the reaction rate is impractically low.
-
Troubleshooting Action: Maintain the reaction temperature strictly between 0 and 5 °C. This range is the optimal balance between diazonium salt stability and a practical reaction rate. Ensure your reactor's cooling system can handle the exothermic nature of the reaction to prevent temperature spikes.
-
-
Possible Cause 3: Poor Mixing. In a large reactor, inadequate agitation can lead to localized "hot spots" where nitrite concentration is high, causing side reactions, or areas where the aniline salt has not fully dissolved or reacted.
-
Troubleshooting Action: Verify that the agitation speed and impeller design are sufficient for the vessel geometry and batch volume. For viscous slurries, consider baffles or different impeller types to ensure homogenous mixing.
-
Problem: I'm observing significant N₂ gas evolution during the diazotization step.
-
Possible Cause: Temperature Excursion. This is a critical warning sign. The diazonium salt is decomposing prematurely, likely due to a temperature spike above the recommended 5 °C limit.
-
Troubleshooting Action: Immediately stop the nitrite addition and apply maximum cooling. If the temperature continues to rise, have an emergency quenching plan in place. Review the heat-flow data from the reaction to determine if the cooling capacity of the reactor was exceeded. For future runs, reduce the rate of nitrite addition or use a more dilute solution to better manage the heat output.
-
Stage 2: Hydrolysis of the Diazonium Salt
Problem: The hydrolysis reaction is producing a large amount of black, intractable tar.
-
Possible Cause: Non-Catalyzed Thermal Hydrolysis. As discussed in the FAQs, relying on high temperatures and strong acid alone for hydrolysis is a primary cause of tar formation.[7][8]
-
Troubleshooting Action: Implement a copper-catalyzed protocol. Add the cold diazonium salt solution to a pre-heated (e.g., 90-130 °C) solution of aqueous sulfuric acid containing a catalytic amount of copper sulfate.[14] An even milder and more effective method involves adding cuprous oxide (Cu₂O) to a solution of the diazonium salt containing a large excess of cupric nitrate at or below room temperature.[5][11]
-
-
Possible Cause 2: Diazonium solution added too quickly. Rapid addition of the diazonium salt to the hot hydrolysis medium can create a high local concentration of the intermediate, favoring polymerization and decomposition over the desired hydrolysis.
-
Troubleshooting Action: Add the diazonium salt solution sub-surface at a slow, controlled rate. This ensures it disperses and reacts quickly, keeping the standing concentration of the unstable intermediate low. The rate of addition should be matched to the rate of nitrogen evolution to ensure it can be safely vented.
-
Caption: Troubleshooting decision tree for the synthesis of this compound.
Stage 3: Work-up and Purification
Problem: The final product is dark-colored and has low purity after distillation.
-
Possible Cause 1: Incomplete Removal of Phenolic Impurities. The crude product may contain other phenolic by-products from side reactions.
-
Troubleshooting Action: Before distillation, perform a basic wash. Dissolve the crude organic extract in a suitable solvent (e.g., toluene, ether) and wash with a dilute aqueous sodium hydroxide or sodium carbonate solution. The desired product and other phenols will be extracted into the aqueous layer as their phenoxide salts. The layers can then be separated, and the aqueous layer re-acidified to precipitate the phenols, which can then be extracted back into an organic solvent. This step effectively removes non-phenolic, tarry materials.[12]
-
-
Possible Cause 2: Thermal Decomposition During Distillation. this compound, like many phenols, can be susceptible to degradation at high temperatures.
-
Troubleshooting Action: Purify the material using vacuum distillation to lower the required pot temperature. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition.
-
Quantitative Data Summary
| Parameter | Stage | Recommended Range | Rationale / Comment |
| Reaction Temperature | Diazotization | 0 – 5 °C | Balances reaction rate with the thermal stability of the diazonium salt.[12] |
| Reaction Temperature | Hydrolysis (Thermal) | 90 – 160 °C | High energy required, often leads to by-products.[14] |
| Reaction Temperature | Hydrolysis (Cu-catalyzed) | 20 – 50 °C | Milder conditions reduce tar formation and improve safety.[5] |
| Acid Stoichiometry | Diazotization | 2.5 – 3.0 mol eq. | Ensures complete reaction and prevents side reactions. |
| NaNO₂ Stoichiometry | Diazotization | 1.05 – 1.1 mol eq. | A slight excess ensures complete conversion of the aniline. |
| Typical Yield | Overall Process | 70 – 85% | Highly dependent on the chosen hydrolysis method and purification efficiency. |
| Expected Purity | Post-Distillation | >99.0% | Achievable with careful work-up and vacuum distillation. |
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
Warning: This procedure involves hazardous materials and potentially unstable intermediates. It should only be performed by trained chemists with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood or an appropriate manufacturing environment. A thorough risk assessment must be conducted before proceeding.
Step 1: Diazotization
-
To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 3-chloro-2-fluoroaniline (1.0 mol, 145.57 g).
-
Add 30% aqueous sulfuric acid (3.0 mol) while maintaining the internal temperature below 25 °C.
-
Cool the resulting slurry to 0 °C using the reactor jacket.
-
Prepare a solution of sodium nitrite (1.05 mol, 72.45 g) in deionized water (200 mL).
-
Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Verify the completion of the reaction by testing for the absence of starting aniline (TLC) and the presence of a slight excess of nitrous acid (potassium iodide-starch paper test).
Step 2: Copper-Catalyzed Hydrolysis
-
In a separate, larger reactor equipped for distillation, prepare a solution of copper(II) sulfate pentahydrate (1.5 mol) in deionized water (1 L). Heat this solution to 50 °C.
-
Slowly transfer the cold diazonium salt solution from Step 1 into the hot copper sulfate solution via a subsurface addition tube over 2-4 hours.
-
Control the addition rate to manage the vigorous evolution of nitrogen gas, which must be safely vented. The reaction is exothermic; use cooling as needed to maintain the temperature around 50-60 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the crude product into toluene (3 x 500 mL).
-
Combine the organic extracts and wash with a 5% aqueous sodium carbonate solution (2 x 250 mL) to remove acidic impurities.
-
Wash the organic layer with brine (250 mL), then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.
-
Purify the crude product by vacuum distillation to afford the final product as a colorless solid or liquid.
References
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- This compound Safety D
- Sandmeyer reaction - Wikipedia. (2023, December 2). In Wikipedia.
- Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2025, August 6). Various scientific journals.
-
Yadav, G. D., & Mistry, H. P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2877-2909. [Link]
-
Cohen, T., Dietz, A. G., & Miser, J. R. (1977). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 42(11), 2053–2058. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
- Method for synthesizing 2-chloro-3-fluorobromobenzene. (2013).
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Had anybody here made phenols by hydrolysing diazonium salts? (2018, July 9). Reddit. [Link]
-
This compound | CAS#:2613-22-1. (2025, August 23). Chemsrc. [Link]
- Selective Synthesis of Fluorophenol Derivatives. (1993). Journal of the Agricultural Chemical Society of Japan.
-
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). White Rose Research Online.
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). UCL Discovery. [Link]
-
Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. (n.d.). Chemik. [Link]
- Preparation method of 3-fluorophenol. (2015).
- A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. (1977). The Journal of Organic Chemistry.
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
- Method for diazotizing 2,5-dichloroaniline. (2016).
-
Structures, Stability, and Safety of Diazonium Salts. (2021). ResearchGate. [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (2022). ChemRxiv. [Link]
- Production process for 3-fluorophenol. (2011).
-
Preparation method of 3-fluorophenol. (2015). Patsnap. [Link]
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Process for the preparation of para-fluorophenol. (2000).
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- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
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- 5. scispace.com [scispace.com]
- 6. orgosolver.com [orgosolver.com]
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- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Diazotisation [organic-chemistry.org]
- 14. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
Understanding the Challenge: The Instability of Vinylphenols
Welcome to the Technical Support Center for Substituted Vinylphenols. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into preventing the unwanted polymerization of these highly reactive monomers. Substituted vinylphenols are invaluable building blocks, but their propensity for spontaneous polymerization can pose significant challenges. This center is structured to address your most pressing questions and troubleshoot common experimental hurdles.
Substituted vinylphenols are prone to polymerization primarily through free-radical mechanisms. The vinyl group is electron-rich and susceptible to attack by radicals, which can be generated by heat, light, oxygen (via peroxides), or impurities like metal oxides[1]. The phenolic hydroxyl group adds another layer of complexity; while it can have an inhibitory effect in some cases, its position on the ring (ortho, meta, or para) significantly influences the monomer's reactivity[2]. For instance, 4-vinylphenol exhibits a lower activation energy for polymerization compared to its ortho and meta isomers, making it particularly reactive[2].
This guide will equip you with the knowledge and protocols to handle, store, and utilize these monomers effectively, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the handling and stabilization of substituted vinylphenols.
Q1: Why did my freshly ordered vinylphenol polymerize in the bottle? A1: This can happen for several reasons:
-
Inhibitor Depletion: The inhibitor added for shipping and storage has a finite lifetime and can be consumed over time, especially if the bottle is stored improperly.
-
Improper Storage: Exposure to heat, light, or air can initiate polymerization even in the presence of an inhibitor[3][4]. High-purity vinylphenols are particularly unstable and can polymerize rapidly at room temperature[4].
-
Oxygen Ingress: While oxygen can act synergistically with some phenolic inhibitors, it can also form peroxides that act as polymerization initiators[]. A faulty cap or repeated opening of the bottle can introduce sufficient oxygen to trigger polymerization.
Q2: What is the purpose of the inhibitor, and do I need to remove it? A2: An inhibitor is a chemical compound added in small amounts (typically parts-per-million) to the monomer to scavenge free radicals and prevent spontaneous polymerization during transport and storage[6]. You must remove the inhibitor immediately before using the monomer in a polymerization reaction, as it will interfere with the desired reaction by quenching the initiating radicals[7].
Q3: What are the most common inhibitors used for substituted vinylphenols? A3: The most common inhibitors are phenolic compounds because they are effective radical scavengers and can typically be removed with a simple alkali wash[6][7]. The choice of inhibitor depends on the specific monomer and its intended storage duration.
| Inhibitor | Typical Concentration (Storage) | Primary Use Case & Notes |
| 4-tert-Butylcatechol (TBC) | 10 - 200 ppm | Very common for vinyl monomers. Highly effective but must be removed before polymerization. Often used for air-stabilization[3][7][8]. |
| 4-Methoxyphenol (MEHQ) | 10 - 200 ppm | Another widely used phenolic inhibitor. Effective and removable via alkali wash or column chromatography[6][9]. |
| Hydroquinone (HQ) | 10 - 200 ppm | A classic inhibitor, though sometimes less favored due to potential side reactions or color formation[6][8]. |
| Butylated Hydroxytoluene (BHT) | 50 - 500 ppm | A common antioxidant and radical scavenger used as a stabilizer[6]. |
Q4: What are the ideal storage conditions for substituted vinylphenols? A4: To maximize shelf life and prevent polymerization, store vinylphenols under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For high-purity grades or long-term storage, freezing at -20°C is recommended[4].
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen ingress and peroxide formation[10].
-
Light: Keep in an amber or opaque bottle to protect from light, which can initiate radical formation.
-
Purity: Use only high-purity grades for reactions, as impurities can catalyze polymerization.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Guide 1: Unexpected Polymerization During Storage
-
Problem: You observe that your liquid vinylphenol has become viscous, contains solid precipitates, or has solidified completely in the storage bottle.
-
Possible Cause(s):
-
Inhibitor Depletion: The inhibitor has been fully consumed due to extended storage time or exposure to adverse conditions.
-
Air Exposure: The bottle's septum or cap is compromised, allowing a continuous influx of oxygen, which leads to peroxide formation and initiation.
-
Temperature Fluctuation: The material was stored at room temperature or experienced temperature cycles (e.g., repeated freeze-thaw cycles or refrigerator failure), which accelerated inhibitor depletion and thermal polymerization[4][11].
-
-
Solution(s):
-
Verification: First, safely inspect the material. If it is completely solid, disposal according to your institution's safety protocols is the best course of action. Do not attempt to heat a sealed container of polymerized material, as this can cause dangerous pressure buildup[12].
-
Check Inhibitor Levels (for future prevention): If you suspect inhibitor depletion in other batches, consider adding a small amount of fresh inhibitor (e.g., TBC to ~200 ppm) if you plan to store it for a longer period before use.
-
Improve Storage Protocol: Always store vinylphenols under an inert gas blanket (N₂ or Ar). Use bottles with high-quality septa and parafilm the cap for an extra seal. Store refrigerated or frozen as recommended[4][10].
-
Guide 2: Polymerization During a Reaction
-
Problem: Your reaction mixture (e.g., a Suzuki coupling, etherification, etc.) turns into a viscous gel or solid polymer shortly after adding the vinylphenol monomer.
-
Possible Cause(s):
-
Incomplete Inhibitor Removal: Residual inhibitor from the monomer was insufficient to prevent polymerization under reaction conditions, but enough to interfere with your desired reaction, while the heat or reagents initiated polymerization of the unreacted monomer.
-
High Temperature: The reaction temperature is high enough to initiate thermal self-polymerization of the vinylphenol[11].
-
Radical-Generating Reagents/Impurities: The reaction conditions themselves are generating free radicals. This can be caused by certain transition metal catalysts, oxidizing agents, or trace metal impurities in reagents or on glassware[1].
-
Oxygen Presence: The reaction was not performed under sufficiently inert conditions. Dissolved oxygen can contribute to initiation, especially at elevated temperatures[13].
-
-
Solution(s):
-
Ensure Complete Inhibitor Removal: Before the reaction, rigorously purify the vinylphenol to remove the storage inhibitor. See the protocol below.
-
Add a Process Inhibitor: For reactions that do not proceed via a radical mechanism, you can add a small amount of a suitable inhibitor to the reaction mixture itself. Phenolic inhibitors like 4-methoxyphenol (MEHQ) or certain stable radicals can be effective[9]. Crucially, ensure this process inhibitor does not interfere with your desired chemical transformation.
-
Lower Reaction Temperature: If possible, lower the reaction temperature. Explore alternative catalysts or solvent systems that allow for milder conditions.
-
Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire reaction setup and duration.
-
Guide 3: Polymerization During Purification
-
Problem: The vinylphenol polymerizes in the flask or column during distillation or chromatography.
-
Possible Cause(s):
-
Heat (Distillation): Vinylphenols are highly susceptible to thermal polymerization. Heating during distillation, even under vacuum, can readily initiate the process[11].
-
Acidic/Basic Conditions (Chromatography): Standard silica gel can be acidic enough to initiate cationic polymerization. Alumina can also present issues.
-
Oxygen Exposure: Air leaks in a distillation setup or oxygenated solvents in chromatography can lead to polymerization.
-
-
Solution(s):
-
For Distillation:
-
Add a "True Inhibitor": Use a non-volatile polymerization inhibitor that remains in the distillation pot but prevents polymerization. N-substituted p-aminophenols or quinone-based inhibitors can be effective[6][8].
-
Low-Temperature Distillation: Use a high-vacuum setup to lower the boiling point as much as possible.
-
Avoid Overheating: Use a water or oil bath for even heating and avoid heating the flask to dryness.
-
-
For Chromatography:
-
Neutralize Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) in the slurry and eluent.
-
Work Quickly: Do not let the monomer sit on the column for extended periods.
-
Add Inhibitor to Eluent: Add a small amount of an inhibitor like BHT to the eluent to protect the monomer as it elutes.
-
-
Alternative Purification: Consider low-temperature alkali extraction to purify the vinylphenol away from non-acidic impurities, which avoids heat entirely[9][11].
-
Experimental Protocols & Visual Guides
Protocol: Inhibitor Removal by Alkali Wash
This protocol describes the removal of common phenolic inhibitors (e.g., TBC, MEHQ) from substituted vinylphenols.
Materials:
-
Substituted vinylphenol containing a phenolic inhibitor
-
Diethyl ether or other water-immiscible organic solvent
-
1 M Sodium Hydroxide (NaOH) solution, pre-chilled
-
Saturated Sodium Chloride (brine) solution, pre-chilled
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Set up your workspace in a chemical fume hood. Ensure all glassware is clean and dry.
-
Dissolution: Dissolve the vinylphenol monomer in 3-5 volumes of diethyl ether in the separatory funnel.
-
Alkali Extraction: Add an equal volume of chilled 1 M NaOH solution to the separatory funnel. Stopper the funnel and invert gently 5-10 times, periodically venting to release pressure. Do not shake vigorously , as this can cause emulsions[7].
-
Separation: Allow the layers to separate. The aqueous (bottom) layer will be colored (typically yellow or brown) as the deprotonated phenolic inhibitor is extracted into it. Drain the aqueous layer.
-
Repeat: Repeat the wash with fresh chilled 1 M NaOH solution until the aqueous layer is colorless. This indicates complete removal of the inhibitor[7].
-
Brine Wash: Wash the organic layer once with an equal volume of chilled brine solution to remove any residual NaOH.
-
Drying: Drain the organic layer into a flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator). Crucially, do not use excessive heat. A water bath temperature of <30°C is recommended.
-
Immediate Use: The resulting pure, inhibitor-free vinylphenol is highly unstable. It should be placed under an inert atmosphere immediately and used on the same day.
Diagrams of Key Processes
References
- Benchchem. Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Safety of 3-Vinylphenol.
- Synerzine. (2022).
- Google Patents.
- ChemicalBook. (2025).
- Benchchem. A Comparative Analysis of Polymerization Kinetics for 2-, 3-, and 4-Vinylphenol Isomers.
- ResearchGate.
- Google Patents.
- Google Patents. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln.
- Wikipedia.
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Technical Support Center: Managing Thermal Decomposition of 3-Chloro-2-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and safely managing the thermal decomposition of 3-Chloro-2-fluorophenol. Our focus is on providing practical, field-proven insights and robust safety protocols to mitigate risks during experimental procedures.
Section 1: Understanding the Thermal Hazards of this compound
This compound is a halogenated aromatic compound that, while stable under normal conditions, presents significant thermal hazards upon heating.[1] Understanding the nature of these hazards is the first critical step in ensuring laboratory safety.
Key Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for safe handling and for predicting its behavior under thermal stress.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [2] |
| Molecular Weight | 146.55 g/mol | [2] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 190 °C | [3] |
| Appearance | Solid | [2] |
The Primary Thermal Decomposition Hazard: Hazardous Byproducts
The primary concern with the thermal decomposition of this compound is the generation of highly toxic and corrosive gases. In the event of a fire or uncontrolled heating, the following hazardous decomposition products are generated:
-
Carbon oxides (CO, CO₂)
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF) [4]
Incomplete combustion of organochlorine compounds can also lead to the formation of other hazardous substances.[5]
The Secondary, More Insidious Hazard: Formation of Dioxins and Furans
A significant and often underestimated risk associated with the thermal decomposition of chlorophenols is the potential formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs).[4][6] These compounds are highly toxic, persistent organic pollutants, and are known carcinogens.[7][8]
The formation of PCDDs and PCDFs from chlorophenols can occur in the gas phase at temperatures above 340°C, particularly in the presence of oxygen.[4] The reaction proceeds through the formation of phenoxy radicals.[4] It is crucial to understand that even a seemingly controlled heating process, if it exceeds the decomposition temperature, can inadvertently generate these hazardous compounds.
Section 2: Proactive Risk Assessment and Mitigation
A proactive approach to risk assessment is paramount when working with thermally sensitive materials like this compound. This involves not only understanding the hazards but also implementing robust control measures.
Characterizing Thermal Stability: The Role of DSC and TGA
While the Safety Data Sheet for this compound indicates "No data available" for the specific decomposition temperature, this does not mean the risk is absent.[1] It underscores the importance of empirical characterization. Two powerful thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for this purpose.[5][9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][11][12][13][14] It can identify the onset temperature of decomposition, which is a critical parameter for establishing safe operating limits.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It provides information on the thermal stability and the temperature at which significant decomposition begins.[9][15]
Experimental Protocol: Determining Onset of Thermal Decomposition using DSC/TGA
-
Sample Preparation: Carefully weigh a small, representative sample (typically 1-5 mg) of this compound into an appropriate DSC/TGA pan.
-
Instrument Setup:
-
Place the sample pan and a reference pan into the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) to prevent premature oxidation.
-
Set the initial temperature well below the expected decomposition point.
-
-
Heating Program:
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min).
-
Monitor the DSC heat flow and TGA weight loss curves in real-time.
-
-
Data Analysis:
-
TGA Curve: The onset of decomposition is identified as the temperature at which a significant weight loss begins.
-
DSC Curve: An exothermic peak indicates a decomposition reaction. The onset of this peak is a critical indicator of thermal instability.[15]
-
Preventing Runaway Reactions: A Multi-faceted Approach
A runaway reaction is an uncontrolled, exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion.[7][16] Preventing such events requires a combination of careful planning, engineering controls, and procedural safeguards.
Key Principles for Preventing Runaway Reactions:
-
Understand the Reaction Energetics: Use techniques like reaction calorimetry to determine the heat of reaction and the rate of heat evolution.[4][6][10]
-
Ensure Adequate Cooling: The heat removal capacity of your experimental setup must always exceed the rate of heat generation.[5] Consider using larger surface area reaction vessels or specialized cooling systems for larger scale reactions.
-
Control Reagent Addition: For exothermic processes, the slow, controlled addition of reagents is critical to manage the rate of heat generation.[17]
-
Monitor the Reaction Temperature: Continuously monitor the internal temperature of the reaction mixture.[18] A rapid, unexpected temperature increase is a primary indicator of a potential runaway.
-
Have a Quenching Plan: Identify a suitable quenching agent that can rapidly stop the reaction in an emergency.[19][20][21] The quenching agent should be readily accessible.
Section 3: Troubleshooting Guide and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Color Change or Darkening Upon Heating | Onset of thermal decomposition. | Immediately reduce or remove the heat source. Monitor the temperature closely. If the temperature continues to rise, initiate your emergency quenching procedure. |
| Sudden Increase in Pressure in a Closed System | Gas evolution from thermal decomposition. | Immediately vent the system to a safe location (e.g., a fume hood scrubber). Cool the reaction vessel. |
| Inconsistent Experimental Results | Partial decomposition of the starting material. | Verify the purity of your this compound. Store the compound in a cool, dry, and dark place, away from heat and strong oxidizing agents.[4] |
| Foul, Acrid Odor During Experiment | Release of decomposition products (e.g., HCl, HF). | Ensure all work is conducted in a properly functioning chemical fume hood. Check for any leaks in your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
A1: The exact decomposition temperature is not well-documented in publicly available safety data sheets.[1] Therefore, it is crucial to perform your own thermal analysis using techniques like DSC or TGA to determine the onset of decomposition for your specific experimental conditions. As a general precaution, avoid prolonged heating, especially above its boiling point of 190 °C.[3]
Q2: What are the early warning signs of a runaway reaction?
A2: Key indicators include a sudden, unexpected increase in the reaction temperature that is difficult to control with your cooling system, a rapid rise in pressure, and visible signs of decomposition such as gas evolution or a rapid color change.[22]
Q3: How do I safely handle a small spill of this compound?
A3: For small spills, you should:
-
Ensure the area is well-ventilated.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or dry chemical absorbent).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
Q4: What type of personal protective equipment (PPE) should I wear when working with this compound?
A4: At a minimum, you should wear:
-
A laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
ANSI-approved safety goggles.
-
If there is a splash hazard, a face shield should also be worn.[4]
Q5: How can I detect the formation of dioxins and furans in my experiment?
A5: The analysis of dioxins and furans requires specialized analytical techniques, typically high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[16][23][24][25][26] These methods are highly sensitive and can detect these compounds at very low concentrations. If you suspect that your process may be generating these byproducts, it is essential to consult with an analytical laboratory that has expertise in dioxin and furan analysis.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Thermal Runaway Emergency Response
Caption: Emergency Response Workflow for a Thermal Runaway Event.
First Aid for Exposure
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Section 5: Visualized Workflow for Safe Handling
The following diagram outlines the logical workflow for safely managing experiments involving the heating of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
-
ResearchGate. (2008). Formation of polychlorinated dibenzodioxins and dibenzofurans by heating chlorophenols and chlorophenates at various temperatures. [Link]
-
Wikipedia. (n.d.). Polychlorinated dibenzodioxins. [Link]
-
SKZ Industrial Co., Limited. (2023). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]
-
Wikipedia. (n.d.). Polychlorinated dibenzofurans. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes. [Link]
-
TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]
-
Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]
-
University of Illinois. (2019). Scale-up Reactions. [Link]
-
Washington University in St. Louis. (n.d.). Differential scanning calorimetry (DSC). [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
-
Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry: A Review. [Link]
-
Agilent. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. [Link]
-
Metis Engineering. (n.d.). Thermal Runaway: Complete Guide to Battery Safety and Prevention. [Link]
-
Agilent. (n.d.). Analysis of dioxins and furans in environmental samples by GC-ion-trap MS/MS. [Link]
-
US EPA. (2020). Dioxin Databases, Methods and Tools. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. [Link]
-
US EPA. (2021). Dioxin Databases, Methods and Tools. [Link]
-
ResearchGate. (2016). How to interpret the TGA and DSC analysis?. [Link]
-
Anern Store. (2023). A Step-by-Step Emergency Plan for Lithium Battery Fires. [Link]
-
Manual on Determination of Dioxins in Ambient Air. (n.d.). [Link]
-
TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. [Link]
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
-
The Chain Reaction: Understanding and Mitigating Thermal Runaway in Batteries. (2023). [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Anern. (2023). A Step-by-Step Emergency Plan for Lithium Battery Fires. [Link]
-
USFA.FEMA.gov. (n.d.). Risks and response strategies for lithium-ion battery fires. [Link]
-
Mettler Toledo. (n.d.). Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques. [Link]
-
Richmond Sarpong. (2016). Quenching of Pyrophoric Materials. [Link]
-
YouTube. (2023). How Do Exothermic Reactions Respond To Temperature?. [Link]
-
Chemistry LibreTexts. (2022). Fast Reactions in Solution. [Link]
-
PMC - NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. [Link]
-
Bentham Science Publishers. (2011). Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. [Link]
-
Reddit. (2021). What is the purpose of a quench?. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). [Link]
-
ResearchGate. (2018). Real-time monitoring system of hazardous chemicals based on 6LoWPAN and WLAN. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (2023). Chemical Reaction, Decomposition, and Toxic Gas Release at Bio-Lab, Inc.. [Link]
-
A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.). [Link]
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PMC - NIH. (2022). Assessment of the Hazards Occurring During the Thermal Decomposition and Combustion Process in a Toothed Belt Transmission. [Link]
-
SHIMADZU CORPORATION. (n.d.). Real-Time Monitoring of Chemical Reactions. [Link]
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- 26. env.go.jp [env.go.jp]
Navigating the Chlorination of 2-Fluorophenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chlorination of 2-fluorophenol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this reaction. This is not a rigid manual but a dynamic resource to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers have when undertaking the chlorination of 2-fluorophenol.
Q1: What are the expected major products and common byproducts when chlorinating 2-fluorophenol?
A1: The chlorination of 2-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and fluorine (-F) groups on the aromatic ring direct the incoming electrophile (chlorine). Both are ortho-, para-directing groups. However, the hydroxyl group is a much stronger activating group than fluorine. Therefore, the positions ortho and para to the hydroxyl group are the most activated.
-
Major Products: The primary monochlorinated products are 4-chloro-2-fluorophenol (para-substitution) and 2-fluoro-6-chlorophenol (ortho-substitution). Due to steric hindrance from the adjacent fluorine atom, the para-product is generally favored. A patent describing the direct chlorination of o-fluorophenol notes that the amount of the para-isomer (4-chloro-2-fluorophenol) formed is 1.4 times that of the ortho-isomer (2-fluoro-6-chlorophenol).
-
Common Byproducts:
-
Dichlorinated Products: If the reaction is not carefully controlled, or if an excess of the chlorinating agent is used, dichlorination can occur. A common dichlorinated byproduct is 2,4-dichloro-6-fluorophenol [1]. The formation of other dichlorinated isomers is also possible.
-
Isomeric Monochloro-products: The less favored regioisomer (either the ortho or para product, depending on your desired outcome) will be your primary byproduct.
-
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues you might encounter during your experiments.
Q2: My reaction is producing a high ratio of the ortho-isomer (2-fluoro-6-chlorophenol) when I want the para-isomer (4-chloro-2-fluorophenol). How can I improve the regioselectivity?
A2: Achieving high para-selectivity is a common goal. Here are several factors to consider and optimize:
-
Choice of Chlorinating Agent:
-
Sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (like AlCl₃ or FeCl₃) and a sulfur-containing co-catalyst can significantly enhance para-selectivity[2][3]. The bulky nature of the reactive chlorinating species formed in this system can sterically hinder approach to the more crowded ortho position.
-
N-Chlorosuccinimide (NCS) with specific organocatalysts has been shown to provide tunable regioselectivity. For instance, certain thiourea-based catalysts can direct the chlorination towards the para-position[4].
-
-
Solvent Effects:
-
Non-polar solvents can sometimes favor para-substitution by minimizing solvation of the hydroxyl group, which might otherwise direct ortho-substitution through hydrogen bonding with the chlorinating agent. Experiment with solvents like dichloromethane, carbon tetrachloride, or hexane.
-
-
Temperature Control:
-
Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy, which often leads to the thermodynamically more stable para-product. Try running your reaction at 0 °C or even lower.
-
Q3: I am observing a significant amount of dichlorinated byproducts. How can I minimize these?
A3: The formation of dichlorinated byproducts is typically a result of over-chlorination. Here’s how to address this:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) relative to the 2-fluorophenol. This will ensure that there is not an excess of the chlorinating agent available to react with the desired monochlorinated product.
-
Slow Addition of the Chlorinating Agent: Add the chlorinating agent dropwise or in small portions over an extended period. This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, favoring the initial monochlorination of the more reactive starting material over the subsequent chlorination of the less reactive product.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level.
Q4: My GC-MS analysis shows poor separation of the 4-chloro-2-fluorophenol and 2-fluoro-6-chlorophenol isomers. What can I do to improve this?
A4: Isomeric separation can be challenging. Here are some tips for optimizing your GC-MS method:
-
Column Selection: A non-polar or mid-polarity column is generally suitable for separating these isomers. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., a DB-5ms or equivalent) is a good starting point.
-
Temperature Program: A slow, gradual temperature ramp is crucial for separating closely eluting isomers. A shallow gradient will increase the interaction time of the analytes with the stationary phase, enhancing separation. See the detailed protocol below for a suggested temperature program.
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (typically helium) to achieve the best efficiency for your column.
Experimental Protocols
These protocols provide a starting point for your experiments. Remember to always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Synthesis of 4-Chloro-2-fluorophenol
This protocol is designed to favor the formation of the para-isomer.
Materials:
-
2-Fluorophenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2-fluorophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sulfuryl chloride (0.95 equivalents) in anhydrous DCM.
-
To the 2-fluorophenol solution, add anhydrous AlCl₃ (0.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Slowly add the sulfuryl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: GC-MS Analysis of Chlorinated 2-Fluorophenol Isomers
This protocol is a starting point for the analysis of your reaction mixture.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
Protocol 3: Purification of 4-Chloro-2-fluorophenol by Crystallization
This protocol is for the purification of the solid 4-chloro-2-fluorophenol from a crude reaction mixture.
Materials:
-
Crude 4-chloro-2-fluorophenol
-
Hexane (or a mixture of hexane and ethyl acetate)
-
Beaker, hot plate, filter paper, Buchner funnel
Procedure:
-
Dissolve the crude product in a minimal amount of hot hexane (or a suitable solvent mixture) in a beaker.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, place the beaker in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the purified 4-chloro-2-fluorophenol[5].
Data Summary
The following table summarizes the expected products and byproducts of the chlorination of 2-fluorophenol.
| Compound Name | Structure | Role | Notes |
| 4-Chloro-2-fluorophenol | Cl-C₆H₃(F)-OH | Major Product | Generally the thermodynamically favored product. |
| 2-Fluoro-6-chlorophenol | F-C₆H₃(Cl)-OH | Minor Product | Formation is sterically hindered but electronically favorable. |
| 2,4-Dichloro-6-fluorophenol | Cl₂-C₆H₂(F)-OH | Byproduct | Formed from over-chlorination of the starting material or the monochlorinated products. |
References
-
Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 233-267. [Link]
-
Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016). Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476–5479. [Link]
-
CORE. (2021). Development of efficient and selective processes for the synthesis of commercially important chlorinated phenols. Retrieved from [Link]
-
Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]
-
Royal Society of Chemistry. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]
-
NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]
- Google Patents. (n.d.). Prepn process of 2-fluoro-6-chlorophenol.
-
MDPI. (2021). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
LCGC. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
-
National Center for Biotechnology Information. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms fo formation of mixed halogenated dioxins and furans (PXDD/Fs). Retrieved from [Link]
-
Semantic Scholar. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]
-
Cardiff University. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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ResearchGate. (n.d.). Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Ligand Promoted meta-C-H Chlorination of Anilines and Phenols. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS ES&T Water Vol. 6 No. 1. Retrieved from [Link]
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California State Water Resources Control Board. (n.d.). Formation and Fate of Chlorination Byproducts in Desalination Systems. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Retrieved from [Link]
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ACS Publications. (n.d.). Formation Pathways from 2,4,5-Trichlorophenol (TCP) to Polychlorinated Dibenzo-p-dioxins (PCDDs): An ab Initio Study. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective chlorination of valine derivatives. Retrieved from [Link]
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Technical Support Center: Purification of 3-Chloro-2-fluorophenol
Welcome to the technical support center for 3-Chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for purifying this critical reagent. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Question: My solid this compound has developed a pink or brownish tint upon storage. What causes this and is it still usable?
Answer: This discoloration is a classic sign of phenol oxidation.[1][2] Phenols are susceptible to air and light-catalyzed oxidation, which forms highly colored quinone-type impurities. The usability of the material depends entirely on the tolerance of your subsequent reaction to these impurities. For high-precision applications like catalyst development or pharmaceutical synthesis, purification is strongly recommended to ensure reproducibility and avoid side reactions. For less sensitive applications, it may still be functional, but a preliminary small-scale test is advised.
Question: What is the most effective general-purpose method for purifying this compound?
Answer: As this compound is a solid at room temperature (Melting Point: 34-38°C), recrystallization is often the most straightforward and efficient first-line purification technique for removing small amounts of impurities.[3][4] For separating regioisomeric impurities or for larger-scale purification, vacuum distillation is superior. If you are dealing with a complex mixture or stubborn impurities, column chromatography offers the highest resolving power.
Question: How can I confirm the purity of my this compound after purification?
Answer: A combination of analytical techniques provides the most comprehensive assessment of purity.
-
Gas Chromatography (GC): An excellent method for detecting volatile impurities and regioisomers. A well-developed GC method can quantify regioisomeric impurities to levels as low as 0.05%.[5]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting less volatile, polar, or colored impurities like oxidation products.[6][7]
-
Melting Point Analysis: A sharp melting point range that matches the literature value (34-38°C) is a strong indicator of high purity.[3][4] Impurities typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the desired compound and detect any proton- or fluorine-containing impurities.
Question: My sample of this compound appears wet or oily. How can I dry it?
Answer: The "wet" appearance is likely due to the presence of water, as phenols can be hygroscopic.[2] The simplest method to remove residual water and other low-boiling solvents is to dissolve the compound in a suitable organic solvent (like dichloromethane), dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. For rigorous drying, azeotropic distillation with toluene can be employed, or the material can be dried in a vacuum oven.
Purification Strategy & Workflow
Choosing the correct purification technique is paramount. The following decision tree provides a logical workflow for selecting the optimal method based on the nature of your crude material and the impurities present.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Technique 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[8][9]
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute (this compound melts at 34-38°C). The solid melts before it dissolves, and upon cooling, it separates as a liquid phase (an oil) rather than crystallizing.
-
Causality: The compound is coming out of solution above its melting point.
-
Solutions:
-
Lower the temperature: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient into a crystal lattice.
-
Add more solvent: The oil may be supersaturated. Add a small amount of hot solvent to dissolve the oil, then proceed with slow cooling.
-
Change the solvent: Choose a solvent with a lower boiling point. For this compound, a solvent system like hexane with a small amount of a more polar co-solvent (e.g., ethyl acetate or dichloromethane) to aid dissolution could be effective.[10]
-
Q: I have very poor recovery of my product after recrystallization. What are the likely causes?
A: Low recovery is a common issue and can usually be traced to one of several factors.[11]
-
Causality & Solutions:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling. Solution: After filtering the crystals, reduce the volume of the mother liquor by about half on a rotary evaporator and cool again to obtain a second crop of crystals.
-
Cooling was incomplete: Ensure the solution is cooled sufficiently. After reaching room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Solution: Use a pre-heated funnel and flask for the filtration and keep the solution hot.
-
Caption: Troubleshooting common recrystallization problems.
Technique 2: Vacuum Distillation
With a boiling point of 190°C, this compound is susceptible to thermal degradation if distilled at atmospheric pressure.[3] Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature.
Q: My product is decomposing in the distillation flask, indicated by darkening color. How can I prevent this?
A: Decomposition is almost certainly due to excessive temperature.
-
Causality: The atmospheric boiling point is too high, causing thermal breakdown. Phenols can also be sensitive to oxidation at high temperatures.
-
Solutions:
-
Increase the vacuum: The lower the pressure, the lower the boiling point. Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints in your apparatus are well-sealed.
-
Work under inert atmosphere: Before starting the distillation, flush the apparatus with an inert gas like nitrogen or argon to remove oxygen, which can contribute to degradation.[1]
-
Ensure rapid distillation: Do not heat the distillation pot for an extended period. Once the desired vacuum is reached, heat the material to its boiling point and collect the distillate promptly.
-
Q: I am struggling to separate my product from an impurity with a very close boiling point.
A: This is a classic challenge requiring an increase in the distillation column's efficiency.
-
Causality: A simple distillation apparatus does not have enough theoretical plates to resolve compounds with similar boiling points.
-
Solutions:
-
Use a fractionating column: Introduce a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This dramatically increases the surface area for condensation-revaporization cycles, enhancing separation efficiency.
-
Optimize the reflux ratio: When using a fractionating column with a distillation head, increase the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate). A higher reflux ratio improves separation but slows down the distillation rate.
-
Technique 3: Column Chromatography
For challenging separations, such as removing regioisomers or baseline-separating multiple impurities, column chromatography is the method of choice.[1]
Q: My compound is streaking or "tailing" on the silica gel column, leading to poor separation.
A: Tailing is common for acidic compounds like phenols on silica gel, which is slightly acidic itself.
-
Causality: Strong polar interactions (hydrogen bonding) between the phenolic hydroxyl group and the silanol groups (Si-OH) on the silica surface cause the compound to "stick" and elute slowly and broadly.
-
Solutions:
-
Acidify the mobile phase: Add a small amount (0.1 - 1%) of a volatile acid, such as acetic acid, to your eluent (e.g., Hexane/Ethyl Acetate).[1] The acid protonates the silanol groups and the phenol, reducing the strong ionic interactions and leading to sharper, more symmetrical peaks.
-
Use a less polar solvent system: If the compound is eluting too slowly (low Rf), increase the polarity of the mobile phase gradually. However, tailing is more about interaction than overall polarity.
-
Switch the stationary phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be an option, or for a more significant change, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is highly effective for polar compounds.[1]
-
Experimental Protocols
Safety First: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System
-
Solvent Selection: In a test tube, add ~50 mg of crude this compound. Add hexane dropwise until the solid is covered. If it does not dissolve at room temperature, it is a potentially good primary solvent. Add ethyl acetate dropwise while heating gently until the solid just dissolves. This mixed solvent system will be used.
-
Dissolution: Place 5.0 g of the crude solid into a 100 mL Erlenmeyer flask. Add approximately 40 mL of hexane. Heat the mixture gently on a hot plate while stirring.
-
Co-solvent Addition: Slowly add ethyl acetate dropwise to the hot, stirring mixture until all the solid has just dissolved. Avoid adding a large excess.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal formation. If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (<30°C) or air-dry on the filter paper until a constant weight is achieved.
-
Validation: Check the purity by measuring the melting point.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 9:1 Hexane:Ethyl Acetate) will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply this solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas). Collect fractions continuously in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Data & Properties Summary
| Property | Value | Source |
| CAS Number | 2613-22-1 | [14] |
| Molecular Formula | C₆H₄ClFO | [4][14] |
| Molecular Weight | 146.54 g/mol | [14] |
| Melting Point | 34-38 °C | [3][4] |
| Boiling Point | 190 °C (at 760 mmHg) | [3][4] |
| Appearance | Pale yellow or white fused solid | [3] |
| Solubility | Insoluble in water | [3][4] |
| Purification Technique | Pros | Cons | Best For |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities. | Can have yield losses; not effective for separating isomers. | Improving the purity of mostly-pure solid material. |
| Vacuum Distillation | Excellent for removing non-volatile or very volatile impurities; scalable. | Requires specialized equipment; risk of thermal degradation if not controlled. | Large-scale purification; removing solvent residues. |
| Column Chromatography | Highest resolving power; can separate very similar compounds (isomers). | Labor-intensive, uses large volumes of solvent, can be difficult to scale up. | Separating complex mixtures or regioisomers. |
| Acid-Base Extraction | Good for removing acidic or basic impurities from a neutral compound. | Not applicable here as the target is acidic; generates aqueous waste. | Removing acidic/basic starting materials from a neutral product. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773712, this compound. Retrieved from [Link]
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Chemsrc (2023). This compound MSDS. Retrieved from [Link]
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Hach (n.d.). Determination of Phenol. Retrieved from [Link]
- Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1414.
- Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639–641.
- Google Patents (1965). US3169101A - Purification of impure phenols by distillation with an organic solvent.
- Google Patents (1991). US5064507A - Distillation process for recovery of high purity phenol.
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Reddit (2015). How to dry and purify Phenol. Retrieved from [Link]
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ResearchGate (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
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Stenutz (n.d.). This compound. Retrieved from [Link]
- Al-Asheh, S., Bagabas, A., & Al-Amoudi, A. (2013). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Environmental Science and Pollution Research, 20(11), 8199–8209.
- Inam-ul-Haque & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204.
- Denton, J. R., & Chetwyn, N. P. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
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Professor Dave Explains (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agilent (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]
- Li, N. N., & Shere, A. J. (2005). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Environmental Science & Technology, 39(23), 9139-9145.
- Google Patents (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
International Organization for Standardization. (2005). ISO 14154:2005 Soil quality — Determination of some selected chlorophenols — Gas-chromatographic method with electron-capture detection. Retrieved from [Link]
-
Shizuoka University (n.d.). Selective Synthesis of Fluorophenol Derivatives. Retrieved from [Link]
-
Unacademy JEE (2021, September 16). Electrophilic aromatic substitution in phenols - part 1 [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1994). Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1996). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Chulalongkorn University Digital Collections (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
MH Chem (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
- Google Patents (1985). US4504364A - Phenol purification.
- Google Patents (2006). CN1785952A - Method for preparing 3' -chloropropiophenone.
-
Amerigo Scientific (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-fluorophenol
Welcome to the technical support hub for navigating the experimental complexities of 3-Chloro-2-fluorophenol. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered when working with this versatile synthetic building block. Here, we move beyond generic protocols to dissect the critical role of solvent choice in dictating reaction outcomes, yields, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do the halogen substituents influence its reactivity?
A1: this compound possesses three primary sites for reactivity: the acidic phenolic hydroxyl group, the potential for nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the halogen atoms, and electrophilic substitution on the aromatic ring.
-
Phenolic Hydroxyl Group: The electron-withdrawing nature of both the chlorine and fluorine atoms increases the acidity of the phenolic proton compared to phenol itself, facilitating its deprotonation to form a phenoxide ion. This phenoxide is a key intermediate in O-alkylation reactions (e.g., Williamson ether synthesis).
-
Aromatic Ring for SNAr: The aromatic ring is electron-deficient due to the inductive effects of the halogens, making it susceptible to SNAr. The fluorine atom, being ortho to the hydroxyl group and more electronegative than chlorine, is generally the more likely site for nucleophilic attack, especially when the hydroxyl group is deprotonated, further activating the ring.
-
Aromatic Ring for Electrophilic Substitution: While the hydroxyl group is a strongly activating, ortho- and para-directing group, the deactivating effect of the halogens makes electrophilic substitution less facile than in phenol.[1] Reactions like nitration or halogenation are possible but may require carefully controlled conditions to avoid side reactions and achieve desired regioselectivity.
Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)
The O-alkylation of this compound is a fundamental transformation for introducing various functionalities. However, achieving high yields and selectivity can be challenging.
Scenario 1: Low or No Conversion to the Desired Ether Product
Q2: I'm attempting a Williamson ether synthesis with this compound and an alkyl halide using potassium carbonate in acetone, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
A2: Low conversion in this context often points to issues with base strength, solvent choice, or reagent quality.
-
Underlying Cause: The Williamson ether synthesis is an SN2 reaction that requires the formation of a nucleophilic alkoxide (in this case, the phenoxide).[2][3] While potassium carbonate (K₂CO₃) can be sufficient for some phenols, the increased acidity of this compound doesn't guarantee complete deprotonation, especially in a solvent like acetone. Furthermore, the choice of a polar aprotic solvent is crucial for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[4]
-
Troubleshooting and Optimization:
-
Stronger Base: Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). NaH will irreversibly deprotonate the phenol, driving the equilibrium towards the more reactive phenoxide.[2]
-
Solvent Optimization: While acetone is a polar aprotic solvent, more effective options for this reaction are often N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5][6] These solvents are better at dissolving the phenoxide salt and promoting the SN2 reaction.
-
Reagent Purity: Ensure your alkyl halide is pure and your solvent is anhydrous. Water will consume the strong base and can hydrolyze the alkyl halide.[7]
-
| Parameter | Initial Conditions | Recommended Optimization | Rationale |
| Base | K₂CO₃ | Sodium Hydride (NaH) | Ensures complete and irreversible deprotonation to the more potent phenoxide nucleophile.[2] |
| Solvent | Acetone | Anhydrous DMF or DMSO | Superior solvation of the phenoxide salt and better promotion of the SN2 mechanism.[3][6] |
| Temperature | Room Temperature | 50-80 °C | Increased temperature can enhance the reaction rate, but monitor for potential side reactions.[7] |
dot
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Scenario 2: Formation of an Unexpected Side-Product
Q3: During the O-alkylation of this compound, I've isolated a product with the same mass as my target ether, but the NMR is inconsistent. What could this side-product be, and how can I avoid its formation?
A3: A common, yet often overlooked, side reaction in the alkylation of phenoxides is C-alkylation.
-
Underlying Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the hydroxyl group). While O-alkylation is generally kinetically favored, C-alkylation can occur under certain conditions. The choice of solvent plays a significant role in directing the regioselectivity of this reaction.[8] Protic solvents can hydrogen-bond with the phenoxide oxygen, sterically hindering it and making the carbon atoms of the ring more accessible for attack.[8]
-
Troubleshooting and Optimization:
-
Solvent Selection: To favor O-alkylation, strictly use polar aprotic solvents like DMF, DMSO, or acetonitrile.[3] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available to act as a nucleophile.[8]
-
Counter-ion Effects: The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio, although this is a more complex parameter to control. In general, a well-dissociated phenoxide in a polar aprotic solvent will favor O-alkylation.
-
dot
Caption: Competing pathways of O- and C-alkylation for phenoxide ions.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Scenario 3: Low Reactivity in SNAr with an Amine Nucleophile
Q4: I am trying to react this compound with a secondary amine in ethanol, but the reaction is extremely sluggish, even at reflux. Why is this the case, and what solvent system would be more appropriate?
A4: The low reactivity you're observing is a classic example of solvent effects in SNAr reactions.
-
Underlying Cause: SNAr reactions with neutral nucleophiles like amines often proceed through a charged intermediate (a Meisenheimer complex). Polar solvents are necessary to stabilize this intermediate.[9] However, polar protic solvents, such as ethanol, can form strong hydrogen bonds with the amine nucleophile. This "caging" of the nucleophile by solvent molecules significantly reduces its nucleophilicity and, consequently, the reaction rate.
-
Troubleshooting and Optimization:
-
Optimal Solvent Choice: The ideal solvents for SNAr reactions are polar aprotic solvents. DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are excellent choices as they are polar enough to stabilize the Meisenheimer complex but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[10]
-
Base Addition: The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can be beneficial, even with a neutral nucleophile. The base can help to deprotonate the Meisenheimer complex in the second step of the reaction, which is often the rate-determining step.
-
Temperature: While higher temperatures generally increase reaction rates, the switch to a more suitable solvent like DMSO often allows for SNAr reactions to proceed at much lower temperatures.[10]
-
| Solvent Type | Example | Interaction with Nucleophile | Effect on SNAr Rate |
| Polar Protic | Ethanol, Methanol, Water | Strong hydrogen bonding (solvation) | Decreased |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Weak dipole-dipole interactions | Increased |
| Nonpolar | Toluene, Hexane | Very weak interactions | Very low (poor solubility and intermediate stabilization) |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
-
Safety Note: Sodium hydride (NaH) is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.[11]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (5 mL per 1 mmol of the phenol) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr of this compound with an Amine
-
To a round-bottom flask, add this compound (1.0 equivalent), the amine nucleophile (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMSO or DMF (5 mL per 1 mmol of the phenol).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a large volume of water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
MiraCosta College. (2012, November 14). Experiment 06 Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Quinone. Retrieved January 12, 2026, from [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved January 12, 2026, from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved January 12, 2026, from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved January 12, 2026, from [Link]
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Green Chemistry Toolkit. (n.d.). SOLVENTS. Retrieved January 12, 2026, from [Link]
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Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved January 12, 2026, from [Link]
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Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
SmithKline Beecham. (n.d.). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). CHLORO-p-BENZOQUINONE. Retrieved January 12, 2026, from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved January 12, 2026, from [Link]
-
Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. 23(11), 3955-3962. Retrieved January 12, 2026, from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved January 12, 2026, from [Link]
-
YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. Retrieved January 12, 2026, from [Link]
-
MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved January 12, 2026, from [Link]
-
Molecules. (2018). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. 23(10), 2463. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and.... Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Fluorophenol oxidation by a fungal chloroperoxidase. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of analogs. Reagents and Conditions: (a) 2-fluorophenol,.... Retrieved January 12, 2026, from [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
-
Chemistry Stack Exchange. (2025, January 4). Why the C-alkylated product is not formed?. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route to compounds 3 and 4. (i) K2CO3, DMF, 45 °C, 24 h; (ii).... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Reagents and conditions. (a) 3-iodophenol, K2CO3, DMF. (b).... Retrieved January 12, 2026, from [Link]
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- 11. preprints.org [preprints.org]
Technical Support Center: Catalyst Selection for 3-Chloro-2-fluorophenol Cross-Coupling Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 3-chloro-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this challenging substrate. This compound is an attractive building block due to its unique electronic and steric properties, but its successful implementation in cross-coupling reactions requires a nuanced approach to catalyst selection and reaction optimization. The inherent inertness of the C-Cl bond, coupled with the electron-deficient nature of the aromatic ring and the presence of a potentially reactive phenol group, presents a distinct set of challenges.[1][2]
This document is structured as a dynamic resource, combining a hands-on troubleshooting guide with a foundational FAQ section to address both immediate experimental hurdles and broader strategic questions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable, field-tested solutions.
Question 1: My Suzuki-Miyaura reaction with this compound has stalled or shows very low conversion. What should I do?
Answer: This is a common challenge stemming from the difficulty of achieving oxidative addition to the electron-deficient and sterically hindered C-Cl bond.[1][2] Let's break down the likely culprits and how to address them.
-
Cause A: Inadequate Catalyst Activity. The rate-determining step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[3] Standard catalysts like Pd(PPh₃)₄ often fail with such unreactive substrates.[1]
-
Solution: Employ a more sophisticated catalyst system. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[3][4][5] Bulky ligands accelerate the final reductive elimination step and help prevent the formation of inactive catalyst species.[6]
-
Recommendation: Switch to a Buchwald-type biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These are specifically designed for activating challenging aryl chlorides.[6] Using a pre-formed catalyst (a "precatalyst") like an XPhos Pd G3 or G4 is highly recommended. These complexes ensure the efficient and reliable generation of the active L-Pd(0) species in solution, leading to more reproducible results.[6][7]
-
-
-
Cause B: Suboptimal Base Selection. The base plays a crucial role in activating the boronic acid for the transmetalation step.[8] A base that is too weak may not facilitate this step efficiently, while an overly harsh base can lead to decomposition of your starting materials or the product.
-
Solution: Screen a panel of bases. While aqueous K₂CO₃ is a common starting point, stronger, non-nucleophilic bases are often required for difficult couplings.[6]
-
Recommendation: Anhydrous potassium phosphate (K₃PO₄) is an excellent choice for challenging substrates.[9] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. The choice of solvent and base are often linked; K₃PO₄ works well in solvents like dioxane or toluene.
-
-
-
Cause C: Interference from the Phenol Group. The acidic proton of the phenol can potentially interfere with the reaction, although this is often less of a problem in Suzuki couplings than in other cross-coupling types.
-
Solution: If you suspect phenol interference, you can perform the reaction with an additional equivalent of base. Alternatively, protecting the phenol as a methyl ether (forming 2-fluoro-3-chloroanisole) or a silyl ether can be a robust strategy, though it adds synthetic steps.
-
Visualizing the Core Process: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. The diagram below illustrates the generalized mechanism for palladium-catalyzed cross-coupling reactions. Your primary challenge with this compound lies in initiating the cycle at the "Oxidative Addition" step.
Caption: The catalytic cycle for cross-coupling reactions.
Question 2: I am attempting a Buchwald-Hartwig amination and observing no product formation. How does this differ from the Suzuki coupling?
Answer: While the initial challenge of C-Cl bond activation is similar, the Buchwald-Hartwig amination has its own unique requirements, particularly concerning the base and the potential for side reactions involving the phenol.[10][11]
-
Cause A: Incorrect Base. This is the most common failure point in C-N couplings. The base must be strong enough to deprotonate the amine (or amine precursor), which then coordinates to the palladium center.[12][13] Carbonate bases are generally ineffective.
-
Solution: Use a strong, non-nucleophilic base.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the standard choice for most Buchwald-Hartwig aminations.[13] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOt-Bu).
-
-
-
Cause B: Catalyst/Ligand Mismatch. The ligands that are optimal for Suzuki reactions are not always the best for C-N couplings. The steric and electronic requirements for C-N reductive elimination can be different.
-
Solution: Use ligands specifically developed for or proven in challenging aminations.
-
-
Cause C: O-Arylation Side Reaction. With a strong base like NaOt-Bu, the phenol is readily deprotonated to a phenoxide. This phenoxide can compete with the amine nucleophile, leading to the formation of a diaryl ether (C-O coupling) as a significant byproduct.
-
Solution: Protect the phenol group. For Buchwald-Hartwig aminations of this substrate, protecting the hydroxyl group is almost always necessary to prevent competitive O-arylation. A simple methylation (to -OMe) is often sufficient and robust.
-
Question 3: My reaction mixture turns black immediately and I get a low yield with what appears to be palladium black. What's happening?
Answer: This indicates catalyst decomposition. The active, soluble L-Pd(0) species is crashing out of solution as insoluble, inactive palladium metal (palladium black).
-
Cause A: Unstable Catalyst Complex. If the ligand cannot sufficiently stabilize the palladium center throughout the catalytic cycle, decomposition can occur, especially at higher temperatures. This can happen if the ligand concentration is too low or the ligand itself is not robust enough.
-
Solution:
-
Use a Pre-catalyst: Modern pre-catalysts (like the G3 or G4 Buchwald types) are designed to generate the active L-Pd(0) species slowly and controllably, minimizing decomposition.[7]
-
Increase Ligand:Palladium Ratio: If you are generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a separate ligand), try increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 L:Pd). This can help keep the metal center stabilized.
-
Lower the Temperature: While aryl chlorides often require heat, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).
-
-
-
Cause B: Presence of Oxygen. Even trace amounts of oxygen can degrade phosphine ligands and the palladium catalyst.
-
Solution: Ensure rigorous degassing of all solvents, reagents, and the reaction vessel itself.[6] This is critical for reaction success and reproducibility. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before use and to assemble the reaction under a positive pressure of inert gas.[15]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A: The difficulty arises from a combination of three factors:
-
Bond Strength: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step energetically demanding.[1][2]
-
Electronic Effects: Both the chlorine and fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards oxidative addition. While this might seem counterintuitive, highly electron-deficient aryl halides can be difficult to activate with certain catalyst systems.[16]
-
Functional Group Handle: The phenol (-OH) group is acidic and can be deprotonated under basic reaction conditions, creating a nucleophilic phenoxide that can lead to unwanted side reactions, such as O-arylation.
Q2: How do I strategically select a ligand for this substrate?
A: Your ligand selection should be guided by the need to overcome the high activation barrier of the C-Cl bond.
-
Start with the "Usual Suspects" for Aryl Chlorides: For any new cross-coupling with this substrate, your first screen should include bulky, electron-rich biaryl monophosphine ligands. These ligands have become the gold standard for activating aryl chlorides.[1][17]
-
Consult the Literature for Analogous Systems: Look for papers that describe cross-coupling reactions on similar substrates (e.g., other dichlorobenzenes, chlorofluorobenzenes, or chlorophenols). The catalyst systems that were successful in those cases are excellent starting points.
-
Consider the Specific Coupling Reaction: As noted in the troubleshooting section, the optimal ligand can vary between reaction types (e.g., Suzuki vs. Buchwald-Hartwig).
The table below summarizes some first-choice catalyst systems for various transformations.
| Reaction Type | Recommended Ligand | Palladium Source | Recommended Base | Typical Solvent |
| Suzuki-Miyaura | XPhos or SPhos | XPhos Pd G3/G4 | K₃PO₄ or K₂CO₃ | Toluene, Dioxane, 2-MeTHF |
| Buchwald-Hartwig | Josiphos or BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOt-Bu or LHMDS | Toluene or Dioxane |
| Sonogashira | P(t-Bu)₃ or XPhos | Pd₂(dba)₃ or PdCl₂(PPh₃)₂ | Et₃N or DIPA (diisopropylamine) | THF or DMF |
| Heck | P(t-Bu)₃ | Pd(OAc)₂ | Cs₂CO₃ or Cy₂NMe | Dioxane or DMF |
Q3: What is the best way to set up my experiments for success?
A: Meticulous experimental technique is non-negotiable.
-
Purity is Paramount: Ensure all reagents—especially the coupling partners, solvent, and base—are pure and dry (where applicable). Impurities can poison the catalyst.[7]
-
Degassing is Critical: As mentioned earlier, remove all dissolved oxygen from your solvents and reaction mixture to prevent catalyst degradation.[6]
-
Use Pre-catalysts: Whenever possible, use well-defined palladium pre-catalysts. They offer superior reliability and reproducibility compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]
-
Screening: For a new transformation, it is often wise to set up a small-scale screen of 2-3 different ligands and 2-3 different bases to quickly identify promising conditions before proceeding to a larger scale.
Catalyst Selection Workflow
This flowchart provides a logical path for selecting your initial reaction conditions.
Caption: A decision tree for initial catalyst system selection.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid using an XPhos-based pre-catalyst.[15][18]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄ to the reaction vial.
-
Solvent Addition: Add the degassed 1,4-dioxane to the vial.
-
Sealing and Degassing: Quickly seal the vial with the septum cap. If not working in a glovebox, briefly purge the vial headspace with argon for 1-2 minutes by inserting a needle connected to an inert gas line and a second needle as an outlet.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- Monteiro, N., et al. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Gessner, V. H., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Available at: [Link]
-
Various Authors. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. ACS Omega. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Epistemeo. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
University of Liverpool Repository. (2018). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]
-
Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thermofishersci.in [thermofishersci.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
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- 16. reddit.com [reddit.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Chloro-2-fluorophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up of chemical reactions involving 3-chloro-2-fluorophenol. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Questions
Q1: What are the key properties of this compound that I should consider during a reaction work-up?
A1: this compound is a halogenated phenol with acidic properties. Its key characteristics relevant to a work-up include:
-
Acidity: The phenolic hydroxyl group is acidic and will react with bases. This allows for its separation from neutral or basic compounds through acid-base extraction.[1][2][3][4]
-
Solubility: It is sparingly soluble in water but soluble in many organic solvents like diethyl ether, ethyl acetate, and dichloromethane.[5] Its solubility in aqueous solutions dramatically increases upon deprotonation with a base to form the corresponding phenoxide salt.[1][2][3]
-
Safety: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8][9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8]
Here is a summary of its key properties:
| Property | Value | Source |
| CAS Number | 2613-22-1 | [6][9][10] |
| Molecular Formula | C6H4ClFO | [6][9][10] |
| Molecular Weight | 146.55 g/mol | [7][9][10] |
| Appearance | Solid | [9] |
| Melting Point | 34-38 °C | [5] |
| Boiling Point | 190 °C | [5] |
| pKa | 7.74 ± 0.10 (Predicted) | [5] |
Q2: What is a standard work-up procedure for a reaction involving this compound where it is the desired product?
A2: A typical work-up for isolating this compound involves an acid-base extraction. This technique leverages its acidic nature to separate it from non-acidic impurities. The general steps are:
-
Quench the reaction: Carefully quench the reaction mixture, for example, by adding it to water or a saturated ammonium chloride solution.
-
Dilute with an organic solvent: Dilute the quenched mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[11]
-
Basify to extract the phenol: Add a weak aqueous base, such as sodium bicarbonate (NaHCO3) or a stronger base like sodium hydroxide (NaOH), to the separatory funnel. The phenol will be deprotonated to its phenoxide salt and move into the aqueous layer.[1][2][3]
-
Separate the layers: Allow the layers to separate and drain the aqueous layer containing the phenoxide salt. The organic layer, containing any neutral or basic impurities, can be washed further or set aside.[12]
-
Acidify the aqueous layer: Cool the aqueous layer in an ice bath and carefully add a strong acid, like hydrochloric acid (HCl), until the solution is acidic (test with pH paper). This will protonate the phenoxide, causing the this compound to precipitate or oil out.[3]
-
Back-extract the product: Extract the acidified aqueous layer with fresh organic solvent to recover the neutral phenol.[13]
-
Wash and dry: Wash the combined organic extracts with brine to remove excess water, then dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[11]
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14]
Troubleshooting Common Issues
Q3: I've added the aqueous base to my reaction mixture, but now I have a thick, milky emulsion that won't separate. What should I do?
A3: Emulsion formation is a common problem, especially when dealing with complex reaction mixtures or when using chlorinated solvents like dichloromethane.[11][15][16] Here are several techniques to break an emulsion, from simplest to more advanced:
-
Be patient: Sometimes, simply letting the separatory funnel stand for an extended period (10-30 minutes) can lead to separation.[17]
-
Gentle swirling: Gently swirl the contents of the funnel instead of vigorous shaking. This can help the layers coalesce without introducing as much mechanical energy.[15]
-
Add brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.[11][15][16]
-
Change the solvent volume: Adding more of the organic solvent can sometimes help to break up the emulsion.[17]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a plug of Celite or glass wool can help to break up the droplets.[16][17]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[18]
To prevent emulsions in the first place, try to avoid vigorous shaking and consider adding brine during the initial extraction.[15]
Q4: After acidifying the aqueous layer, my product oiled out instead of precipitating as a solid. How should I proceed?
A4: "Oiling out" is common for compounds with melting points near room temperature, like this compound (m.p. 34-38 °C).[5] In this case, you should perform a back-extraction.[13] Add a fresh portion of your organic extraction solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel containing the acidified aqueous layer and the oily product. Shake the funnel to dissolve the product into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete recovery of your product. Combine the organic layers, wash with brine, dry, and concentrate as you would normally.
Q5: I'm not sure which aqueous base to use for the extraction. Does it matter if I use a weak base like sodium bicarbonate or a strong base like sodium hydroxide?
A5: The choice of base depends on the pKa of your phenolic compound and the nature of other acidic impurities. Phenols are generally less acidic than carboxylic acids.[3]
-
Sodium bicarbonate (NaHCO3): A weak base that is typically sufficient to deprotonate carboxylic acids but may not be strong enough to completely deprotonate less acidic phenols.[3]
-
Sodium hydroxide (NaOH): A strong base that will deprotonate phenols.[2]
For this compound, with a predicted pKa of around 7.74, a stronger base like sodium hydroxide is recommended to ensure complete extraction into the aqueous layer.[5] However, be mindful that a strong base can also hydrolyze esters or other base-sensitive functional groups in your reaction mixture.
Q6: My final product is a dark color after work-up. How can I purify it further?
A6: Colored impurities are common in reactions involving phenols, which can oxidize to form colored quinone-type compounds.[19][20] If your crude product is discolored, consider the following purification techniques:
-
Column Chromatography: This is a highly effective method for separating your product from colored impurities. Use a silica gel column and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to remove impurities.
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by heating and then filtering through Celite, can effectively remove colored impurities.
Experimental Protocols
Detailed Step-by-Step Work-up Protocol
This protocol outlines a standard acid-base extraction for isolating this compound.
-
Reaction Quenching and Initial Dilution:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an equal volume of deionized water, with stirring.
-
Transfer the mixture to a separatory funnel.
-
Rinse the reaction flask with an appropriate organic solvent (e.g., 50 mL of diethyl ether) and add this to the separatory funnel.
-
-
Extraction with Base:
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Start with a volume approximately one-third of the organic layer.
-
Stopper the funnel, and with frequent venting, gently shake the funnel for 1-2 minutes.[12]
-
Allow the layers to separate. The top layer will be the organic phase (if using a solvent less dense than water like diethyl ether), and the bottom will be the aqueous phase containing the sodium 3-chloro-2-fluorophenoxide.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure all the phenol has been extracted. Combine the aqueous layers.
-
-
Acidification and Back-Extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). You should observe the formation of a precipitate or an oily layer.
-
Add a fresh portion of diethyl ether to the flask and transfer the mixture back to the separatory funnel.
-
Shake the funnel to extract the this compound back into the organic layer.
-
Separate the layers and extract the aqueous layer twice more with fresh diethyl ether.
-
-
Washing and Drying:
-
Combine all the organic extracts containing the product.
-
Wash the combined organic layer with a saturated sodium chloride solution (brine). This helps to remove dissolved water.[11]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Swirl the flask and let it sit for about 10-15 minutes.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining solid or oil is your crude this compound.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common work-up issues.
References
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Validation & Comparative
A Comparative Analysis of Halophenol Acidity: Positioning 3-Chloro-2-fluorophenol in the Landscape
The Bedrock of Phenolic Acidity: Inductive and Resonance Effects
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (resulting in a lower pKa value).[1][2] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.
Halogens introduce a fascinating duality of electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network.[1][3] This electron-withdrawing effect is distance-dependent and is strongest at the ortho position, followed by meta, and then para.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be donated to the pi-system of the benzene ring.[1] This electron-donating effect is most pronounced when the halogen is at the ortho or para position, where it can directly participate in resonance with the phenoxide oxygen.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall increase in acidity compared to unsubstituted phenol.[4] However, the interplay between these two opposing forces, along with their positional dependence, results in the nuanced acidity trends observed across different halophenols.
Comparative Acidity: A Data-Driven Analysis
To contextualize the acidity of 3-chloro-2-fluorophenol, we will examine the experimental pKa values of a series of mono- and di-substituted halophenols. A lower pKa value signifies a stronger acid.[1]
| Compound | Halogen(s) | Position(s) | pKa Value |
| Phenol | - | - | ~10[5] |
| Monofluorophenols | |||
| 2-Fluorophenol | F | ortho | 8.7[1] |
| 3-Fluorophenol | F | meta | 9.3[1] |
| 4-Fluorophenol | F | para | 9.9[1] |
| Monochlorophenols | |||
| 2-Chlorophenol | Cl | ortho | 8.52[1] |
| 3-Chlorophenol | Cl | meta | 9.12[1][6] |
| 4-Chlorophenol | Cl | para | 9.41[1][7] |
| Monobromophenols | |||
| 2-Bromophenol | Br | ortho | 8.42[1] |
| 3-Bromophenol | Br | meta | 9.11[1] |
| 4-Bromophenol | Br | para | 9.34[1] |
| Monoiodophenols | |||
| 2-Iodophenol | I | ortho | 8.51[1] |
| 4-Iodophenol | I | para | 9.33[1] |
| Dichlorophenols | |||
| 2,4-Dichlorophenol | Cl, Cl | ortho, para | 7.9[8] |
| 2,5-Dichlorophenol | Cl, Cl | ortho, meta | 7.51[9] |
| 3,4-Dichlorophenol | Cl, Cl | meta, para | 8.63[10] |
| Difluorophenols | |||
| 2,6-Difluorophenol | F, F | ortho, ortho | 7.34[11] |
Analysis and Prediction for this compound
-
Halogenation Increases Acidity: All listed halophenols are more acidic than phenol itself, demonstrating the dominance of the electron-withdrawing inductive effect.
-
Positional Effects are Crucial: For monochlorophenols, the acidity order is ortho > meta > para.[1][12] This highlights the strong, distance-dependent inductive effect at the ortho position.
-
Fluorine's Unique Behavior: Interestingly, 4-fluorophenol is less acidic than 4-chlorophenol. This is often attributed to the stronger +R effect of fluorine (due to better orbital overlap between the 2p orbitals of fluorine and carbon) which partially counteracts its strong -I effect at the para position.
-
Additive Effects of Multiple Halogens: Dichlorophenols are generally more acidic than monochlorophenols, as the electron-withdrawing effects of the two halogens are cumulative.[2] For instance, 2,5-dichlorophenol (pKa 7.51) is significantly more acidic than either 2-chlorophenol (pKa 8.52) or 3-chlorophenol (pKa 9.12).[1][6][9]
Now, let's predict the acidity of This compound . This molecule has two strong electron-withdrawing groups adjacent to the hydroxyl group.
-
Fluorine at the 2-position (ortho): This will exert a very strong -I effect, significantly stabilizing the phenoxide ion.
-
Chlorine at the 3-position (meta): This will also exert a notable -I effect, further enhancing the stability of the conjugate base.
Given the additive nature of these inductive effects, it is highly probable that This compound is a considerably stronger acid than any of the monosubstituted chloroor fluorophenols . Its pKa is expected to be significantly lower than that of 2-fluorophenol (8.7) and 3-chlorophenol (9.12).[1][6] It is likely to be more acidic than even the dichlorophenols, such as 2,5-dichlorophenol (pKa 7.51), due to the superior electron-withdrawing ability of fluorine compared to chlorine.[9] A reasonable estimation would place its pKa in the range of 7.0-7.5.
Visualizing the Electronic Landscape
The following diagram illustrates the interplay of inductive and resonance effects of a halogen substituent on the phenoxide ion.
Caption: Dual electronic effects of a halogen on a phenoxide ion.
Experimental Protocol: Determination of pKa via Spectrophotometric Titration
For the precise determination of a phenol's pKa, spectrophotometric titration is a robust and widely used method.[13][14] This technique is particularly advantageous as it can be performed at low concentrations (10⁻⁴ to 10⁻⁶ M) and relies on the change in UV-Vis absorbance as the phenol transitions between its protonated (ArOH) and deprotonated (ArO⁻) forms.[14][15]
Causality Behind Experimental Choices
The core principle of this method is the application of the Henderson-Hasselbalch equation. By preparing a series of buffer solutions with known pH values and measuring the absorbance of the phenol in each, we can determine the ratio of the deprotonated to protonated species.[16] The phenoxide form (ArO⁻) typically has a different absorption maximum (λ_max) compared to the acidic form (ArOH), allowing for their distinct quantification.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halophenol (e.g., 1 mM in a suitable solvent like ethanol or a water/acetonitrile mixture to ensure solubility).[13]
-
Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2. For a predicted pKa of ~7.2, buffers from pH 5 to 9 would be appropriate. Phosphate buffers are a common choice in this range.
-
Prepare strongly acidic (e.g., 0.1 M HCl, pH 1) and strongly basic (e.g., 0.1 M NaOH, pH 13) solutions.
-
-
Determination of Absorption Spectra:
-
Prepare three samples for spectral analysis:
-
Acidic form (ArOH): Dilute the phenol stock solution in the 0.1 M HCl solution.
-
Basic form (ArO⁻): Dilute the phenol stock solution in the 0.1 M NaOH solution.
-
Blank: Use the same solvent/buffer without the phenol.
-
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both the acidic and basic forms against the blank to determine their respective absorption maxima (λ_max).[17]
-
-
Absorbance Measurements at Various pH Values:
-
Prepare a series of solutions by diluting the phenol stock to a constant final concentration in each of the prepared buffer solutions.
-
Measure the absorbance of each buffered solution at the λ_max of the phenoxide (ArO⁻) form.
-
-
Data Analysis and pKa Calculation:
-
The pKa can be determined by plotting the measured pH of the buffer solutions against the logarithm of the ratio of the concentrations of the deprotonated and protonated forms.[16]
-
The relationship is given by: pKa = pH - log([ArO⁻]/[ArOH])
-
The ratio [ArO⁻]/[ArOH] can be calculated from the absorbance values: ([ArO⁻]/[ArOH]) = (A - A_ArOH) / (A_ArO - A) where:
-
A is the absorbance of the sample in a given buffer.
-
A_ArOH is the absorbance of the fully protonated form (in strong acid).
-
A_ArO is the absorbance of the fully deprotonated form (in strong base).
-
-
A plot of pH (y-axis) versus log((A - A_ArOH) / (A_ArO - A)) (x-axis) will yield a straight line with a y-intercept equal to the pKa.[16]
-
The following diagram outlines this experimental workflow.
Caption: Workflow for pKa determination via spectrophotometric titration.
Conclusion
The acidity of this compound, while not experimentally determined in the reviewed literature, can be confidently predicted to be significantly greater than that of its monosubstituted counterparts. The powerful, additive inductive effects of the ortho-fluoro and meta-chloro substituents work in concert to stabilize the resulting phenoxide anion. This analysis, grounded in the fundamental principles of electronic effects and supported by a wealth of comparative data, provides a robust framework for understanding and predicting the chemical behavior of complex halophenols. The provided experimental protocol offers a reliable method for the empirical validation of this prediction, a critical step in the rigorous characterization of compounds for pharmaceutical research and development.
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PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved January 12, 2026, from [Link]
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Lab Experiment 2: Determining the pKa of o-nitrophenol. (n.d.). Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Chlorophenol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025, August 6). Absolute p K a Determinations for Substituted Phenols. Retrieved January 12, 2026, from [Link]
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Reddit. (2025, April 18). Order of acidity of halo phenols. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). The pKa values of phenolic compounds obtained by spectrometric method in MeCN-water media. Retrieved January 12, 2026, from [Link]
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Quora. (2020, June 22). Can you tell the order of acidic strength of para halogen substituted phenols?. Retrieved January 12, 2026, from [Link]
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Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved January 12, 2026, from [Link]
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Chad's Prep. (2018, September 20). 12.2 Acidity of Alcohols and Phenols [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 5). 8.2: Properties of Alcohols and Phenols. Retrieved January 12, 2026, from [Link]
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Eduncle. (2020, October 28). Is it the correct order for acidity and if not then what will be the correct order. Retrieved January 12, 2026, from [Link]
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TSI Journals. (2011, October 28). A new developed potentiometric method for the determination of pKa values. Retrieved January 12, 2026, from [Link]
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Shaoxing Kaibang New Material Technology Co.Ltd. (n.d.). High Quality Fluorophenol. Retrieved January 12, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 12, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Chapter 24: Phenols. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved January 12, 2026, from [Link]
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Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved January 12, 2026, from [Link]
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University of Fernando Pessoa. (n.d.). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl α-hydrogens. Retrieved January 12, 2026, from [Link]
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PubMed. (2009, January 16). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2-fluorophenol
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-2-fluorophenol. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document offers a predictive framework based on established fragmentation principles and comparative data from structurally related halogenated phenols. By understanding the characteristic fragmentation of this molecule, analysts can better identify and characterize it in complex matrices.
Introduction to this compound and its Analytical Importance
This compound (C₆H₄ClFO) is a halogenated aromatic compound with a molecular weight of approximately 146.54 g/mol .[1][2] Its structure, featuring adjacent chloro, fluoro, and hydroxyl substituents on a benzene ring, presents a unique case for mass spectrometric analysis. Halogenated phenols are a class of compounds with significant environmental and toxicological interest, often emerging as industrial byproducts or degradation products of pesticides and pharmaceuticals.[3][4] Accurate analytical methods are therefore crucial for their detection and characterization.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of such compounds, offering high sensitivity and structural information.[3][5] The fragmentation pattern generated by electron ionization provides a molecular fingerprint that is invaluable for unambiguous identification.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation pathways based on the fundamental principles of mass spectrometry and the known behavior of similar molecules.[6][7] Electron ionization at a standard 70 eV provides sufficient energy to generate a molecular ion (M⁺˙) and induce characteristic fragmentation.
The Molecular Ion (M⁺˙)
The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 146. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 148, with an intensity of about one-third of the molecular ion peak. This isotopic pattern is a key diagnostic feature for compounds containing one chlorine atom.
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is expected to proceed through several competing pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
M [label="C₆H₄ClFO⁺˙\nm/z 146/148"]; F1 [label="[M-CO]⁺˙\nm/z 118/120"]; F2 [label="[M-HCl]⁺˙\nm/z 110"]; F3 [label="[M-CHO]⁺\nm/z 117/119"]; F4 [label="[M-Cl]⁺\nm/z 111"]; F5 [label="[M-HF]⁺˙\nm/z 126/128"]; F6 [label="[C₅H₃FO]⁺\nm/z 98"]; F7 [label="[C₅H₄O]⁺˙\nm/z 82"];
M -> F1 [label="- CO"]; M -> F2 [label="- HCl"]; M -> F3 [label="- CHO•"]; M -> F4 [label="- Cl•"]; M -> F5 [label="- HF"]; F1 -> F6 [label="- Cl•"]; F2 -> F7 [label="- CO"]; } caption="Predicted EI fragmentation of this compound"
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenols is the elimination of a neutral CO molecule, which would lead to a fragment ion at m/z 118 (and an isotopic peak at m/z 120). This is a well-documented pathway for phenolic compounds.
-
Loss of Hydrogen Chloride (HCl): The elimination of HCl is another plausible pathway, resulting in a radical cation at m/z 110. This type of fragmentation is often observed in chlorinated aromatic compounds.
-
Loss of a Formyl Radical (CHO•): Cleavage of the C-C bond adjacent to the hydroxyl group and subsequent hydrogen rearrangement can lead to the loss of a formyl radical, producing an ion at m/z 117 (and m/z 119).
-
Loss of a Chlorine Radical (Cl•): Direct cleavage of the C-Cl bond would result in the formation of a fluorophenol cation at m/z 111. The relative lability of the C-Cl bond makes this a probable fragmentation event.
-
Loss of Hydrogen Fluoride (HF): While the C-F bond is generally stronger than the C-Cl bond, the elimination of neutral HF to form a radical cation at m/z 126 (and m/z 128) is also possible, particularly through rearrangement processes.
Comparison with Structurally Similar Halogenated Phenols
To contextualize the predicted fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of other chlorophenols and dichlorophenols.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Reference |
| 3-Chlorophenol | 128/130 | 99 (-CHO), 64 (-CO, -Cl) | [8][9] |
| 2,4-Dichlorophenol | 162/164/166 | 126/128 (-HCl), 98 (-HCl, -CO), 63 (-HCl, -CO, -Cl) | [10] |
| Predicted: this compound | 146/148 | 118/120 (-CO), 110 (-HCl), 117/119 (-CHO), 111 (-Cl) | N/A |
The presence of the fluorine atom in this compound is expected to influence the fragmentation in several ways:
-
Inductive Effect: The high electronegativity of fluorine will influence the electron distribution in the aromatic ring, potentially affecting the relative probabilities of different bond cleavages compared to non-fluorinated analogues.
-
HF Loss: The possibility of HF loss provides an additional fragmentation channel not available to chlorophenols.
-
Fragment Ion Stability: The presence of fluorine on the fragment ions will affect their stability and, consequently, their abundance in the mass spectrum.
Experimental Protocol for GC-MS Analysis
To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) methodology would be employed.[3][5]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography:
-
Inlet: Inject 1 µL of the sample solution into a GC equipped with a split/splitless injector, operated in splitless mode to maximize sensitivity.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) for good separation of isomers.
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the analyte.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer to scan a mass range of m/z 40-400.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of competing pathways, each offering clues to its underlying structure. The presence of both chlorine and fluorine substituents creates a unique fragmentation signature that, when compared to other halogenated phenols, allows for its confident identification. The experimental protocol outlined provides a robust framework for obtaining high-quality mass spectra for this and related compounds. This guide serves as a valuable resource for analytical chemists and researchers working on the identification and characterization of halogenated aromatic compounds.
References
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-
Eberlin, M. N., & da Silva, R. C. (2008). Faster and simpler determination of chlorophenols in water by fiber introduction mass spectrometry. Analytica Chimica Acta, 620(1-2), 97–102. [Link]
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.
-
Ozel, M. Z., et al. (2012). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Ionization of Dichlorophenols for Their Analysis by Capillary Electrophoresis-Mass Spectrometry. (2001). Journal of Chromatography A, 924(1-2), 415-420. [Link]
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GC-MS spectrum of control 2,4-dichlorophenol. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Phenol, 3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]
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3-Chlorophenol. (n.d.). PubChem. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Microwave Spectrum and Analysis of this compound. (n.d.). Furman University Scholar Exchange. Retrieved from [Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2020). Molecules, 25(3), 626. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Mass Spectrometry Reviews, 38(4-5), 363-393. [Link]
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Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. (2016). ResearchGate. Retrieved from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). NIST. Retrieved from [Link]
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Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. (2015). Journal of Chromatography A, 1425, 226-238. [Link]
-
Fragmentation Pathways. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 3-Chloro-2-fluorophenol for the Modern Research Chemist
For researchers, scientists, and professionals in drug development, the strategic synthesis of halogenated phenols is a cornerstone of discovering novel molecular entities. 3-Chloro-2-fluorophenol, a key building block, presents a unique synthetic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth, objective comparison of the most viable synthetic pathways to this valuable compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction to this compound
This compound[1] is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the phenolic ring imparts distinct electronic properties and metabolic stability to molecules derived from it. The selection of an optimal synthetic route is critical and depends on factors such as starting material availability, scalability, cost-effectiveness, and safety. This guide will explore and compare two primary synthetic strategies: the diazotization of 3-chloro-2-fluoroaniline and a multi-step synthesis commencing from 2,4-dichloro-3-fluoronitrobenzene via a 3-chloro-2-fluoroanisole intermediate.
Comparative Analysis of Synthetic Routes
Two principal and practical routes for the synthesis of this compound are detailed below. Each pathway offers distinct advantages and disadvantages in terms of efficiency, safety, and the complexity of the required chemical transformations.
| Parameter | Route 1: Diazotization of 3-Chloro-2-fluoroaniline | Route 2: From 2,4-dichloro-3-fluoronitrobenzene |
| Starting Material | 3-Chloro-2-fluoroaniline | 2,4-dichloro-3-fluoronitrobenzene |
| Number of Steps | 1 | 4 |
| Key Intermediates | 3-Chloro-2-fluorobenzenediazonium salt | 3-Chloro-2-fluoroanisole |
| Overall Yield | Moderate to Good (Estimated) | Good (Calculated from steps) |
| Scalability | Good | Good |
| Safety Concerns | Handling of diazonium salts (potentially explosive) | Use of hydrogen gas under pressure, sodium methoxide |
| Purification | Standard extraction and distillation/crystallization | Multiple purification steps required |
Route 1: Diazotization of 3-Chloro-2-fluoroaniline
This classical approach offers the most direct pathway to this compound. The synthesis involves the conversion of the primary aromatic amine, 3-chloro-2-fluoroaniline, into a diazonium salt, which is subsequently hydrolyzed to the desired phenol.
Workflow and Mechanism
The reaction proceeds in two main stages:
-
Diazotization: 3-Chloro-2-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.[2] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Hydrolysis: The aqueous solution of the diazonium salt is then heated. This promotes the nucleophilic attack of water on the carbon atom bearing the diazonium group, leading to the liberation of nitrogen gas and the formation of the phenol.
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Diazotization of 3-Chloro-2-fluoroaniline
Materials:
-
3-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Aniline Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-chloro-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in cold deionized water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
-
Work-up and Isolation: Once the nitrogen evolution ceases, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Discussion
Advantages:
-
Directness: This one-pot synthesis is the most straightforward route to the target molecule.
-
Cost-Effectiveness: The reagents used are common and relatively inexpensive.
Disadvantages:
-
Safety: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Therefore, they are typically used in solution immediately after their formation.
-
Yield Variability: The yield of the hydrolysis step can be sensitive to reaction conditions, and side products can form.
Route 2: Multi-step Synthesis via 3-Chloro-2-fluoroanisole
This route involves the initial synthesis of 3-chloro-2-fluoroanisole, which is then demethylated to yield the final product. While more steps are involved, this pathway can offer better control and potentially higher overall yields.
Workflow and Mechanism
This synthetic strategy is comprised of four key transformations starting from 2,4-dichloro-3-fluoronitrobenzene.
-
Methoxylation: 2,4-dichloro-3-fluoronitrobenzene is treated with sodium methoxide in methanol. This results in a nucleophilic aromatic substitution where one of the chlorine atoms is replaced by a methoxy group.
-
Reduction: The nitro group of the resulting methoxy-substituted nitrobenzene is reduced to a primary amine using catalytic hydrogenation (e.g., Raney nickel and H₂) or other reducing agents.
-
Deamination via Diazotization: The resulting aniline derivative is converted to its diazonium salt and then subjected to a deamination reaction, where the diazonium group is replaced by a hydrogen atom. This is often achieved using hypophosphorous acid in the presence of a copper catalyst.
-
Demethylation: The final step involves the cleavage of the methyl ether of 3-chloro-2-fluoroanisole to the corresponding phenol. This is typically accomplished using a strong Lewis acid like boron tribromide (BBr₃) or a protic acid such as hydrobromic acid (HBr).
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoroanisole and Demethylation
Step 1-3: Synthesis of 3-Chloro-2-fluoroanisole [3]
A detailed procedure for the synthesis of 2-fluoro-3-chloroanisole (an alternative name for 3-chloro-2-fluoroanisole) starting from 2,4-dichloro-3-fluoronitrobenzene has been reported with a final purity of ≥98% by HPLC.[3] The key steps involve methoxylation with sodium methoxide, hydrogenation of the nitro group, and a deaminative diazotization.[3]
Step 4: Demethylation of 3-Chloro-2-fluoroanisole
Materials:
-
3-Chloro-2-fluoroanisole
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate solution
-
Deionized Water
Procedure using BBr₃:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluoroanisole (1 equivalent) in anhydrous dichloromethane.
-
Addition of BBr₃: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (1.1 equivalents) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess BBr₃.
-
Work-up and Isolation: Add water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to afford pure this compound.
Discussion
Advantages:
-
Control and Purity: This multi-step route allows for the purification of intermediates, which can lead to a higher purity final product. The synthesis of the anisole intermediate has been shown to produce a high-purity product.[3]
-
Avoids Diazonium Salt Hydrolysis Issues: This route circumvents the potentially problematic hydrolysis of the diazonium salt to a phenol, which can sometimes lead to side products.
Disadvantages:
-
Lengthy Process: The four-step synthesis is more time-consuming and labor-intensive compared to the direct diazotization route.
-
Reagent Hazards: This route involves hazardous reagents such as sodium methoxide, hydrogen gas under pressure, and corrosive boron tribromide.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific needs and capabilities of the laboratory.
-
Route 1 (Diazotization) is recommended for its directness and cost-effectiveness, particularly for smaller-scale syntheses where the handling of aqueous diazonium salt solutions can be well-controlled.
-
Route 2 (via Anisole Intermediate) is a more robust and potentially higher-yielding option for larger-scale production where purity is paramount and the additional steps and more hazardous reagents can be managed safely.
Ultimately, the optimal synthetic strategy is one that is tailored to the specific project goals, balancing the need for efficiency, purity, safety, and scalability. It is always recommended to perform a thorough risk assessment before undertaking any new synthetic procedure.
References
- ChemicalBook. 3-CHLORO-2-FLUOROANISOLE synthesis.
- BenchChem.
- Sigma-Aldrich. This compound AldrichCPR.
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A Comparative Guide to the Biological Activity of 3-Chloro-2-fluorophenol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the nuanced differences between chemical isomers can dictate the success or failure of a potential therapeutic agent. The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity, a cornerstone of structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the predicted biological activities of 3-Chloro-2-fluorophenol and its isomers, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for validation.
While direct comparative experimental data for the full isomeric series of chlorofluorophenols is not extensively available in peer-reviewed literature, this guide synthesizes information from studies on related halogenated phenols to provide a robust framework for researchers. We will explore the anticipated antimicrobial, antifungal, and cytotoxic properties, detail the methodologies to empirically determine these activities, and discuss the underlying mechanisms of action.
The Critical Role of Isomerism in Biological Activity
The precise positioning of chlorine and fluorine atoms on the phenol ring of chlorofluorophenol isomers is expected to significantly alter their physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These factors are critical determinants of a molecule's interaction with biological targets.[1]
In general, for phenolic compounds, antimicrobial and cytotoxic activities are influenced by:
-
Lipophilicity: The ability to partition into and disrupt microbial cell membranes. Halogenation typically increases lipophilicity.
-
Electronic Effects: The electron-withdrawing nature of halogens can influence the acidity of the phenolic hydroxyl group, which can be crucial for activity.
-
Steric Factors: The size and position of the substituents can affect the molecule's ability to bind to specific enzymes or receptors.
Based on established SAR principles for halogenated phenols, it is hypothesized that the biological activity of chlorofluorophenol isomers will vary, with isomers exhibiting greater membrane partitioning and specific electronic characteristics likely demonstrating enhanced potency.[2]
Comparative Biological Activities: A Predictive Overview
In the absence of direct, quantitative comparative data (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal inhibitory concentration [IC50] values) for this compound and its isomers from a single study, we present a qualitative comparison based on general principles of SAR for halogenated phenols. The following table outlines the predicted relative activities, which require experimental validation.
| Compound | Structure | Predicted Antimicrobial/Antifungal Activity | Predicted Cytotoxicity | Key Physicochemical Properties |
| This compound | C₆H₄ClFO | Moderate to High | Moderate to High | Increased lipophilicity due to halogenation. The ortho-fluoro and meta-chloro substitution may influence hydrogen bonding and electronic distribution. |
| 2-Chloro-4-fluorophenol | C₆H₄ClFO | Moderate | Moderate | The para-fluoro and ortho-chloro substitution will alter the dipole moment and electronic properties compared to the 3-chloro-2-fluoro isomer. |
| 4-Chloro-2-fluorophenol | C₆H₄ClFO | Moderate | Moderate | The ortho-fluoro and para-chloro arrangement will have distinct electronic and steric effects, influencing interactions with biological targets. |
| 2-Chloro-6-fluorophenol | C₆H₄ClFO | Potentially High | Potentially High | The two ortho-substituents may lead to increased steric hindrance but could also enhance membrane disruption. |
Validating Biological Activity: Essential Experimental Protocols
To empirically determine and compare the biological activities of this compound and its isomers, a suite of standardized in vitro assays is essential. The following protocols provide a self-validating framework for generating reliable and reproducible data.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve this compound and its isomers in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions of the test compounds across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Workflow for Cytotoxicity (MTT) Assay
Hypothesized Mechanism of Action
The biological activity of phenolic compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. For chlorofluorophenol isomers, the likely mechanisms of action include:
-
Membrane Disruption: The lipophilic nature of the halogenated phenol ring allows it to intercalate into the lipid bilayer of microbial and cancer cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.
-
Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic properties of the molecule can enable it to interact with and inhibit the activity of key enzymes involved in microbial metabolism or cancer cell proliferation.
-
Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids.
Hypothesized Cellular Mechanisms of Action
Conclusion and Future Directions
This guide provides a foundational understanding of the anticipated biological activities of this compound and its isomers, anchored in the principles of structure-activity relationships. While a direct comparative dataset is currently lacking in the literature, the provided experimental protocols offer a clear and robust path for researchers to generate this critical information.
The systematic evaluation of these isomers will not only elucidate the specific contributions of chlorine and fluorine substitution patterns to antimicrobial, antifungal, and cytotoxic efficacy but also provide valuable data for the rational design of novel therapeutic agents. It is through such rigorous and methodical investigation that the full potential of these and other halogenated phenols can be realized in the ongoing quest for more effective and selective drugs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-4-fluorophenol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Chloro-2-fluorophenol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-6-fluorophenol. National Center for Biotechnology Information. [Link]
-
Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20–24. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706. [Link]
-
Olanrewaju, R. O., Lee, J. H., Kim, Y. G., & Lee, J. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 368, 143646. [Link]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI.
Sources
A Comparative Guide to the Reactivity of 3-Chloro-2-fluorophenol and 2-Fluoro-3-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Among the vast array of available building blocks, halogenated phenols are of particular importance due to their versatile reactivity. This guide provides an in-depth technical comparison of two closely related isomers: 3-Chloro-2-fluorophenol and 2-fluoro-3-chlorophenol. By examining their electronic properties, steric profiles, and reactivity in key transformations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Isomers
The subtle difference in the placement of the chlorine and fluorine atoms in this compound and 2-fluoro-3-chlorophenol leads to distinct electronic and steric environments, which in turn govern their chemical behavior.
This compound places the more electronegative fluorine atom ortho to the hydroxyl group, while the larger chlorine atom is in the meta position. In 2-fluoro-3-chlorophenol , this arrangement is reversed. These distinctions have significant implications for the acidity of the phenolic proton and the electron density of the aromatic ring.
The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity. Both fluorine and chlorine are electron-withdrawing through their inductive effects (-I effect), with fluorine exerting a stronger pull due to its higher electronegativity. However, they also exhibit a +R (resonance) effect by donating a lone pair of electrons to the aromatic ring. For halogens, the -I effect generally outweighs the +R effect.
In This compound , the fluorine atom at the ortho position can participate in intramolecular hydrogen bonding with the hydroxyl group, which can decrease acidity by making the proton less available for abstraction. Conversely, the strong -I effect of the ortho-fluorine will significantly stabilize the phenoxide ion. In 2-fluoro-3-chlorophenol , the ortho-chlorine atom is less capable of hydrogen bonding, and its inductive effect is weaker than that of fluorine.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | 2-Fluoro-3-chlorophenol |
| CAS Number | 2613-22-1[1] | 863870-86-4[2] |
| Molecular Formula | C₆H₄ClFO | C₆H₄ClFO |
| Molecular Weight | 146.55 g/mol | 146.54 g/mol |
| Predicted ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the hydroxyl group will likely appear as a doublet of doublets. | Similar complex splitting is expected. The chemical shifts will be influenced by the different electronic environment created by the transposed halogen atoms. |
| Predicted ¹³C NMR | The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of both halogens and the hydroxyl group. | The carbon attached to fluorine will also exhibit a large C-F coupling. The different substitution pattern will result in a distinct set of chemical shifts for the aromatic carbons compared to its isomer. |
Reactivity in Key Organic Transformations
The differential placement of the halogen substituents directly impacts the reactivity of these isomers in common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the halogen substituents are deactivating yet also ortho-, para-directing. The overall reactivity and regioselectivity will be a consequence of the interplay of these competing effects.
In both isomers, the positions ortho and para to the hydroxyl group are the most activated. However, these positions are also substituted with or sterically hindered by the halogens. Therefore, electrophilic attack is most likely to occur at the remaining unsubstituted positions that are ortho or para to the -OH group.
-
For this compound: The C4 and C6 positions are ortho and para to the hydroxyl group. The C6 position is ortho to the fluorine, and the C4 position is para to the fluorine and ortho to the chlorine. Steric hindrance at C6 from the adjacent fluorine might favor substitution at C4.
-
For 2-fluoro-3-chlorophenol: The C4 and C6 positions are again the most likely sites of attack. The C6 position is ortho to the chlorine, while the C4 position is para to the chlorine and meta to the fluorine.
Considering the stronger deactivating inductive effect of fluorine compared to chlorine, it is predicted that 2-fluoro-3-chlorophenol would be slightly more reactive towards electrophiles than this compound . This is because in the former, the fluorine is meta to one of the activated positions (C6), thus exerting a weaker deactivating effect at that site compared to the ortho-fluorine in the latter.
Experimental Protocol: Electrophilic Bromination
This protocol provides a general method for the regioselective bromination of activated aromatic systems, which can be adapted for the two isomers.
Objective: To compare the regioselectivity and reactivity of this compound and 2-fluoro-3-chlorophenol in electrophilic bromination.
Materials:
-
This compound or 2-fluoro-3-chlorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the halophenol (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 10 minutes, while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated product(s).
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity and yield.
Rationale: NBS is a mild and selective brominating agent for activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this reaction. The regioselectivity will provide insight into the directing effects of the substituents.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[3] The first step involves the deprotonation of the phenol to form the more nucleophilic phenoxide. The rate of this step will be influenced by the acidity of the phenol. As discussed, 2-fluoro-3-chlorophenol is predicted to be slightly more acidic and thus may form the phenoxide faster.
The subsequent S(_N)2 reaction rate will depend on the nucleophilicity of the resulting phenoxide. The electron-withdrawing halogens will decrease the electron density on the oxygen atom, making the phenoxide less nucleophilic compared to unsubstituted phenoxide. The isomer with the stronger overall electron-withdrawing effect on the oxygen will likely be the less reactive nucleophile. Given the proximity of the highly electronegative fluorine to the hydroxyl group in This compound , its corresponding phenoxide is expected to be less nucleophilic. Therefore, 2-fluoro-3-chlorophenol is predicted to be more reactive in the Williamson ether synthesis .
Experimental Protocol: Williamson Ether Synthesis
This protocol details a general procedure for the O-alkylation of phenols.
Objective: To compare the relative rates of O-alkylation of this compound and 2-fluoro-3-chlorophenol.
Materials:
-
This compound or 2-fluoro-3-chlorophenol
-
Potassium carbonate (anhydrous, finely powdered)
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF, add the halophenol (1.0 eq.).
-
Add benzyl bromide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired ether.
-
Determine the yield and compare the reaction times for both isomers.
Rationale: Potassium carbonate is a suitable base for deprotonating the phenol in situ. DMF is a polar aprotic solvent that promotes S(_N)2 reactions. Benzyl bromide is a reactive alkylating agent.
Synthesis of Benzofurans
Substituted benzofurans are important structural motifs in many biologically active compounds.[4][5][6] A common route to 2-substituted benzofurans involves the palladium-catalyzed coupling of an ortho-halophenol with a terminal alkyne (Sonogashira coupling) followed by intramolecular cyclization.[7] In this context, the reactivity of the C-X bond (where X is Cl or F) is crucial. Generally, C-Cl bonds are more reactive than C-F bonds in such cross-coupling reactions.
-
For this compound: The fluorine is at the ortho position, making it a potential substrate for this transformation, although C-F bond activation is challenging.
-
For 2-fluoro-3-chlorophenol: The chlorine is at the ortho position, making it a more conventional and likely more reactive substrate for palladium-catalyzed cyclization reactions.
Therefore, 2-fluoro-3-chlorophenol is predicted to be the superior substrate for the synthesis of benzofurans via palladium-catalyzed methods that rely on the activation of an ortho C-X bond.
Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis
This protocol outlines a general procedure for the synthesis of 2-substituted benzofurans from ortho-halophenols.
Objective: To compare the suitability of this compound and 2-fluoro-3-chlorophenol as substrates for benzofuran synthesis.
Materials:
-
This compound or 2-fluoro-3-chlorophenol
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the halophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add anhydrous triethylamine as the solvent and base.
-
Add phenylacetylene (1.2 eq.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the triethylammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired benzofuran.
-
Compare the yields obtained from both isomers.
Rationale: This one-pot Sonogashira coupling and cyclization is an efficient method for benzofuran synthesis. The choice of catalyst, co-catalyst, and base is crucial for the reaction's success. The expected lower reactivity of the C-F bond in this compound will likely result in a lower yield or require more forcing conditions compared to 2-fluoro-3-chlorophenol.
Visualization of Reaction Pathways
To further illustrate the discussed transformations, the following diagrams outline the general workflows.
Caption: General workflow for Williamson ether synthesis.
Caption: General workflow for palladium-catalyzed benzofuran synthesis.
Conclusion and Recommendations
The choice between this compound and 2-fluoro-3-chlorophenol is contingent on the desired transformation.
-
For electrophilic aromatic substitution , 2-fluoro-3-chlorophenol is predicted to be slightly more reactive due to the electronic positioning of the deactivating fluorine atom.
-
In O-alkylation reactions such as the Williamson ether synthesis, 2-fluoro-3-chlorophenol is also anticipated to be the more reactive isomer, owing to its higher predicted acidity and the potentially greater nucleophilicity of its corresponding phenoxide.
-
For the synthesis of benzofurans via palladium-catalyzed cross-coupling reactions, 2-fluoro-3-chlorophenol is the clear substrate of choice due to the presence of the more reactive C-Cl bond at the ortho position.
While these predictions are grounded in established principles of physical organic chemistry, it is imperative for researchers to perform empirical validation to determine the optimal substrate and reaction conditions for their specific application. This guide serves as a foundational resource to aid in the rational design of synthetic strategies utilizing these versatile halogenated phenols.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 26). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
MDPI. (2020, December 29). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]
-
National Institutes of Health. (2024, January 1). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ScienceDirect. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Chloro-2-fluorophenol: HPLC-UV vs. GC-MS
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth, experience-driven approach to validating a quantitative analytical method for 3-Chloro-2-fluorophenol, a halogenated phenol that can be a critical process impurity or intermediate in pharmaceutical manufacturing.
This document is structured to provide not just a protocol, but the scientific reasoning behind the experimental choices, ensuring a self-validating and trustworthy methodology. We will detail the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a comprehensive perspective for selecting the appropriate analytical tool.
The Analyte: this compound
Understanding the physicochemical properties of this compound is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFO | [1][2] |
| Molecular Weight | 146.55 g/mol | [1][2] |
| Boiling Point | 191.1 ± 20.0 °C | [1] |
| LogP | 2.74 | [1] |
| Water Solubility | Insoluble | [3] |
Its aromatic structure and UV absorptivity make HPLC-UV a suitable technique for quantification. The compound's volatility also allows for analysis by gas chromatography.
Guiding Principles: The ICH Q2(R1) Framework
The validation process detailed herein is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[4][5][6] This internationally recognized standard ensures that an analytical method is suitable for its intended purpose. The recently adopted ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle approach to analytical procedures, which aligns with the principles discussed here.[7][8][9][10][11][12]
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its versatility and efficiency.[13][14][15][16][17] A reversed-phase method is chosen here for its ability to separate moderately polar compounds like this compound from both more polar and less polar impurities.
Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A common mobile phase for phenolic compounds, offering good peak shape and resolution. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times and improved peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and reproducibility. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape. |
Validation of the HPLC-UV Method
The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose.[18] The following validation characteristics will be assessed in accordance with ICH Q2(R1).[4][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][18]
Experimental Protocol:
-
Inject the diluent (blank) to demonstrate that no peaks are observed at the retention time of this compound.
-
Inject a solution of this compound standard to determine its retention time.
-
Inject solutions of known related substances and potential impurities to ensure they do not co-elute with the main peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte, thus establishing the stability-indicating nature of the method.[9]
Acceptance Criteria:
-
No significant interference from the blank or known impurities at the retention time of the analyte.
-
The this compound peak should be pure and spectrally homogeneous (as determined by a photodiode array detector) in the presence of degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy (Trueness)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare a placebo (a mixture of all excipients in a drug product, if applicable) or a representative matrix.
-
Spike the placebo/matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) Alternatively, a signal-to-noise ratio approach can be used, where LOD is typically 3:1 and LOQ is 10:1.
Acceptance Criteria:
-
The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery of 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all tested variations.
-
The results should not be significantly affected by the parameter variations.
Summary of HPLC-UV Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. Peak purity > 99.5% in forced degradation. | No interference. Peak purity should pass. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1.0 - 15.0 µg/mL | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%, Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | Reportable, with acceptable precision and accuracy. |
| Robustness | Passed for all tested parameters. | System suitability criteria met. |
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[19] When coupled with a mass spectrometer, it provides high sensitivity and specificity, making it an excellent alternative for the analysis of halogenated phenols.[20][21][22][23]
Proposed GC-MS Method Parameters
| Parameter | Condition | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | A standard, robust column for the analysis of a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to ensure good separation from other potential components and elution of the analyte with good peak shape. |
| MS Interface Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound. |
| Monitored Ions | m/z 146 (Molecular Ion), 110, 82 | Based on the expected fragmentation pattern of the analyte. |
Comparison Guide: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
| Feature | HPLC-UV | GC-MS |
| Specificity | Good. Based on retention time and UV spectrum. Can be compromised by co-eluting impurities with similar UV spectra. | Excellent. Based on both retention time and mass fragmentation pattern, providing a high degree of confidence in analyte identification. |
| Sensitivity | Moderate. LOD and LOQ are typically in the low µg/mL to high ng/mL range. | High to Very High. SIM mode allows for detection at the low ng/mL to pg/mL level. |
| Sample Throughput | High. Relatively short run times and minimal sample preparation for soluble samples. | Moderate. Sample preparation may involve derivatization or solvent exchange. Run times can be longer. |
| Robustness | Generally very robust and reliable for routine QC analysis. | Can be less robust due to potential for inlet and column contamination, requiring more frequent maintenance. |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower (solvents can be a significant cost) | Higher (gases, columns, and maintenance) |
| Confirmatory Analysis | Limited. UV spectrum provides some structural information but is not definitive. | Yes. The mass spectrum provides a "fingerprint" of the molecule, allowing for unambiguous identification. |
| Derivatization | Not typically required for phenolic compounds. | May be required to improve volatility and peak shape for some phenolic compounds, adding a step to sample preparation. |
Visualizing the Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of the analytical method validation based on ICH guidelines.
Caption: Workflow for analytical method validation and comparison.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound.
-
For routine quality control (QC) applications , where the analyte is present at relatively high concentrations and the sample matrix is well-defined, the validated HPLC-UV method is the superior choice. It is robust, cost-effective, and offers high throughput, making it ideal for release testing and stability studies.
-
For trace-level analysis, impurity identification, or in complex matrices , GC-MS is the recommended method. Its superior sensitivity and specificity provide a higher degree of confidence, which is crucial for applications such as cleaning validation, genotoxic impurity analysis, or environmental monitoring.
Ultimately, the selection of the analytical method should be based on a risk assessment and the specific requirements of the analysis. A thorough validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data, regardless of the chosen technique.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - Semantic Scholar. Available from: [Link]
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. Available from: [Link]
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This compound | CAS#:2613-22-1 | Chemsrc. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. Available from: [Link]
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Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product - SciELO. Available from: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available from: [Link]
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A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available from: [Link]
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Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]
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Separation of Halogenated Phenols by Paper Chromatography | Analytical Chemistry. Available from: [Link]
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Analytical Methods - RSC Publishing. Available from: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
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Chromatographic Determination of Chlorophenols. Available from: [Link]
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Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
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3-Chlorophenol - Wikipedia. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available from: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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A Comparative Guide to the Reaction Kinetics of Chlorofluorophenols in Advanced Oxidation Processes
This guide provides a comprehensive comparative analysis of the reaction kinetics of chlorofluorophenols (CFPs) when subjected to various advanced oxidation processes (AOPs). For researchers, scientists, and professionals in drug development and environmental remediation, understanding the degradation kinetics of these persistent organic pollutants is paramount for developing effective treatment strategies. This document synthesizes experimental data and mechanistic insights to offer a clear perspective on the factors governing the reactivity of CFPs.
Introduction: The Environmental Significance and Challenge of Chlorofluorophenols
Chlorofluorophenols are a class of halogenated aromatic compounds that exhibit significant toxicity and persistence in the environment. Their presence in industrial effluents poses a considerable challenge for conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of such refractory compounds.[1][2] AOPs rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to mineralize organic pollutants into less harmful substances like CO2, H2O, and inorganic ions. The efficiency of these processes is dictated by the reaction kinetics between the target pollutant and the generated ROS.
This guide will delve into a comparative study of the reaction kinetics of CFPs in different AOPs, providing a framework for selecting and optimizing treatment processes. While direct kinetic data for all CFP isomers is not always available, the well-studied kinetics of chlorophenols (CPs) provide a robust foundation for understanding and predicting the behavior of their fluorinated counterparts.
Comparative Analysis of Degradation Kinetics in Various AOPs
The degradation rate of chlorofluorophenols is highly dependent on the specific AOP employed, the operational parameters, and the molecular structure of the CFP isomer. Here, we compare the kinetics of CFP degradation across several common AOPs.
Photocatalysis
Photocatalytic degradation, typically using a semiconductor catalyst like titanium dioxide (TiO2) under UV irradiation, is an effective method for degrading halogenated phenols.[3][4][5] The process is initiated by the generation of electron-hole pairs in the catalyst upon photoactivation, which then produce hydroxyl radicals.[4]
The degradation kinetics of chlorophenols in photocatalytic systems often follow a pseudo-first-order model, and the Langmuir-Hinshelwood model is frequently used to describe the relationship between the initial degradation rate and the initial concentration of the reactant.[4][5] The rate of degradation is influenced by several factors including catalyst concentration, calcination temperature of the catalyst, and the initial concentration of the chlorophenol.[4][5] For instance, in the photocatalytic degradation of 2-chlorophenol (2-CP), a pseudo-first-order rate constant (k) of 0.0183 min⁻¹ has been reported under specific conditions.[3] Increasing the initial concentration of the pollutant can lead to a decrease in the degradation rate as the active sites on the catalyst surface become saturated.[4]
The introduction of a fluorine atom in a chlorophenol molecule is expected to influence the reaction kinetics. The high electronegativity of fluorine can affect the electron density of the aromatic ring and the strength of the C-Cl and C-F bonds, potentially altering the susceptibility to hydroxyl radical attack.
Ozonation
Ozonation is another powerful AOP for the degradation of phenolic compounds.[1][6] Ozone can react with organic compounds either directly via molecular ozone or indirectly through the generation of hydroxyl radicals, especially at higher pH. The reaction between ozone and chlorophenols is typically second-order, being first-order with respect to each reactant.[7]
The rate constants for the reaction of ozone with chlorophenols are significantly influenced by pH.[8] This is due to the dissociation of the phenolic proton at higher pH, forming the more reactive phenoxide ion. For example, the apparent rate constants for the reaction of ozone with chlorophene were found to increase from 1.67 x 10³ L mol⁻¹ s⁻¹ at pH 3 to 1.82 x 10⁵ L mol⁻¹ s⁻¹ at pH 11.[8]
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[9] The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing more hydroxyl radicals.
Both Fenton and photo-Fenton processes have been shown to be highly effective in degrading chlorophenols.[2][9] A comparative study on the degradation of 2-chlorophenol demonstrated that the photo-Fenton process achieved significantly higher mineralization (95-97% DOC removal) compared to the Fenton process (39% DOC removal).[9] The degradation kinetics are influenced by parameters such as pH, and the concentrations of H₂O₂ and Fe²⁺.[9]
Other AOPs
Other AOPs such as UV/H₂O₂, UV/chlorine, and electrochemical oxidation have also been investigated for the degradation of chlorophenols.[1][10][11] The UV/chlorine process, for instance, generates both hydroxyl radicals and reactive chlorine species, which can contribute to the degradation of organic contaminants.[11] Electrochemical methods can achieve high degradation efficiencies for chlorophenols through both direct and indirect oxidation mechanisms.[10]
Quantitative Kinetic Data Comparison
The following table summarizes representative kinetic data for the degradation of various chlorophenols using different AOPs. This data serves as a valuable reference for estimating the potential degradation rates of chlorofluorophenols.
| Compound | AOP | Catalyst/Oxidant | Rate Constant (k) | Conditions | Reference |
| 2-Chlorophenol | Photocatalysis | TiO₂/UV | 0.0183 min⁻¹ (pseudo-first-order) | pH 5, 0.2 g/L TiO₂ | [3] |
| 2-Chlorophenol | Photocatalysis | TiO₂ | 0.24 mg L⁻¹min⁻¹ (Langmuir-Hinshelwood) | - | [4] |
| 4-Chlorophenol | MW-H₂O₂ | H₂O₂ | 0.0041 - 0.0442 min⁻¹ (pseudo-first-order) | 120 - 180 °C | [12] |
| p-Chlorophenol | Ozonation | O₃ | 10800–56000 M⁻¹s⁻¹ (second-order) | 10 - 35 °C | [6] |
| Chlorophene | Ozonation | O₃ | 1.67 x 10³ - 1.82 x 10⁵ L mol⁻¹ s⁻¹ (apparent second-order) | pH 3 - 11 | [8] |
| 2,3-Dichlorophenol | Photocatalysis | TiO₂ P-25 + H₂O₂ | 1.06 × 10⁻³ s⁻¹ (pseudo-first-order) | - | [13] |
Experimental Protocol: Photocatalytic Degradation of a Chlorofluorophenol
This section provides a detailed, step-by-step methodology for a typical photocatalytic degradation experiment.
Materials and Apparatus
-
Reactants: Chlorofluorophenol isomer (e.g., 2-chloro-4-fluorophenol), Titanium dioxide (TiO₂, P25), Deionized water.
-
Apparatus: Batch photoreactor (e.g., quartz vessel), UV lamp (e.g., 300 W Osram Ultra-Vitalux), magnetic stirrer, pH meter, syringe filters, High-Performance Liquid Chromatography (HPLC) system.
Experimental Procedure
-
Preparation of CFP Solution: Prepare a stock solution of the target chlorofluorophenol in deionized water at a known concentration (e.g., 100 mg/L).
-
Catalyst Suspension: In the quartz photoreactor, add a specific amount of TiO₂ catalyst (e.g., 0.2 g/L) to a known volume of the CFP solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the CFP and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the samples through a syringe filter (e.g., 0.45 µm) to remove the TiO₂ catalyst and quench the reaction.
-
Analysis: Analyze the concentration of the chlorofluorophenol in the filtered samples using HPLC.
-
Kinetic Analysis: Plot the concentration of the CFP as a function of time. Determine the reaction order and calculate the rate constant by fitting the experimental data to the appropriate kinetic model (e.g., pseudo-first-order).
Visualizing Reaction Pathways and Workflows
Diagrams are essential tools for understanding complex processes. Below are Graphviz representations of a simplified degradation pathway and the experimental workflow.
Caption: A simplified reaction pathway for the degradation of chlorofluorophenols.
Caption: The experimental workflow for a photocatalytic degradation study.
Conclusion and Future Perspectives
The reaction kinetics of chlorofluorophenols are governed by a complex interplay of factors, including the chosen AOP, operational parameters, and the specific molecular structure of the CFP isomer. While photocatalysis, ozonation, and Fenton-based processes have all demonstrated efficacy in degrading related chlorophenols, the selection of the optimal technology requires careful consideration of kinetic performance, cost, and environmental impact.
Future research should focus on obtaining more direct kinetic data for a wider range of chlorofluorophenol isomers to build a more comprehensive understanding of their reactivity. Mechanistic studies elucidating the specific roles of different reactive oxygen species and the identification of degradation byproducts are also crucial for the development of safe and efficient remediation strategies.
References
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Beltrán, F. J., et al. (1995). Aqueous phase ozonation of chlorophenols. Journal of Hazardous Materials, 41(2-3), 271-285. [Link]
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Guivarch, E., et al. (2003). Rate constants for reaction of hydroxyl radicals with several drinking water contaminants. Environmental Science & Technology, 37(5), 951-957. [Link]
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Pera-Titus, M., et al. (2004). Degradation of Chlorophenols by Means of Advanced Oxidation Processes: A General Review. Applied Catalysis B: Environmental, 47(4), 219-256. [Link]
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Wallington, T. J., et al. (1993). Rate constants for the reactions of hydroxyl radicals and chlorine atoms with halogenated aldehydes. The Journal of Physical Chemistry, 97(22), 5873-5879. [Link]
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Monod, A., et al. (2005). Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions. Physical Chemistry Chemical Physics, 7(8), 1745-1754. [Link]
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Gernjak, W., et al. (2003). Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. Water Research, 37(14), 3345-3353. [Link]
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Rao, N. N., et al. (2003). Photocatalytic Degradation of 2-chlorophenol: A Study of Kinetics, Intermediates and Biodegradability. Journal of Hazardous Materials, 101(3), 301-314. [Link]
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Van der Bruggen, B., et al. (2018). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. Catalysts, 8(11), 532. [Link]
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Brandi, R. J., et al. (2004). Photocatalytic degradation of 2-chlorophenol by tio2: kinetic studies. Latin American applied research, 34(1), 27-32. [Link]
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Kavitha, V., & Palanivelu, K. (2005). Degradation of 2-chlorophenol by Fenton and photo-Fenton processes--A comparative study. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 40(9), 1747–1759. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 3-Chloro-2-fluorophenol: A Comparative Analysis of DSC and Chromatographic Methods
For researchers and professionals in drug development, the purity of a chemical entity is not merely a number; it is a cornerstone of safety, efficacy, and reproducibility. 3-Chloro-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous purity assessment. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with alternative chromatographic techniques for this purpose. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer field-proven insights to guide your choice of analytical methodology.
The Principle of Purity Determination by DSC: Leveraging Thermodynamics
Differential Scanning Calorimetry is a powerful thermal analysis technique that determines the purity of a crystalline substance by precisely measuring its melting behavior. The methodology is rooted in the van't Hoff law of melting point depression , a fundamental thermodynamic principle.[1][2]
In an ideal eutectic system, the presence of impurities disrupts the crystal lattice of the primary compound.[3] This disruption has two measurable consequences:
-
Melting Point Depression: The temperature at which the substance begins to melt is lowered.
-
Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range compared to a pure sample.[4]
DSC quantifies these changes by measuring the heat flow into the sample as a function of temperature. By analyzing the shape of the resulting melting endotherm, one can calculate the mole fraction of impurities.[5] This method is considered an absolute technique because it does not require a reference standard for the impurities themselves.[6][7]
The calculation is based on the simplified van't Hoff equation:
Ts = T0 - (R * T02 * X2) / (ΔHf * F)
Where:
-
Ts is the sample temperature at a specific point during melting.
-
T0 is the theoretical melting point of the 100% pure substance.[8]
-
R is the ideal gas constant.
-
X2 is the mole fraction of the impurity.
-
ΔHf is the molar enthalpy of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.
By plotting Ts against the reciprocal of the molten fraction (1/F), the software performs a linear regression to determine the slope, from which the impurity mole fraction (X2) is derived.[1][8]
Experimental Protocol: DSC Purity Analysis of this compound
This protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry" .[9][10][11] This standard provides a validated framework for obtaining accurate and reproducible purity data for substances that are greater than 98.5 mole percent pure.[9]
Compound of Interest: this compound Reported Melting Point: 34-38 °C[12][13]
Step 1: Instrumentation and Calibration
-
Instrumentation: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Causality: Proper calibration is the bedrock of trustworthy data. The instrument's temperature and enthalpy scales must be calibrated using certified reference materials (e.g., Indium) with melting points near that of the analyte. This ensures the measured Ts and ΔHf values are accurate, which is critical for the van't Hoff calculation.
Step 2: Sample Preparation
-
Sample Mass: Accurately weigh 1-3 mg of this compound into a clean, lightweight aluminum DSC pan.[8]
-
Causality: A small sample mass is crucial to minimize thermal lag—the temperature difference between the sample and the sensor.[4][14] This ensures the melting process remains as close to thermal equilibrium as possible, a fundamental assumption of the van't Hoff equation.
-
Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty, hermetically sealed pan to serve as the reference.
-
Causality: Hermetic sealing prevents the loss of any volatile components or the analyte itself during heating, which would otherwise lead to an inaccurate enthalpy measurement and an erroneous purity result.
Step 3: DSC Analysis Parameters
-
Equilibration: Equilibrate the sample at 10°C.
-
Heating Rate: Ramp the temperature from 10°C to 50°C at a slow, constant rate of 0.5 °C/min .[8]
-
Causality: A slow heating rate is arguably the most critical parameter. It allows sufficient time for the impurities to dissolve in the melt and maintain equilibrium, preventing an overestimation of purity. ASTM E928 specifically recommends rates between 0.3 K/min and 0.7 K/min.[8]
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Causality: The inert atmosphere prevents any oxidative degradation of the this compound at elevated temperatures, ensuring the only thermal event observed is melting.
Step 4: Data Acquisition and Analysis
-
Record the heat flow versus temperature to generate the melting endotherm.
-
Utilize the instrument's purity analysis software to perform the van't Hoff calculation. The software will integrate the peak to determine the enthalpy of fusion (ΔHfus) and analyze the peak shape between 10% and 50% of the total area to calculate the mole % purity.[2]
Workflow for DSC Purity Analysis
Caption: Workflow for DSC purity analysis of this compound.
Comparative Analysis: DSC vs. Chromatographic Methods
While DSC is an elegant method for determining absolute purity, it is not a panacea. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are orthogonal methods that provide different, yet complementary, information.[6][15] The choice of technique depends entirely on the analytical question being asked.[16]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation.[17] | Separates components based on differential partitioning between phases.[16] |
| Purity Information | Provides total mole fraction of all eutectic impurities combined.[16][18] | Identifies and quantifies individual impurities separately.[7] |
| Reference Standard | Not required for impurities (absolute method).[5] | Required for each impurity to be quantified. |
| Best Suited For | High purity samples (>98.5 mole %).[6][9] | Wide dynamic range, from trace analysis to major components.[16] |
| Sample Type | Crystalline solids with a sharp, well-defined melt.[6][9] | Soluble solids and liquids. |
| Throughput | Low; slow heating rates result in long analysis times (often >1 hour). | High; typical run times are 5-30 minutes. |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[6][7] | Method development can be complex; requires selection of appropriate columns, mobile phases, and detectors. |
| Validation | Validation can be difficult and time-consuming.[7][18] | Well-established validation protocols (ICH guidelines).[19] |
Decision Framework: Choosing the Right Analytical Method
Caption: Decision framework for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of this compound, Differential Scanning Calorimetry serves as an outstanding technique for determining the absolute molar purity, particularly for highly pure, crystalline batches where a single purity value is sufficient for quality control or release. Its primary strength lies in providing a holistic measure of purity without the need to identify the impurities present.[4]
However, DSC cannot replace chromatographic methods.[18] In a drug development context, regulatory bodies require the identification and quantification of specific impurities. Therefore, HPLC and GC are indispensable for impurity profiling, stability studies, and method validation.[20]
The most robust and trustworthy approach is to use these techniques in a complementary fashion.[6] DSC can be used to rapidly confirm the high purity of a new batch of this compound, while a validated HPLC or GC method can provide the detailed impurity profile required for comprehensive characterization and regulatory submission. This integrated strategy leverages the strengths of each technique, providing a self-validating system and ensuring the highest level of scientific integrity.
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Determination of % purity of a compound by by Using DSC | PDF - Slideshare . Available from: [Link]
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Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard | Infinita Lab . Available from: [Link]
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spectroscopic comparison of 3-Chloro-2-fluorophenol and its derivatives
An In-Depth Guide to the Spectroscopic Comparison of 3-Chloro-2-fluorophenol and Its Derivatives
Introduction: The Analytical Imperative for Halogenated Phenols
Halogenated phenols, including this compound, are a critical class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Their precise structural characterization is not merely an academic exercise but a prerequisite for ensuring reaction success, product purity, and biological efficacy. The subtle interplay of electronic and steric effects introduced by halogen substituents necessitates a multi-faceted analytical approach.
Spectroscopic techniques remain the cornerstone of molecular characterization, providing a non-destructive window into the atomic and electronic framework of a molecule.[2][3] Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer a unique piece of the structural puzzle. This guide will dissect the spectroscopic signatures of this compound, comparing it with its constituent parents, 3-chlorophenol and 3-fluorophenol, to illuminate the specific influence of each halogen atom on the overall spectral output.
Molecular Structure and Conformational Isomerism
The defining feature of phenols for high-resolution gas-phase spectroscopy is the potential for conformational isomerism arising from the orientation of the hydroxyl (-OH) proton relative to its ortho substituents. In the case of this compound and its relatives, this gives rise to syn and anti conformers. These conformers, while structurally similar, can exhibit distinct vibrational frequencies, particularly in the far-infrared region.[4][5] Understanding this isomerism is crucial for a complete spectral assignment.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
// this compound node1 [label="this compound", pos="0,3!"]; node1_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2773712&t=l", pos="0,2!"];
// 3-Chlorophenol node2 [label="3-Chlorophenol", pos="-3,0!"]; node2_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7933&t=l", pos="-3,-1!"];
// 3-Fluorophenol node3 [label="3-Fluorophenol", pos="3,0!"]; node3_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9743&t=l", pos="3,-1!"];
node1 -- node2; node1 -- node3; } dot Caption: Comparative molecular structures.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible data, a rigorous and well-justified experimental approach is paramount. The following protocols represent a standard workflow for the comprehensive spectroscopic analysis of halogenated phenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.[2]
-
Sample Preparation : Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring analyte signals.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Causality : The high magnetic field ensures better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region of these substituted phenols. CDCl₃ is a versatile solvent for many organic compounds, and TMS provides a universally accepted reference point for accurate chemical shift comparisons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, making it exceptionally useful for identifying functional groups and studying conformational isomerism.[3][6]
-
Sample Preparation (Gas-Phase) : For high-resolution studies to resolve conformers, the sample is introduced into a gas cell coupled to a high-resolution spectrometer, often in conjunction with a molecular beam.[4][5]
-
Sample Preparation (Solid-State) : Alternatively, for routine analysis, grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range, using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Causality : Gas-phase analysis eliminates intermolecular interactions, allowing for the observation of subtle spectral differences between conformers.[4] The KBr pellet method is a robust technique for obtaining a general "fingerprint" spectrum of the compound in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within a molecule, providing information on conjugated systems.[7]
-
Sample Preparation : Prepare a dilute solution (e.g., 1x10⁻⁴ M) of the analyte in a UV-transparent solvent, such as methanol or cyclohexane.[8]
-
Data Acquisition : Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as a reference blank.
-
Causality : Working with dilute solutions is essential to ensure adherence to the Beer-Lambert Law, allowing for quantitative comparisons. The choice of solvent can influence the absorption maxima; using a consistent solvent across all compared samples is critical for valid data interpretation.[9]
Mass Spectrometry (MS)
MS determines the mass-to-charge ratio of ions, revealing the molecular weight of the compound and its fragmentation patterns.[3]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Data Acquisition : Acquire the mass spectrum, paying close attention to the molecular ion region.
-
Causality : EI is a high-energy technique that not only generates the molecular ion (M⁺) but also induces predictable fragmentation, which provides structural clues. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl), makes MS a definitive tool for confirming its presence in the molecule.[10]
Results and Comparative Analysis
The following sections compare the expected spectroscopic data for this compound with 3-chlorophenol and 3-fluorophenol. This comparison highlights how the electronic effects of the substituents manifest in the spectra.
Infrared Spectroscopy
The IR spectrum is dominated by vibrations of the hydroxyl group and the aromatic ring. The substitution pattern significantly influences the C-H out-of-plane bending region (below 900 cm⁻¹) and the C-X stretching frequencies. Gas-phase studies have shown that conformer-specific bands can be resolved, particularly for the OH torsional modes.[4][5]
| Vibrational Mode | 3-Chlorophenol (cm⁻¹) | 3-Fluorophenol (cm⁻¹) | This compound (Expected) | Rationale for Shift |
| O-H Stretch | ~3630 | ~3640 | ~3635 | The O-H stretching frequency is sensitive to intramolecular hydrogen bonding. The presence of an ortho-fluorine atom can lead to a weak O-H···F interaction, potentially shifting the frequency. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 | Multiple bands appear in this region, characteristic of the aromatic ring. The exact positions are sensitive to the substitution pattern. |
| C-O Stretch | ~1250 | ~1260 | ~1255 | Coupled with C-H in-plane bending, this strong band's position is influenced by the electronic effects of the halogens. |
| C-F Stretch | N/A | ~1150-1200 | ~1150-1200 | A strong, characteristic absorption. |
| C-Cl Stretch | ~770 | N/A | ~780 | The C-Cl stretch is typically found in this region and can be influenced by adjacent substituents. |
| O-H Torsion (syn) | ~315[4][5] | ~319[4][5] | ~315-320 | This low-frequency mode is highly sensitive to the local environment of the OH group and is a key marker for conformational analysis.[4] |
| O-H Torsion (anti) | ~315[4][5] | ~311[4][5] | ~310-315 | The relative energies and frequencies of the conformers are dictated by the balance of steric and electronic interactions.[4] |
UV-Visible Spectroscopy
The electronic absorption spectra of phenols typically show two bands arising from π → π* transitions in the benzene ring.[9] The position and intensity of these bands are modulated by the substituents. Studies on fluorophenols demonstrate a remarkable site-specific substitution effect on their excited-state dynamics and absorption wavelengths.[8]
| Compound | λmax (nm) (approx.) | Effect of Substituent(s) |
| Phenol | ~270-275[11][12] | Baseline for comparison. |
| 3-Fluorophenol | ~274[8] | The fluorine at the meta position has a minor effect, causing a slight hypsochromic (blue) shift compared to phenol.[8] |
| 3-Chlorophenol | ~275-280 | The chlorine at the meta position has a minor bathochromic (red) shift due to its polarizability. |
| This compound | ~275 | The combined inductive effects of ortho-F and meta-Cl are expected to result in an absorption maximum close to that of the parent phenol or slightly blue-shifted. |
Mass Spectrometry
The mass spectrum provides the molecular weight and crucial information about elemental composition through isotopic patterns. For halogenated compounds, MS is particularly powerful.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];
} dot Caption: Isotopic pattern in Mass Spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature in Mass Spectrum |
| 3-Fluorophenol | C₆H₅FO | 112.10[13] | A single, strong molecular ion peak at m/z = 112. |
| 3-Chlorophenol | C₆H₅ClO | 128.56[14] | Two molecular ion peaks at m/z = 128 (M⁺) and m/z = 130 (M+2) in an approximate 3:1 intensity ratio.[10] |
| This compound | C₆H₄ClFO | 146.55[1] | Two molecular ion peaks at m/z = 146 (M⁺) and m/z = 148 (M+2) in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.[10] |
NMR Spectroscopy
In NMR, the electronegative F and Cl atoms deshield nearby protons and carbons, shifting their signals downfield. Furthermore, the fluorine atom couples with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns.
¹H NMR (Aromatic Region ~6.8-7.5 ppm)
-
3-Chlorophenol : The protons will show a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.
-
3-Fluorophenol : Similar to 3-chlorophenol, but with additional splitting due to coupling with the fluorine atom (H-F coupling).
-
This compound : The three aromatic protons will be the most complex. The proton at C4 will be a doublet of doublets due to coupling with the C5 proton and the fluorine. The protons at C5 and C6 will also show complex splitting due to H-H and H-F couplings.
¹³C NMR (Aromatic Region ~110-160 ppm)
-
The carbon atoms directly bonded to F and OH will be significantly downfield.
-
The key feature for any fluorine-containing compound is the presence of C-F coupling constants. The carbon directly attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. Other carbons will show smaller two-, three-, or four-bond couplings. This provides an unambiguous method for assigning the carbon signals.
Conclusion
The spectroscopic analysis of this compound is a study in the cumulative and sometimes competing effects of substituents. IR spectroscopy, particularly in the gas phase, can resolve conformational isomers. UV-Vis spectroscopy reveals the electronic impact of the halogens on the aromatic system. NMR provides a detailed map of the C-H framework, with fluorine coupling serving as a powerful diagnostic tool. Finally, Mass Spectrometry offers definitive confirmation of the molecular weight and the presence of chlorine through its distinct isotopic signature. By employing these techniques in concert, researchers can achieve a comprehensive and unambiguous structural characterization, a critical step in the development of novel chemical entities.
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Furman University. (n.d.). Microwave Spectrum and Analysis of this compound. Furman University Scholar Exchange. [Link]
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Devic, N., et al. (2001). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 105(23), 5578-5591. [Link]
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Sarkar, S. K., & Banerjee, D. (2014). Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. The Journal of Physical Chemistry A, 118(49), 11321-11330. [Link]
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Duda, O. A., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. [Link]
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Unknown Author. (n.d.). Selective Synthesis of Fluorophenol Derivatives. J-STAGE. [Link]
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A Comparative Guide to the Cytotoxicity of Chlorophenol Isomers
For researchers, scientists, and drug development professionals navigating the complex toxicological landscape of environmental contaminants, understanding the nuanced differences between structural isomers is paramount. This guide provides an in-depth comparative analysis of the cytotoxicity of various chlorophenol isomers, grounded in experimental data and mechanistic insights. We will explore the structure-activity relationships that govern their toxic potential, delve into the molecular mechanisms of cell death they induce, and provide detailed protocols for assessing their cytotoxic effects.
Introduction: The Environmental and Toxicological Significance of Chlorophenols
Chlorophenols are a class of organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine. These compounds have seen widespread use as pesticides, wood preservatives, and antiseptics.[1] However, their persistence in the environment and tendency to bioaccumulate have raised significant concerns about their impact on human health and ecosystems.[2][3] The toxicity of chlorophenols is not uniform across the class; it is profoundly influenced by the number and position of the chlorine substituents on the phenol ring.[1] This guide will dissect these differences, offering a clear framework for understanding and predicting their cytotoxic potential.
Comparative Cytotoxicity: A Structure-Activity Relationship
A clear trend emerges when comparing the cytotoxicity of different chlorophenol isomers: toxicity generally increases with the degree of chlorination.[1] This relationship is strongly linked to the lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (log Kow).[4] A higher log Kow value indicates greater lipid solubility, facilitating the passage of the chlorophenol across the cell membrane and into the cell's interior.
However, the position of the chlorine atoms also plays a crucial role. For instance, the toxicity of dichlorophenol isomers can vary significantly. This underscores the importance of considering both the number and arrangement of chlorine atoms when assessing the toxic potential of a specific chlorophenol.
Quantitative Comparison of Cytotoxicity
To provide a clear, data-driven comparison, the following table summarizes the half-maximal effective concentration (EC50) or lethal concentration (LC50) values for several chlorophenol isomers across different cell lines. These values represent the concentration of a compound that induces a 50% response (e.g., reduction in cell viability) after a specified exposure time.
| Chlorophenol Isomer | Cell Line | Exposure Time | EC50/LC50 | Reference |
| 4-Chlorophenol (CP) | L929 | 24 h | 2.18 mmol/L | [5] |
| 4-Chlorophenol (CP) | L929 | 48 h | 1.18 mmol/L | [5] |
| 2,4-Dichlorophenol (DCP) | L929 | 24 h | 0.83 mmol/L | [5] |
| 2,4-Dichlorophenol (DCP) | L929 | 48 h | 0.13 mmol/L | [5] |
| 2,3,4-Trichlorophenol (TCP) | L929 | 24 h | 0.46 mmol/L | [5] |
| 2,3,4-Trichlorophenol (TCP) | L929 | 48 h | 0.08 mmol/L | [5] |
| Pentachlorophenol (PCP) | L929 | 24 h | 0.11 mmol/L | [5] |
| Pentachlorophenol (PCP) | L929 | 48 h | 0.06 mmol/L | [5] |
| Pentachlorophenol (PCP) | AML 12 Mouse Hepatocytes | 48 h | 16.0 + 2.0 µg/mL | [2] |
Key Observation: As the number of chlorine atoms increases from monochlorophenol (CP) to pentachlorophenol (PCP), the concentration required to induce a 50% reduction in cell viability (EC50) decreases significantly, indicating a substantial increase in cytotoxicity.[5]
Mechanisms of Chlorophenol-Induced Cytotoxicity
The cytotoxic effects of chlorophenols are mediated by a variety of molecular mechanisms, often acting in concert to disrupt cellular homeostasis and trigger cell death pathways. The specific mechanism can also vary between different isomers.
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for many chlorophenols, particularly the higher chlorinated ones like pentachlorophenol, is the uncoupling of oxidative phosphorylation in the mitochondria.[1] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a decrease in cellular ATP levels, ultimately causing an energy crisis and cell death.
Induction of Oxidative Stress
Several chlorophenol isomers have been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[6][7] The overproduction of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA. For example, 2,4,6-trichlorophenol has been demonstrated to cause an overproduction of ROS in mouse embryonic fibroblasts.[7]
Apoptosis and Necrosis
Chlorophenol-induced cytotoxicity can manifest as either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The specific pathway often depends on the chlorophenol isomer and its concentration.
-
Apoptosis: Lower chlorinated phenols, such as 4-chlorophenol, 2,4-dichlorophenol, and 2,3,4-trichlorophenol, have been shown to induce apoptosis in L929 cells.[5] This is a regulated process characterized by cell shrinkage, membrane blebbing, and the activation of caspases. The mitochondrial pathway of apoptosis is often implicated, involving changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.[7]
-
Necrosis: In contrast, highly chlorinated phenols like pentachlorophenol (PCP) are more likely to induce necrosis.[5] Necrosis is a more chaotic process that involves cell swelling, lysis, and the release of cellular contents, which can trigger an inflammatory response.
The following diagram illustrates the distinct morphological and biochemical features of apoptosis and necrosis.
Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
The cytotoxicity of chlorophenol isomers is a complex interplay of their physicochemical properties and their interactions with cellular machinery. This guide has highlighted the critical role of the degree and position of chlorination in determining toxic potential, with higher chlorination generally leading to increased cytotoxicity. The mechanisms of cell death are also isomer-dependent, ranging from apoptosis induced by lower chlorinated phenols to necrosis caused by highly chlorinated ones.
Future research should continue to explore the detailed signaling pathways activated by different chlorophenol isomers and investigate the potential for synergistic toxic effects when these compounds are present in mixtures, as is often the case in environmental contamination scenarios. A deeper understanding of these aspects will be crucial for developing more accurate risk assessments and effective remediation strategies.
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The Chromatographer's Guide to Chlorophenol Separation: A Comparative Analysis of HPLC Column Performance
For researchers, scientists, and professionals in drug development and environmental analysis, the robust separation and quantification of chlorophenols are paramount. These compounds, recognized for their toxicity and prevalence as environmental pollutants, demand analytical methods that are not only precise and accurate but also efficient. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this challenge. However, the success of any HPLC method hinges on the critical selection of the analytical column.
This guide provides an in-depth, objective comparison of the performance of various HPLC columns for the separation of chlorophenols. Moving beyond a mere catalog of options, we will delve into the mechanistic principles governing the separation on different stationary phases, supported by experimental data and field-proven insights. Our goal is to empower you to make informed decisions in your method development, leading to optimized resolution, improved peak shapes, and reliable quantification.
The Challenge of Chlorophenol Isomers
Chlorophenols are a class of aromatic organic compounds where one or more hydrogen atoms on the phenol ring are substituted by chlorine atoms. The structural similarity among isomers, particularly positional isomers like dichlorophenols, presents a significant chromatographic challenge. Achieving baseline separation of these closely related compounds is essential for accurate identification and quantification. The choice of HPLC column, with its unique stationary phase chemistry, is the most influential factor in overcoming this challenge.
Understanding the Separation Mechanisms
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for chlorophenols. In RP-HPLC, a nonpolar stationary phase is paired with a polar mobile phase. The retention of analytes is primarily driven by hydrophobic interactions between the analyte and the stationary phase. However, for aromatic and polar molecules like chlorophenols, secondary interactions play a crucial role in achieving selectivity. These interactions include:
-
Hydrophobic Interactions: The primary retention mechanism on alkyl-bonded phases like C18 and C8. The hydrophobicity of chlorophenols generally increases with the number of chlorine atoms.
-
π-π Interactions: Aromatic compounds, like the phenyl ring in chlorophenols, can interact with electron-rich stationary phases that also contain aromatic functionalities (e.g., Phenyl-Hexyl, Biphenyl, PFP phases). This provides a unique selectivity that is often orthogonal to that of C18 columns.[1]
-
Dipole-Dipole Interactions: The polar carbon-chlorine and hydroxyl groups in chlorophenols can engage in dipole-dipole interactions with polarizable stationary phases, such as Pentafluorophenyl (PFP) phases.[2]
-
Hydrogen Bonding: The hydroxyl group of chlorophenols can act as a hydrogen bond donor, interacting with hydrogen bond acceptor sites on the stationary phase or residual silanols on the silica support.
The interplay of these mechanisms dictates the retention and selectivity for different chlorophenol isomers on various column chemistries.
Comparative Performance of HPLC Columns
The selection of the stationary phase is the most critical parameter in HPLC method development for chlorophenols. Below, we compare the performance of commonly used reversed-phase columns.
C18 (Octadecyl) Columns: The Workhorse
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and versatility.[3][4]
-
Separation Mechanism: Primarily hydrophobic interactions. Retention generally increases with the degree of chlorination of the phenol.
-
Performance: C18 columns provide strong retention for aromatic compounds and are a good starting point for method development.[5][6] They can effectively separate chlorophenols based on differences in their hydrophobicity.[7] However, resolving closely related isomers, such as 2,4-dichlorophenol and 2,6-dichlorophenol, can be challenging due to their similar hydrophobic character.[7]
-
Expert Insight: While C18 is a robust choice, its selectivity for positional isomers can be limited. Co-elution is a common issue that often requires significant mobile phase optimization, particularly pH adjustment, to resolve.[8]
Phenyl-Hexyl Columns: Leveraging π-π Interactions
Phenyl-Hexyl columns possess a phenyl ring linked to the silica surface by a hexyl chain, offering a different selectivity compared to traditional alkyl phases.
-
Separation Mechanism: A mixed-mode mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring.[5] These π-π interactions can enhance the separation of aromatic compounds like chlorophenols.[9][10]
-
Performance: Phenyl-Hexyl columns often provide unique selectivity for aromatic compounds, which can be beneficial for separating chlorophenol isomers that are difficult to resolve on a C18 column.[5][11] The elution order of analytes can differ significantly from that on a C18 phase, providing an orthogonal separation.[1]
-
Expert Insight: For complex mixtures of chlorophenols, a Phenyl-Hexyl column can be a powerful tool. The additional π-π interactions can "fine-tune" the separation, often leading to improved resolution between critical pairs.
Biphenyl Columns: Enhanced Aromatic Selectivity
Biphenyl columns feature a stationary phase with two sequential phenyl groups, offering enhanced π-π and mild steric interactions.[12]
-
Separation Mechanism: Strong π-π interactions, hydrophobic interactions, and dipole-dipole interactions contribute to the retention mechanism.[1] This combination provides a unique and often orthogonal selectivity compared to C18 phases.[1]
-
Performance: Biphenyl columns are particularly effective for separating aromatic compounds and can provide enhanced retention and selectivity for chlorophenols.[13] They are often a good choice when C18 and Phenyl-Hexyl columns fail to provide adequate resolution.
-
Expert Insight: The dual phenyl ring system of Biphenyl phases can lead to significant changes in elution order and improved separation of isomers that differ in the position of their chlorine atoms. This makes them a valuable tool for challenging separations.
Pentafluorophenyl (PFP) Columns: A Multi-Modal Approach
PFP columns are functionalized with a pentafluorophenyl group, which provides a unique combination of separation mechanisms.
-
Separation Mechanism: PFP phases offer multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][14] The highly electronegative fluorine atoms create a strong dipole moment, enhancing interactions with polarizable analytes like chlorophenols.[6]
-
Performance: PFP columns are known for their alternative selectivity, especially for halogenated compounds and positional isomers.[15] They can provide excellent peak shape and resolution for chlorophenols that are poorly resolved on C18 or other phenyl-based columns.[16][17]
-
Expert Insight: The unique selectivity of PFP columns makes them an excellent choice for "difficult" separations of chlorophenol isomers. The ability to engage in multiple interaction types often leads to baseline resolution of compounds that co-elute on other phases.
Performance Summary Table
| Column Type | Primary Separation Mechanism(s) | Strengths for Chlorophenol Separation | Potential Limitations |
| C18 (Octadecyl) | Hydrophobic Interactions | Strong retention, good starting point, widely available.[5][6] | Limited selectivity for positional isomers.[8] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Unique selectivity for aromatic compounds, orthogonal to C18.[1][5] | May require more method development to optimize. |
| Biphenyl | Hydrophobic, π-π & Dipole-Dipole Interactions | Enhanced aromatic selectivity, good for challenging isomer separations.[1][12] | Retention times can be longer than C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole & Ion-Exchange | Excellent for halogenated compounds and positional isomers, alternative selectivity.[2][15] | May exhibit different retention behavior with changes in mobile phase pH.[14] |
The Influence of Particle Technology: Core-Shell vs. Fully Porous Particles
The physical characteristics of the column packing material also significantly impact performance.
-
Fully Porous Particles (FPPs): These particles are porous throughout, providing a large surface area for interaction.[18]
-
Core-Shell (Superficially Porous) Particles (SPPs): These particles consist of a solid, non-porous core surrounded by a thin, porous shell.[18] This design reduces the diffusion path for analytes, leading to higher efficiency and sharper peaks.[5][19]
For the separation of small molecules like chlorophenols, core-shell columns can offer significant advantages in terms of speed and resolution compared to fully porous columns of the same particle size.[20] The higher efficiency of SPPs often allows for the use of shorter columns or higher flow rates without sacrificing resolution, leading to faster analysis times.[5]
Experimental Protocol: A Self-Validating System for Chlorophenol Analysis
This protocol provides a robust starting point for the separation of a mixture of common chlorophenols. It is designed to be a self-validating system, where the principles of good chromatographic practice ensure reliable results.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Columns:
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
PFP reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Standards: A mixed standard solution containing 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol in the initial mobile phase composition.
-
Sample Filters: 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column Temperature | 35°C | Ensures reproducible retention times and can improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 280 nm | A common wavelength for the detection of phenolic compounds. A PDA detector allows for spectral confirmation. |
| Gradient Program | 0-2 min: 30% B2-15 min: Linear gradient from 30% to 80% B15-17 min: Hold at 80% B17.1-20 min: Return to 30% B and equilibrate | A gradient elution is necessary to separate chlorophenols with a wide range of hydrophobicities in a reasonable time. |
Procedure
-
Mobile Phase Preparation: Prepare mobile phases A and B and degas them thoroughly using sonication or vacuum filtration.
-
System Equilibration: Install the analytical column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Standard and Sample Preparation: Prepare a mixed standard solution of the chlorophenols. Filter all standards and samples through a 0.45 µm filter before injection.[7]
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) for the injection of standards and samples.
-
Injection and Data Acquisition: Inject the standards and samples and acquire the chromatograms.
-
Data Analysis: Identify and quantify the isomers based on their retention times and UV spectra compared to the standards.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of chlorophenols.
Logical Relationships in Method Optimization
Optimizing the separation of chlorophenol isomers often involves a systematic approach to adjusting chromatographic parameters.
Caption: A logical workflow for troubleshooting and optimizing the separation of chlorophenol isomers.
Conclusion: A Strategic Approach to Column Selection
The successful separation of chlorophenols by HPLC is a testament to the power of understanding and strategically applying chromatographic principles. While the C18 column remains a reliable starting point, this guide has demonstrated that alternative stationary phases, such as Phenyl-Hexyl, Biphenyl, and particularly PFP, offer unique selectivities that are often essential for resolving complex mixtures of isomers. The choice of the optimal column is not a matter of trial and error but a reasoned decision based on the interplay of hydrophobic, π-π, and dipole-dipole interactions.
Furthermore, the advancements in particle technology, with core-shell particles providing enhanced efficiency and speed, offer another dimension for method optimization. By combining a thoughtful selection of stationary phase chemistry with the appropriate particle technology and a systematic approach to method development, researchers can achieve robust, reliable, and efficient separations of chlorophenols, ensuring the integrity of their analytical results.
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ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhi_gZv92HZ7JGtkW4QLIZ1E54Y0wHiaG1lOrXtyOMFW6c3HYnVISPmdXzGA5f8yNNLh9O_UnwmVc7wYBOnYMn8Dc8NFlCtUyK7BT33LGHoYhjbJQakNJ3SQds9WNaJePEbx3dFiTXI13w-pM4B_Q9B1qZaSqCvvqGlpiH8Kq0Xk-vi_4IvFsypLKEHkZzpUgz8AO4lUUkSEKMUQcwJ9-V7qpxEG8KEBuNMNCsXBn7kLwQt2IK2eVTPzGjTrY=]([Link]
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A Comparative Guide to the Toxicity of Chlorophenols and Chloroanisoles for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of chlorophenols (CPs) and their methylated derivatives, chloroanisoles (CAs). Synthesizing experimental data and field-proven insights, this document is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to understand the relative risks and mechanisms of action of these environmentally relevant compounds.
Introduction: A Tale of Two Taints
Chlorophenols are a class of organochlorine compounds historically used as pesticides, wood preservatives, and antiseptics.[1][2] Their widespread use has led to their persistence in the environment, posing risks to ecosystems and human health.[3][4] Chloroanisoles, on the other hand, are primarily known for their potent, musty, or moldy odor, often associated with "cork taint" in wine and off-flavors in drinking water and foodstuffs.[5][6][7] These compounds are not typically produced commercially but are formed in the environment through the microbial methylation of chlorophenols.[8] While the sensory impact of chloroanisoles is well-documented, their toxicological profile is less understood compared to their precursor chlorophenols. This guide will dissect the available scientific literature to provide a clear comparison of their toxicity.
At a Glance: Comparative Toxicity Overview
| Feature | Chlorophenols | Chloroanisoles |
| Primary Toxicological Concern | Systemic toxicity, including hepatotoxicity, immunotoxicity, and carcinogenicity.[9] | Primarily sensory (taste and odor); considered significantly less toxic than parent chlorophenols.[10][11] |
| General Toxicity Trend | Toxicity generally increases with the number of chlorine substituents.[12] | Toxicity data is limited, but appears to be substantially lower than corresponding chlorophenols. |
| Mechanism of Action | Uncoupling of oxidative phosphorylation, induction of oxidative stress, and apoptosis.[9][13] | Limited data; toxicity may be linked to metabolism back to chlorophenols. |
| Odor Threshold | Generally low, but significantly higher than chloroanisoles. | Extremely low, leading to significant sensory issues at minute concentrations. |
| Environmental Persistence | Moderately persistent, with persistence increasing with chlorination.[1][2] | Believed to be persistent, but data is less extensive than for chlorophenols. |
Quantitative Toxicity: A Head-to-Head Comparison
The acute toxicity of a substance is often quantified by its LD50 (median lethal dose) for oral or dermal exposure and LC50 (median lethal concentration) for inhalation or aquatic exposure. A lower LD50 or LC50 value indicates higher toxicity.
Acute Oral Toxicity (LD50) in Rodents
The available data clearly indicate that chlorophenols are significantly more acutely toxic to mammals than their corresponding chloroanisoles for which data is available.
| Compound | Species | LD50 (mg/kg) | Reference |
| Chlorophenols | |||
| 2-Chlorophenol | Rat | 670 | [14] |
| 2,4-Dichlorophenol | Rat | 580 | [14] |
| 2,4,6-Trichlorophenol | Rat | 820 | [15] |
| Pentachlorophenol | Rat | 27 - 150 | [14][16] |
| Chloroanisoles | |||
| 2-Chloroanisole | Not Available | Harmful if swallowed (GHS) | [17][18] |
| 2,4,6-Trichloroanisole | Not Available | Harmful if swallowed (GHS) | [7][19] |
| Pentachloroanisole | Mouse | 8500 | [14] |
Acute Aquatic Toxicity (LC50)
Chlorophenols exhibit significant toxicity to aquatic organisms, with toxicity generally increasing with the degree of chlorination. Data for chloroanisoles is less comprehensive, but available information suggests they are also toxic to aquatic life, although direct comparative studies are limited.
| Compound | Species | 96-hr LC50 (mg/L) | Reference |
| Chlorophenols | |||
| 2-Chlorophenol | Fathead Minnow | 7.9 | |
| 2,4-Dichlorophenol | Fathead Minnow | 2.4 | |
| 2,4,6-Trichlorophenol | Fathead Minnow | 1.4 | |
| Pentachlorophenol | Rainbow Trout | 0.06 | |
| Chloroanisoles | |||
| 2,4,6-Trichloroanisole | Zebrafish | Induces developmental toxicity | [1] |
Mechanisms of Toxicity: Unraveling the Molecular Pathways
The differing toxicological profiles of chlorophenols and chloroanisoles stem from their distinct interactions with biological systems at the molecular level.
Chlorophenols: Disrupting Cellular Energy and Integrity
The primary mechanism of chlorophenol toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[9][13][20] By disrupting the proton gradient across the inner mitochondrial membrane, chlorophenols inhibit ATP synthesis, leading to cellular energy depletion. This disruption is a key contributor to their overall toxicity.
Furthermore, chlorophenols are known to induce oxidative stress , leading to the generation of reactive oxygen species (ROS).[9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
The culmination of these effects, along with direct interactions with cellular membranes, can trigger apoptosis , or programmed cell death.[2]
Below are diagrams illustrating the key signaling pathways involved in chlorophenol-induced toxicity.
Caption: Chlorophenol-induced oxidative stress pathway.
Caption: Mitochondrial pathway of chlorophenol-induced apoptosis.
Chloroanisoles: A Story of Metabolism and Odor
The direct molecular mechanisms of chloroanisole toxicity are not as well-defined as those of chlorophenols. A critical aspect of their toxicology is their metabolism . Studies on pentachloroanisole have shown that it is rapidly demethylated in vivo to form pentachlorophenol.[13][21] This metabolic conversion is highly significant, as it transforms the less toxic chloroanisole back into its more toxic parent compound. Therefore, the toxicity of chloroanisoles may be largely attributable to the in-situ formation of chlorophenols.
The most prominent biological effect of chloroanisoles is their interaction with olfactory receptors, leading to their characteristic potent odor.[22] While this is a sensory effect rather than a toxic one in the traditional sense, it is a major driver of concern regarding these compounds in consumer products and the environment.
Toxicokinetics and Environmental Fate
Absorption, Distribution, Metabolism, and Excretion (ADME)
Chlorophenols: These compounds are readily absorbed through oral, dermal, and inhalation routes. They are distributed throughout the body, with higher concentrations found in the liver and kidneys. Metabolism primarily occurs in the liver through conjugation with glucuronic acid and sulfate, followed by excretion in the urine.[9]
Chloroanisoles: As mentioned, a key metabolic pathway for chloroanisoles is demethylation to their corresponding chlorophenols.[13] This process can lead to the bioaccumulation of the more toxic chlorophenol. The lipophilicity of chloroanisoles suggests they may be readily absorbed and distributed into fatty tissues.
Environmental Persistence and Bioaccumulation
Both chlorophenols and chloroanisoles are considered environmentally persistent organic pollutants.[1][19] Their persistence generally increases with the degree of chlorination. Due to their lipophilic nature, they have the potential to bioaccumulate in organisms, moving up the food chain.
Experimental Protocols for Toxicity Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).
Objective: To determine a range for the LD50 value and identify the toxicity class of the test substance.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: A single oral dose of the test substance is administered to a small group of animals (typically 3) at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or no mortality), the dose for the next group of animals is either increased or decreased. This stepwise procedure continues until the criteria for a specific toxicity class are met.
Caption: Simplified workflow for OECD 423 Acute Toxic Class Method.
Conclusion: A Clearer Picture of Risk
The available evidence strongly indicates that chlorophenols are significantly more toxic than chloroanisoles . The primary toxicological concern with chlorophenols is their ability to cause systemic toxicity through mechanisms such as uncoupling of oxidative phosphorylation and induction of oxidative stress and apoptosis. In contrast, the main issue with chloroanisoles is their extremely low odor threshold, which leads to significant sensory problems.
However, the metabolic conversion of chloroanisoles back to their parent chlorophenols in vivo is a critical consideration in assessing their overall risk. This metabolic pathway means that exposure to chloroanisoles can lead to the formation and potential bioaccumulation of the more toxic chlorophenols.
For researchers and professionals in drug development, it is crucial to be aware of the potential for both chlorophenol contamination and the formation of chloroanisoles in raw materials, excipients, and final products. While chloroanisoles may not pose a direct high toxicological risk at the concentrations they are typically found, their presence can indicate the past or present contamination with their more hazardous chlorophenol precursors.
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A Senior Application Scientist's Guide to Distinguishing Chlorofluorophenol Isomers via Mass Spectrometry
Introduction: The Analytical Challenge of Isomeric Similarity
In the realms of environmental analysis, pharmaceutical development, and chemical synthesis, the precise identification of isomeric molecules is not merely an academic exercise—it is a critical necessity. Isomers, particularly positional isomers of aromatic compounds like chlorofluorophenols, possess the same molecular formula and, consequently, the same nominal mass. This shared characteristic renders them indistinguishable by basic mass spectrometry alone. However, their distinct structural arrangements lead to different toxicological profiles, chemical reactivities, and metabolic fates. This guide provides an in-depth, experience-driven comparison of mass spectrometric techniques for the robust differentiation of chlorofluorophenol isomers, moving beyond simple data reporting to explain the fundamental causality behind the observed phenomena.
The core challenge lies in the fact that positional isomers often yield strikingly similar fragmentation patterns under standard Electron Ionization (EI) conditions.[1][2] Differentiation, therefore, depends on exploiting the subtle yet significant ways in which the positions of the chloro, fluoro, and hydroxyl substituents influence fragmentation pathways and efficiencies. This guide will dissect these subtleties and present a multi-faceted strategy, combining chromatographic separation with advanced mass spectrometric techniques, to achieve unambiguous identification.
Pillar 1: The Foundational Role of Ionization and Fragmentation
The journey from a neutral molecule to a mass spectrum begins with ionization. The choice of ionization method is the first and most critical experimental decision, as it dictates the extent of fragmentation and, thus, the amount of structural information we can obtain.
Electron Ionization (EI): The "Hard" Technique for Structural Clues
EI is the workhorse for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3] By bombarding the analyte with high-energy (typically 70 eV) electrons, it creates an energetically unstable molecular ion (M⁺•) that readily undergoes fragmentation.[4] It is within these fragmentation patterns that the secrets of the isomeric structure are held.
The fragmentation of a chlorofluorophenol molecular ion is governed by the stability of the resulting fragment ions and neutral losses. Key expected fragmentation pathways include:
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenols, resulting in a five-membered ring ion.
-
Loss of Halogen Radical (Cl• or F•): Cleavage of the C-Cl or C-F bond.
-
Loss of Hydrogen Halide (HCl or HF): Elimination of a hydrogen and a halogen atom. This is often influenced by the relative positions of the hydroxyl group and the halogen—an "ortho effect" can promote or hinder this loss.
The critical insight is that the relative abundance of these fragments will differ between isomers.[5] The position of the electron-withdrawing halogen and electron-donating hydroxyl groups influences the electron density of the aromatic ring and the stability of the carbocations formed upon fragmentation.[4] For instance, a fragment's stability can be enhanced or diminished by resonance or inductive effects imparted by the remaining substituents, directly impacting its intensity in the mass spectrum.
Chemical Ionization (CI): A "Softer" Approach for Corroboration
Chemical Ionization is a less energetic method that typically produces a prominent protonated molecule ([M+H]⁺) or related adduct ion with significantly less fragmentation. While this might seem counterintuitive for isomer differentiation, Negative Chemical Ionization (NCI) can be particularly powerful for halogenated compounds.[5][6] In NCI, the molecule captures a thermal electron, forming a negative ion ([M]⁻• or [M-H]⁻). The efficiency of this capture and subsequent fragmentation can be highly dependent on the isomer's structure, leading to distinct differences in the relative intensities of key ions.[5]
Pillar 2: Comparative Fragmentation Analysis in Practice
Let's consider two hypothetical positional isomers: 3-Chloro-4-fluorophenol and 4-Chloro-2-fluorophenol . Both have a nominal molecular weight of 146 u (for ³⁵Cl).
Causality Behind the Differences: For 4-Chloro-2-fluorophenol, the fluorine atom is ortho to the hydroxyl group. This proximity can facilitate the loss of a hydrogen halide. In this case, the loss of HF might be more favorable than the loss of HCl in the 3-chloro-4-fluoro isomer due to the formation of a more stable intermediate or transition state. This would result in a more abundant ion at m/z 126/128 for the 2-fluoro isomer. While both isomers will produce the same fragments, the difference in their relative intensities becomes the diagnostic key.
Quantitative Data Comparison
The expected differences in relative abundance can be summarized for clear comparison.
| Fragment Ion (m/z) | Description | Expected Relative Abundance (Hypothetical) |
| 3-Chloro-4-fluorophenol | ||
| 146/148 | Molecular Ion [M]⁺• | Moderate |
| 126/128 | [M - HF]⁺• | Low |
| 118/120 | [M - CO]⁺• | Moderate-High |
| 111 | [M - Cl]⁺ | Moderate |
| 110 | [M - HCl]⁺• | Moderate |
Table 1: Predicted key fragment ions and their expected relative abundances under Electron Ionization for two chlorofluorophenol isomers.
Pillar 3: A Self-Validating Experimental Workflow
A robust protocol for isomer differentiation is a self-validating system. It combines orthogonal techniques—chromatographic separation and mass spectrometric analysis—to ensure confident identification.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a standardized method for the analysis of chlorofluorophenol isomers.[7][8][9]
-
Sample Preparation:
-
Accurately prepare a 1 µg/mL standard of each suspected isomer in a suitable solvent (e.g., hexane or dichloromethane).
-
Prepare a mixed isomer standard at the same concentration to verify chromatographic separation.
-
For unknown samples, perform a liquid-liquid or solid-phase extraction as appropriate for the sample matrix. Ensure the final extract is solvent-exchanged into a GC-compatible solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Positional isomers of halogenated phenols are known to be well-separated on such columns.[10]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode for trace analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 2 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
-
-
Data Analysis and Validation:
-
Retention Time: First, confirm chromatographic separation. Isomers should elute at different retention times. The ortho-substituted isomers often elute earlier than meta- or para-substituted isomers.[5]
-
Mass Spectrum: Acquire the full scan mass spectrum for each separated isomer.
-
Comparison: Compare the acquired spectra against a validated spectral library (e.g., NIST) and, most importantly, against the spectra of your authenticated standards.
-
Relative Abundances: Critically evaluate the relative abundances of the key fragment ions as outlined in Table 1. This manual interpretation is essential for confirming the identity, as library search algorithms may fail to distinguish between highly similar spectra.
-
Advanced Strategies for Inseparable Isomers
In some cases, isomers may co-elute chromatographically. Here, advanced MS techniques become indispensable.
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (e.g., m/z 146) as a precursor and subjecting it to Collision-Induced Dissociation (CID), you can generate a secondary set of product ions. The fragmentation pathways in MS/MS are often different from those in the ion source and can produce unique, isomer-specific product ions, providing an additional layer of confirmation.[11][12]
-
Multivariate Statistical Analysis: For spectra that are visually almost identical, chemometric methods like Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) can be employed.[2][13] These techniques use statistical models to classify samples based on subtle, yet consistent, variations across the entire mass spectrum, offering a powerful tool for differentiating even the most similar isomers.
Conclusion
Distinguishing chlorofluorophenol isomers is a task that demands more than just sophisticated instrumentation; it requires a deep understanding of the underlying principles of ionization and fragmentation. A successful methodology is built on a logical, multi-step approach: leveraging the high-resolution separating power of gas chromatography, employing the structurally informative nature of Electron Ionization, and critically interpreting the resulting fragmentation patterns based on the predictable influence of substituent position. By understanding why isomers produce different spectral fingerprints, the analytical scientist can move from simple detection to confident, unambiguous identification.
References
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-
Pérez-Moya, M., et al. (2005). Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. Journal of Chromatography A, 1067(1-2), 191-6. [Link]
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Aguilar, C., et al. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A, 830(1), 165-74. [Link]
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Otsuka, K., et al. (2001). Ionization of Dichlorophenols for Their Analysis by Capillary Electrophoresis-Mass Spectrometry. Journal of Chromatography A, 924(1-2), 415-20. [Link]
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Tekin, N., & Apak, R. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(4), 2531. [Link]
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Fukuuchi, T., et al. (2021). Differentiation of Positional Isomers of Halogenated Benzoylindole Synthetic Cannabinoid Derivatives in Serum by Hybrid Quadrupole/Orbitrap Mass Spectrometry. Analytical Sciences, 37(2), 329-335. [Link]
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Brillas, E., et al. (1998). Electrochemical Incineration of 4-Chlorophenol and the Identification of Products and Intermediates by Mass Spectrometry. Environmental Science & Technology, 32(15), 2260-2266. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Chloro-2-fluorophenol
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust and well-reasoned safety plan. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-fluorophenol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower researchers to work safely and effectively, making informed decisions that protect both themselves and their colleagues.
Understanding the Risks: A Profile of this compound
This compound (CAS No: 2613-22-1) is a halogenated phenol, a class of compounds that warrants careful handling due to their potential toxicity.[1] The primary hazards associated with this solid compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Can cause significant eye irritation.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. The SDS for similar compounds emphasizes the need for impervious gloves.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against accidental splashes or dust particles that could cause serious eye irritation.[2][5] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[6] A fume hood is the primary engineering control to minimize respiratory exposure. |
Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from acquisition to temporary storage.
Step 1: Preparation and Pre-Handling
-
Consult the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet for this compound.[7]
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[6] Ensure the work area is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, before introducing the chemical to the work area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Step 2: Weighing and Transfer
-
Tare the Balance: If weighing within the fume hood, ensure the balance is properly tared.
-
Careful Transfer: Use a clean spatula to transfer the solid this compound from its storage container to the weighing vessel. Perform this action slowly and deliberately to avoid generating dust.
-
Immediate Sealing: Securely close the primary container of this compound immediately after the desired amount has been dispensed.
-
Clean Spatula: Clean the spatula thoroughly after use to prevent cross-contamination.
Step 3: Post-Handling and Housekeeping
-
Clean the Work Area: Decontaminate the work surface within the fume hood after the procedure is complete.
-
Properly Store the Chemical: Store the container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Doff PPE: Remove PPE in the correct order to avoid contaminating yourself. Gloves should be removed last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Part 3: Spill and Disposal Plan
Emergency Spill Response
In the event of a small spill within the fume hood:
-
Restrict Access: Ensure no one enters the area without appropriate PPE.
-
Containment: Use an absorbent material to dike and contain the spill.[2]
-
Clean-up: Carefully sweep or scoop the spilled solid and absorbent material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Protocol
The disposal of this compound and any contaminated materials must be handled with the utmost care to ensure environmental and personal safety.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill clean-up materials, must be collected in a dedicated, properly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Professional Disposal: The recommended disposal method for this compound is incineration in an authorized facility equipped with an afterburner and scrubber to handle the halogenated byproducts.[2] Never dispose of this compound down the drain or in the regular trash.
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- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
